molecular formula C9H9NS B081475 2-Indolinethione, 1-methyl- CAS No. 13637-38-2

2-Indolinethione, 1-methyl-

Cat. No.: B081475
CAS No.: 13637-38-2
M. Wt: 163.24 g/mol
InChI Key: GBSPZRWQIJCQQB-UHFFFAOYSA-N
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Description

2-Indolinethione, 1-methyl-, also known as 2-Indolinethione, 1-methyl-, is a useful research compound. Its molecular formula is C9H9NS and its molecular weight is 163.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Indolinethione, 1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Indolinethione, 1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3H-indole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSPZRWQIJCQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159767
Record name 2-Indolinethione, 1-methyl-
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Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13637-38-2
Record name 1,3-Dihydro-1-methyl-2H-indole-2-thione
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Indolinethione, 1-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Indolinethione, 1-methyl-
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-2-Indolinethione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physicochemical properties of 1-methyl-2-indolinethione, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and outlines the established experimental workflows for its complete characterization. This approach serves as a robust framework for researchers and drug development professionals initiating work with this compound.

Molecular Structure and Core Properties

1-Methyl-2-indolinethione, with the chemical formula C₉H₉NS, is an N-methylated derivative of 2-indolinethione. The core structure consists of a bicyclic system where a benzene ring is fused to a five-membered pyrrolidine ring, which is substituted with a methyl group on the nitrogen atom and a thione group at the 2-position.

The introduction of the methyl group on the nitrogen atom is expected to influence its physical and chemical properties compared to the parent compound, 2-indolinethione. For instance, the N-methylation will likely alter its melting point, solubility profile, and reactivity by eliminating the N-H proton and introducing steric and electronic effects.

Below is a table summarizing the fundamental molecular properties of 1-methyl-2-indolinethione and its parent compound for comparison.

Property1-Methyl-2-indolinethione (Predicted/Calculated)2-Indolinethione (Experimental)
Molecular Formula C₉H₉NSC₈H₇NS[1][2]
Molecular Weight 163.24 g/mol 149.21 g/mol [1][2]
Appearance Predicted to be a pale yellow to white solidWhite solid[1]
Melting Point Predicted to be in the range of 50-70 °C44–45 °C[1]
Solubility Predicted to be soluble in organic solvents like chloroform, dichloromethane, and acetone.Data not widely available.

Proposed Synthesis and Characterization Workflow

A logical and efficient workflow for the synthesis and comprehensive characterization of 1-methyl-2-indolinethione is crucial for any research endeavor. The following diagram illustrates a proposed pathway, starting from the commercially available 1-methyl-2-indolinone.

G cluster_synthesis Synthesis cluster_characterization Characterization Start 1-Methyl-2-indolinone Reaction Thionation Reaction Start->Reaction Substrate Reagent Lawesson's Reagent or P₄S₁₀ in Pyridine Reagent->Reaction Reagent Product Crude 1-Methyl-2-indolinethione Reaction->Product Purification Column Chromatography Product->Purification Final_Product Pure 1-Methyl-2-indolinethione Purification->Final_Product NMR ¹H and ¹³C NMR Spectroscopy Final_Product->NMR Structural Verification MS Mass Spectrometry Final_Product->MS Molecular Weight Confirmation IR Infrared Spectroscopy Final_Product->IR Functional Group Analysis UV_Vis UV-Vis Spectroscopy Final_Product->UV_Vis Electronic Transitions MP Melting Point Determination Final_Product->MP Purity Assessment

Caption: Proposed workflow for the synthesis and characterization of 1-methyl-2-indolinethione.

Synthesis Protocol: Thionation of 1-Methyl-2-indolinone

This protocol is based on established methods for the thionation of lactams.

Materials:

  • 1-Methyl-2-indolinone

  • Lawesson's Reagent [2,6-bis(p-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous Toluene

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-2-indolinone (1 equivalent) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield pure 1-methyl-2-indolinethione.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-methyl-2-indolinethione.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the indoline ring, and the N-methyl protons.

  • Aromatic Protons: Four signals in the aromatic region (approximately 7.0-7.5 ppm), corresponding to the four protons on the benzene ring. The multiplicity of these signals will depend on their coupling with adjacent protons.

  • Methylene Protons: A singlet at approximately 3.5-4.0 ppm, corresponding to the two protons of the CH₂ group at the 3-position.

  • N-Methyl Protons: A singlet at approximately 3.0-3.5 ppm, corresponding to the three protons of the N-CH₃ group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Thione Carbonyl: A characteristic downfield signal in the range of 190-210 ppm for the C=S carbon.

  • Aromatic Carbons: Six signals in the aromatic region (approximately 110-150 ppm).

  • Methylene Carbon: A signal around 40-50 ppm for the CH₂ carbon.

  • N-Methyl Carbon: A signal around 30-35 ppm for the N-CH₃ carbon.

The following diagram illustrates the predicted ¹H and ¹³C NMR chemical shifts for 1-methyl-2-indolinethione.

G cluster_mol 1-Methyl-2-indolinethione Structure cluster_preds Predicted NMR Shifts (ppm) mol mol H_aromatic ¹H: ~7.0-7.5 (m) H_CH2 ¹H: ~3.5-4.0 (s) H_CH3 ¹H: ~3.0-3.5 (s) C_CS ¹³C: ~190-210 C_aromatic ¹³C: ~110-150 C_CH2 ¹³C: ~40-50 C_CH3 ¹³C: ~30-35

Caption: Predicted ¹H and ¹³C NMR chemical shifts for 1-methyl-2-indolinethione.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 1-methyl-2-indolinethione is expected to exhibit the following characteristic absorption bands:

  • C=S Stretch: A strong absorption band in the region of 1200-1050 cm⁻¹. This is a key indicator of the thione functional group.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

  • Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. For 1-methyl-2-indolinethione (C₉H₉NS), the expected molecular ion peak [M]⁺ would be at m/z = 163.24. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole and thione chromophores are expected to give rise to characteristic absorption bands. The spectrum will likely show absorptions in the UV region, with potential shifts compared to 2-indolinethione due to the electronic effect of the N-methyl group.

Reactivity and Stability

The reactivity of 1-methyl-2-indolinethione is expected to be centered around the thione group and the aromatic ring. The thione group can act as a nucleophile at the sulfur atom and is also susceptible to oxidation. The aromatic ring can undergo electrophilic substitution reactions.

In terms of stability, indolinethiones are generally stable compounds under normal laboratory conditions. However, they may be sensitive to strong oxidizing agents and prolonged exposure to light.

Conclusion

References

  • Wikipedia. (2023, September 26). 2-Indolinethione. Retrieved from [Link]

Sources

Spectroscopic Characterization of 1-methyl-2-indolinethione: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-methyl-2-indolinethione is an indole thiolate that serves as a valuable building block in organic synthesis. Its utility extends to the preparation of biologically active molecules, including brassilexin, sinalexin, and wasalexins, as well as in the synthesis of functionalized thiopyrano-indole annulated heterocycles. The structural elucidation and purity assessment of 1-methyl-2-indolinethione are paramount for its successful application in research and drug development. This technical guide provides an in-depth overview of the expected spectroscopic data for 1-methyl-2-indolinethione, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The interpretations presented herein are based on established principles of spectroscopy and comparative analysis with structurally related analogs.

Analytical Workflow

The comprehensive characterization of 1-methyl-2-indolinethione involves a multi-technique spectroscopic approach. Each technique provides unique and complementary information regarding the molecule's structure, functional groups, and connectivity.

Analytical_Workflow cluster_Sample Sample Preparation cluster_Spectroscopy Spectroscopic Analysis cluster_Data Data Interpretation Sample 1-methyl-2-indolinethione MS Mass Spectrometry (MS) Sample->MS Ionization IR Infrared (IR) Spectroscopy Sample->IR IR Absorption NMR Nuclear Magnetic Resonance (NMR) Sample->NMR Magnetic Resonance MolWeight Molecular Weight & Fragmentation MS->MolWeight FuncGroups Functional Group Identification IR->FuncGroups Structure Structural Elucidation (Connectivity) NMR->Structure Final_Structure Verified Structure MolWeight->Final_Structure FuncGroups->Final_Structure Structure->Final_Structure

Caption: Overall analytical workflow for the structural elucidation of 1-methyl-2-indolinethione.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure through the analysis of fragmentation patterns.

Experimental Protocol

A dilute solution of 1-methyl-2-indolinethione in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron ionization (EI) is a common method for inducing fragmentation.

  • Sample Preparation: A sample of 1-methyl-2-indolinethione is dissolved in a volatile solvent to a concentration of approximately 1 mg/mL.

  • Injection: The sample solution is introduced into the ion source of the mass spectrometer.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum Data
m/z Predicted Fragment Interpretation
163[M]+•Molecular ion
130[M - SH]+Loss of a sulfhydryl radical
118[M - HCS - H]+Loss of thioformyl radical and a hydrogen atom
91[C7H7]+Tropylium ion
Interpretation of the Mass Spectrum

The mass spectrum of 1-methyl-2-indolinethione is expected to show a prominent molecular ion peak at an m/z of 163, corresponding to its molecular weight (C9H9NS). The fragmentation pattern will likely be influenced by the indole ring and the thiocarbonyl group.

A plausible fragmentation pathway is initiated by the loss of a sulfhydryl radical (•SH), leading to a fragment at m/z 130. Subsequent loss of a hydrogen atom and the thioformyl radical (HCS•) from the indoline ring could result in a fragment at m/z 118. The presence of a peak at m/z 91, corresponding to the stable tropylium ion, is also anticipated due to the rearrangement of the benzene ring.

MS_Fragmentation MolIon [C9H9NS]+• m/z = 163 Frag1 [C9H8N]+ m/z = 130 MolIon->Frag1 - •SH Frag2 [C8H6N]+ m/z = 118 Frag1->Frag2 - H•, CS Frag3 [C7H7]+ m/z = 91 Frag2->Frag3 - HCN

Caption: Predicted MS fragmentation pathway for 1-methyl-2-indolinethione.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

The IR spectrum of 1-methyl-2-indolinethione can be obtained using the KBr pellet method or as a thin film.

  • Sample Preparation (KBr Pellet): A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

Predicted IR Absorption Data
Wavenumber (cm⁻¹) Vibration Functional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (N-CH₃, -CH₂-)
1610-1580C=C stretchAromatic ring
1250-1100C=S stretchThiocarbonyl
750-700C-H bendAromatic (ortho-disubstituted)
Interpretation of the IR Spectrum

The IR spectrum of 1-methyl-2-indolinethione is expected to exhibit characteristic absorption bands corresponding to its structural features. The aromatic C-H stretching vibrations should appear in the region of 3100-3000 cm⁻¹.[1][2] The aliphatic C-H stretching from the N-methyl and the methylene groups are anticipated between 2950 and 2850 cm⁻¹.[1][2]

A key absorption band for this molecule is the C=S stretching vibration of the thiocarbonyl group. Thioamides and thiolactams typically show a strong C=S absorption in the range of 1250-1100 cm⁻¹.[3] This band is often broad and can be coupled with other vibrations. The aromatic C=C stretching vibrations of the indole ring are expected to appear in the 1610-1580 cm⁻¹ region. Finally, a strong band in the 750-700 cm⁻¹ range would be indicative of the ortho-disubstitution on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 1-methyl-2-indolinethione.

Experimental Protocol

The NMR spectra are typically recorded in a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Approximately 5-10 mg of 1-methyl-2-indolinethione is dissolved in about 0.5 mL of a deuterated solvent.

  • Analysis: The sample is placed in an NMR tube and inserted into the NMR spectrometer. ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) are acquired.

Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.4-7.2m4HAromatic protons
~3.6s2H-CH₂-
~3.4s3HN-CH₃
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 1-methyl-2-indolinethione is expected to show three main signals. The four protons on the aromatic ring will likely appear as a complex multiplet in the downfield region, between approximately 7.2 and 7.4 ppm. The two protons of the methylene group (-CH₂-) adjacent to the thiocarbonyl are predicted to resonate as a singlet around 3.6 ppm. The three protons of the N-methyl group are expected to appear as a sharp singlet at a slightly more upfield position, around 3.4 ppm.

Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm) Assignment
~200C=S
~140Quaternary aromatic C
~130Quaternary aromatic C
~128Aromatic CH
~125Aromatic CH
~123Aromatic CH
~110Aromatic CH
~45-CH₂-
~30N-CH₃
Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide further confirmation of the structure. The most downfield signal, expected around 200 ppm, is characteristic of a thiocarbonyl carbon. The aromatic carbons will resonate in the 110-140 ppm range, with the two quaternary carbons appearing at the lower field end of this range. The methylene carbon is predicted to be around 45 ppm, and the N-methyl carbon should appear at approximately 30 ppm.

Caption: Predicted NMR assignments for 1-methyl-2-indolinethione.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and robust analytical framework for the structural confirmation and purity assessment of 1-methyl-2-indolinethione. While experimentally obtained spectra are the gold standard, the predicted data and interpretations presented in this guide, based on sound spectroscopic principles and analysis of analogous structures, offer a reliable reference for researchers and scientists working with this important synthetic intermediate.

References

  • Supporting Information for a relevant chemical synthesis paper.
  • SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). Source not further specified.
  • 1-methyl-1,3-dihydro-2H-indol-2-one. ChemSynthesis. [Link]

  • 2H-Indole-2-thione, 1,3-dihydro-1-methyl-3-phenyl-. Appchem. [Link]

  • INVESTIGATION OF THE REACTION OF 1, 3- DIHYDRO-3- (2-PHENYL-2-OXOETHYLIDENE) -INDOL-2(H). IJRAR.org. [Link]

  • 1H-Isoindole-1,3(2H)-dione, 2-methyl-. NIST WebBook. [Link]

  • 1-Methyl-1H-indole-2,3-dione. SpectraBase. [Link]

  • 1-Methyl-2,3-dihydro-1H-indole. PubChem. [Link]

  • 2H-Indol-2-one, 1,3-dihydro-. NIST WebBook. [Link]

  • Synthesis and Characterization of New Heterocyclic Derivatives by Oxidation of 1-Amino-2-methylindoline. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID. International Journal of Advanced Biotechnology and Research. [Link]

  • New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. MDPI. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. MDPI. [Link]

  • Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. Indian Academy of Sciences. [Link]

  • Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. MDPI. [Link]

  • 1H-Indole, 2,3-dihydro-1-methyl-. NIST WebBook. [Link]

  • IR Chart. University of Colorado Boulder. [Link]

  • IR Absorption Table. University of Puget Sound. [Link]

  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc.. [Link]

  • 1,3-Dihydro-(2H)-indol-2-one. Human Metabolome Database. [Link]

Sources

biological activity of 1-methyl-2-indolinethione derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of N-Substituted Indolin-2-one Derivatives

Executive Summary: The indolin-2-one core is a "privileged structure" in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its derivatives have garnered significant attention for their therapeutic potential across various disease areas, most notably in oncology and inflammatory disorders. The strategic substitution at the N-1 position of the indolin-2-one ring is a key determinant of molecular activity, influencing target specificity, potency, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of N-substituted indolin-2-one derivatives, with a focus on their anticancer and anti-inflammatory properties. Detailed experimental protocols and mechanistic pathways are provided to offer researchers and drug development professionals a thorough understanding of this important chemical scaffold.

The Indolin-2-one Scaffold: A Privileged Core

The indolin-2-one, or oxindole, scaffold is a bicyclic heterocyclic compound consisting of a benzene ring fused to a five-membered lactam (a cyclic amide) ring. This structure's rigidity and synthetic tractability make it an ideal starting point for developing targeted therapeutic agents.

Chemical Structure and Significance

The core structure's importance is exemplified by Sunitinib, an FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1] The indolin-2-one nucleus is essential for its activity, and substitutions on this core are critical for modulating its biological effects.[1]

The Role of N-1 Substitution

Substitution at the N-1 position of the indole ring can significantly impact the compound's biological activity. For instance, studies on indole-based tubulin inhibitors have shown that methylation of the nitrogen atom can greatly improve the potency of tubulin polymerization inhibition and overall cytotoxicity.[2] This modification alters the molecule's electronic properties and steric profile, which in turn affects its binding affinity to biological targets.

General Synthesis of N-Substituted Indolin-2-one Derivatives

The synthesis of these derivatives often involves a multi-step process that allows for diversification at key positions. A common strategy is the Knoevenagel condensation, which creates the crucial C-3 substituted double bond, followed by modifications to the N-1 position.

Synthetic Workflow Diagram

The following diagram illustrates a generalized pathway for synthesizing N-substituted indolin-2-one derivatives, which typically starts with an appropriate N-substituted isatin or indolin-2-one precursor.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate Product cluster_final Final Product / Diversification A N-Substituted Isatin or Indolin-2-one C Knoevenagel Condensation A->C B Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) B->C D 3-Alkylideneindolin-2-one Derivative C->D Formation of C=C bond at C3 E Further Functionalization (e.g., hydrolysis, amidation) D->E F Final Biologically Active Indolin-2-one Derivative E->F

Caption: Generalized workflow for the synthesis of 3-substituted, N-substituted indolin-2-one derivatives.

Anticancer Activity: Targeting Cellular Proliferation

The most extensively studied biological activity of indolin-2-one derivatives is their anticancer effect, primarily achieved through the inhibition of protein kinases that are crucial for tumor growth and angiogenesis.[1]

Mechanism of Action: Kinase Inhibition

Many indolin-2-one derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] By binding to the ATP-binding pocket of the kinase domain, these compounds prevent phosphorylation and subsequent activation of downstream signaling pathways, ultimately inhibiting angiogenesis and tumor cell proliferation.[1]

G cluster_membrane Cell Membrane cluster_inhibitor Pharmacological Intervention cluster_pathway Intracellular Signaling cluster_response Cellular Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates Ras Ras/Raf/MAPK Pathway VEGFR->Ras Indolinone Indolin-2-one Derivative Indolinone->VEGFR Inhibits PKC PKC PLCg->PKC PKC->Ras Proliferation Cell Proliferation & Angiogenesis Ras->Proliferation VEGF VEGF (Growth Factor) VEGF->VEGFR Binds

Caption: Simplified pathway of VEGFR inhibition by N-substituted indolin-2-one derivatives.

Structure-Activity Relationship (SAR)

SAR studies have revealed several key features for potent anticancer activity:

  • Indolin-2-one Core: This nucleus is essential for activity, acting as a hydrogen bond donor and acceptor to interact with the kinase hinge region.[1]

  • C3-Substitution: The substituent at the C3 position is critical for potency and selectivity. A Z-configuration of the exocyclic double bond is often preferred.[1]

  • N1-Substitution: Alkylation or arylation at the N1 position can enhance activity by providing additional hydrophobic interactions within the binding pocket.

  • Aromatic Ring Substitution: Substituents on the benzene ring of the indolin-2-one core can modulate solubility and cell permeability.

Data Summary: Cytotoxicity of Selected Derivatives

The following table summarizes the in vitro cytotoxic activity of representative indolin-2-one derivatives bearing a 4-thiazolidinone moiety against various human cancer cell lines.

Compound IDRTarget Cell LineIC₅₀ (µmol/L)Reference
5h 4-F-PhHT-29 (Colon)0.016[3]
5h 4-F-PhH460 (Lung)0.0037[3]
5p 2-ThienylHT-29 (Colon)0.038[3]
5p 2-ThienylH460 (Lung)0.021[3]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic effects of novel compounds on cancer cell lines.

  • Cell Culture: Plate human cancer cells (e.g., HT-29, H460) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Anti-inflammatory Activity

Derivatives of the indolin-2-one scaffold have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[4]

Mechanism of Action: Cytokine and Mediator Inhibition

In response to inflammatory stimuli like lipopolysaccharide (LPS), immune cells such as macrophages produce high levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[4][5] Certain indolin-2-one derivatives can suppress the production of these mediators, thereby reducing the inflammatory response.[4] The mechanism often involves the inhibition of key signaling pathways like NF-κB.[5]

Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide (NO) and Cytokine Production in Macrophages

G cluster_assays Parallel Assays A 1. Seed RAW264.7 Macrophages in 96-well Plates B 2. Pre-treat with Indolin-2-one Derivatives for 1-2 hours A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) B->C D 4. Incubate for 24 hours C->D E 5. Collect Supernatant D->E F Griess Assay (for Nitrite/NO) E->F G ELISA (for TNF-α, IL-6) E->G H 6. Quantify NO and Cytokine Levels F->H G->H I 7. Calculate % Inhibition and Determine IC₅₀ H->I

Caption: Experimental workflow for assessing the anti-inflammatory activity of indolin-2-one derivatives.

  • Cell Culture: Seed RAW264.7 macrophage cells in 96-well plates and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control groups (cells only, cells + LPS).

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS-only control and determine the IC₅₀ values for each compound.

Conclusion and Future Perspectives

The N-substituted indolin-2-one scaffold is a versatile and highly valuable core in modern drug discovery. Its derivatives have demonstrated potent and diverse biological activities, particularly as anticancer and anti-inflammatory agents. The established mechanisms of action, such as kinase inhibition, provide a solid foundation for rational drug design. Future research should focus on optimizing the pharmacokinetic properties of lead compounds, exploring novel substitutions to enhance selectivity, and investigating their potential in other therapeutic areas such as neurodegenerative and infectious diseases.

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The Versatile Precursor: A Technical Guide to 1-Methyl-2-Indolinethione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. Among the myriad of building blocks available, 1-methyl-2-indolinethione has emerged as a particularly versatile and powerful scaffold. Its unique structural features, combining a nucleophilic sulfur atom with a reactive C3 methylene group within a privileged indoline framework, offer a gateway to a diverse array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthesis, reactivity, and synthetic applications of 1-methyl-2-indolinethione, offering both foundational knowledge and practical, field-proven insights for its effective utilization.

The Core Scaffold: Structure and Physicochemical Properties

1-Methyl-2-indolinethione, also known as 1-methyl-1,3-dihydro-2H-indole-2-thione, possesses the chemical formula C₉H₉NS. The core of its reactivity lies in the thioamide functional group embedded within the five-membered ring of the indoline system. This moiety exists in tautomeric equilibrium with its 2-mercapto-1-methylindole form, although the thione tautomer generally predominates.[1][2] This tautomerism is a critical aspect of its chemical behavior, influencing its nucleophilic and electrophilic potential.

The presence of the methyl group on the nitrogen atom (N-1) is not merely a passive substituent. It significantly impacts the molecule's electronic properties and solubility, and perhaps more importantly, it blocks the N-H reactivity, thereby directing subsequent functionalization to other reactive sites, primarily the sulfur atom and the C3 position.

Figure 1: Chemical structure of 1-methyl-2-indolinethione.

Synthesis of the Precursor: Establishing the Foundation

The most common and practical approach to the synthesis of 1-methyl-2-indolinethione involves a two-step sequence starting from the commercially available 1-methyl-2-oxindole. This method comprises the thionation of the oxindole carbonyl group.

Thionation of 1-Methyl-2-Oxindole

The conversion of the carbonyl group of 1-methyl-2-oxindole to a thiocarbonyl is typically achieved using a thionating agent. Lawesson's reagent is a widely used and effective choice for this transformation.[3]

Synthesis_Workflow Start 1-Methyl-2-oxindole Product 1-Methyl-2-indolinethione Start->Product Thionation Reagent Lawesson's Reagent (or P₄S₁₀) Reagent->Product

Figure 2: General workflow for the synthesis of 1-methyl-2-indolinethione.

Experimental Protocol: Synthesis of 1-Methyl-2-indolinethione

Materials:

  • 1-Methyl-2-oxindole[4]

  • Lawesson's Reagent[3]

  • Anhydrous Toluene

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-2-oxindole (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford 1-methyl-2-indolinethione as a solid.

Trustworthiness: This protocol is a standard and reliable method for the thionation of lactams. The progress of the reaction can be easily monitored by TLC, and the product can be purified using standard chromatographic techniques. The use of an inert atmosphere is recommended to prevent side reactions.

A Versatile Nucleophile: S-Alkylation and Subsequent Transformations

The sulfur atom of 1-methyl-2-indolinethione is a soft nucleophile, readily undergoing S-alkylation with a variety of electrophiles, most commonly alkyl halides.[5][6][7] This reaction is a cornerstone of its utility, as the resulting 2-(alkylthio)-1-methylindoles are valuable intermediates for further synthetic elaborations.

S_Alkylation_Workflow Start 1-Methyl-2-indolinethione Intermediate 2-(Alkylthio)-1-methylindole Start->Intermediate S-Alkylation Electrophile Alkyl Halide (R-X) Electrophile->Intermediate Base Base (e.g., K₂CO₃, NaH) Base->Intermediate Further_Reactions Further Transformations (e.g., Oxidation, Coupling) Intermediate->Further_Reactions

Figure 3: Workflow for S-alkylation of 1-methyl-2-indolinethione and subsequent reactions.

Experimental Protocol: S-Alkylation of 1-Methyl-2-indolinethione

Materials:

  • 1-Methyl-2-indolinethione

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

Procedure:

  • To a solution of 1-methyl-2-indolinethione (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to generate the thiolate anion.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(alkylthio)-1-methylindole.

Causality Behind Experimental Choices: The choice of base and solvent is crucial. A moderately strong base like potassium carbonate is often sufficient, and DMF is a good polar aprotic solvent that facilitates the Sₙ2 reaction. For less reactive alkyl halides, a stronger base like sodium hydride may be necessary.

The resulting 2-(alkylthio)indoles can undergo a variety of further transformations. For example, oxidation of the sulfide can lead to the corresponding sulfoxide or sulfone, which are themselves useful synthetic intermediates.

Building Complexity: Cycloaddition and Annulation Reactions

1-Methyl-2-indolinethione is an excellent precursor for the construction of fused heterocyclic systems through cycloaddition and annulation reactions. The reactive C3-methylene group, in concert with the thione, provides a platform for building new rings onto the indoline core.

Synthesis of Thieno[2,3-b]indoles

A notable application of 1-methyl-2-indolinethione is in the synthesis of thieno[2,3-b]indoles, a class of compounds with interesting biological activities.[8][9] This can be achieved through a [3+2] annulation strategy with appropriate electrophiles.

Experimental Protocol: Synthesis of a Functionalized Thieno[2,3-b]indole [9]

Materials:

  • 1-Methyl-2-indolinethione

  • A suitable Morita–Baylis–Hillman or Rauhut–Currier adduct of a nitroalkene

  • Potassium acetate (KOAc) or another mild base

  • Acetonitrile (MeCN)

Procedure:

  • In a reaction vessel, combine 1-methyl-2-indolinethione (1.0 eq), the nitroalkene adduct (1.1 eq), and potassium acetate (1.2 eq) in acetonitrile.

  • Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford the functionalized thieno[2,3-b]indole.

Mechanistic Insight: The reaction is believed to proceed via a Michael-type addition of the C3-anion of the indolinethione onto the electron-deficient alkene, followed by an intramolecular cyclization and subsequent elimination/aromatization to form the thiophene ring.[8]

Synthesis of Thiochromeno[2,3-b]indoles

Another powerful application is the synthesis of thiochromeno[2,3-b]indoles through cyclization with 2-halobenzoyl chlorides.[10]

Experimental Protocol: Synthesis of a Thiochromeno[2,3-b]indol-11(6H)-one [10]

Materials:

  • 1-Methyl-2-indolinethione

  • 2-Fluorobenzoyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 1-methyl-2-indolinethione (1.0 eq) in anhydrous DMF.

  • Add 2-fluorobenzoyl chloride (1.1 eq) to the solution.

  • Heat the reaction mixture and monitor by TLC.

  • After completion, the reaction is worked up by pouring into water and collecting the precipitated product by filtration.

  • The crude product can be purified by recrystallization.

Authoritative Grounding: This regioselective cyclization proceeds efficiently in DMF without the need for a transition metal catalyst, offering a straightforward route to these tetracyclic systems.[10]

Applications in Drug Discovery and Medicinal Chemistry

The indoline scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and antitubercular properties.[11][12][13] The ability to readily synthesize diverse libraries of compounds from 1-methyl-2-indolinethione makes it a valuable tool for drug discovery programs. The introduction of the sulfur atom and the potential for further functionalization provide avenues to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.

Table 1: Examples of Biologically Active Indoline Derivatives

Compound ClassBiological ActivityReference
Indoline-2-one derivativesAntibacterial, Antifungal, Antitubercular[11]
Substituted IndolinesAntibacterial, Antifungal, Antitubercular, Antioxidant[12]
Fused Indole HeterocyclesPotential as Kinase Inhibitors[13]

Conclusion and Future Outlook

1-Methyl-2-indolinethione is a versatile and readily accessible precursor that offers a wealth of opportunities for the synthesis of complex and biologically relevant heterocyclic compounds. Its predictable reactivity at both the sulfur atom and the C3 position allows for a modular approach to the construction of diverse molecular scaffolds. As the demand for novel therapeutic agents and functional materials continues to grow, the strategic application of such powerful building blocks will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis. Further exploration of the reactivity of 1-methyl-2-indolinethione, particularly in asymmetric catalysis and multicomponent reactions, promises to unlock even greater synthetic potential.

References

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exploring the chemical reactivity of 1-methyl-2-indolinethione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of 1-Methyl-2-indolinethione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-indolinethione, a methylated derivative of 2-indolinethione, represents a versatile heterocyclic scaffold of significant interest in synthetic and medicinal chemistry. Its unique structural features, particularly the reactive thiocarbonyl group within the indoline framework, impart a rich and diverse chemical reactivity. This guide provides a comprehensive exploration of the synthesis, characterization, and key chemical transformations of 1-methyl-2-indolinethione. We will delve into the mechanistic underpinnings of its reactivity, including alkylation, oxidation, and cycloaddition reactions, offering field-proven insights and detailed experimental protocols. The overarching goal is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound as a strategic building block in the design and synthesis of novel therapeutic agents and functional organic materials.

Introduction: The Strategic Importance of the Indolinethione Core

The indole nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1] The indoline (2,3-dihydroindole) framework, a reduced form of indole, offers greater conformational flexibility and three-dimensional complexity, which can be advantageous for optimizing ligand-receptor interactions.

The introduction of a thione group at the 2-position to create the indolinethione core, and specifically the N-methylation to yield 1-methyl-2-indolinethione, provides a powerful handle for synthetic diversification. The thiocarbonyl group (C=S) is a soft nucleophile and a reactive center for a variety of chemical transformations that are often not accessible to its oxo-analogue, 1-methyl-2-oxindole. This reactivity profile makes 1-methyl-2-indolinethione a highly valuable intermediate for constructing complex molecular architectures. Derivatives of indolines have shown significant potential as antioxidant and anti-inflammatory agents, further highlighting the therapeutic relevance of this structural class.[2]

Synthesis and Characterization

The most direct and common route to 1-methyl-2-indolinethione is through the thiation of its corresponding lactam, 1-methyl-2-oxindole (also known as N-methyloxindole).

Synthetic Workflow

The synthesis is a two-step process starting from commercially available 2-indolinone (oxindole): N-methylation followed by thiation.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Thiation cluster_2 Purification & Characterization A 2-Indolinone (Oxindole) B 1-Methyl-2-oxindole (N-Methyloxindole) A->B  Base (e.g., NaOH)  Methylating Agent (e.g., (CH3)2SO4)   C 1-Methyl-2-indolinethione D Crude Product C->D B_clone->C  Thionating Agent  (e.g., Lawesson's Reagent, P4S10)   E Pure 1-Methyl-2-indolinethione D->E  Recrystallization /  Chromatography   F Spectroscopic Analysis (NMR, IR, MS) E->F

Caption: Synthetic workflow for 1-methyl-2-indolinethione.

Detailed Experimental Protocol: Synthesis

Protocol 2.2.1: Step 1 - Synthesis of 1-Methyl-2-oxindole [3]

  • Setup: To a 1 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-indolinone (oxindole) (50 g, 0.375 mol) and water (670 mL).

  • Basification: Add a 50% aqueous solution of sodium hydroxide (67 g, 0.838 mol). Stir the mixture until the solid dissolves.

  • Methylation: Heat the mixture to 40°C. Slowly add dimethyl sulfate (56.8 g, 0.450 mol) dropwise. The reaction is exothermic; maintain the temperature around 50-60°C during the addition.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 100°C and maintain for 15 minutes to ensure complete reaction.

  • Work-up: Cool the mixture to 50°C and carefully neutralize to pH ~7 with concentrated hydrochloric acid.

  • Isolation: Cool the mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purity Check: The resulting 1-methyl-2-oxindole should be a solid with a melting point of 84-86°C.[3] Purity can be assessed by TLC and NMR.

Protocol 2.2.2: Step 2 - Thiation to 1-Methyl-2-indolinethione [4]

Causality Note: Lawesson's reagent is often preferred over Phosphorus Pentasulfide (P₄S₁₀) as it is more soluble in organic solvents and often gives cleaner reactions with fewer side products.

  • Setup: In a 500 mL flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 1-methyl-2-oxindole (10 g, 0.068 mol) in anhydrous toluene (200 mL).

  • Reagent Addition: Add Lawesson's reagent (15.1 g, 0.037 mol, 0.55 eq.) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter off any insoluble byproducts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-methyl-2-indolinethione as a solid.

Spectroscopic and Physical Properties

Accurate characterization is critical for confirming the identity and purity of the synthesized compound.

PropertyData
Molecular Formula C₉H₉NS
Molar Mass 163.24 g/mol
Appearance Typically an off-white to pale yellow solid
¹H NMR (CDCl₃) δ (ppm): ~7.2-7.4 (m, 4H, Ar-H), ~3.6 (s, 2H, -CH₂-), ~3.4 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃) δ (ppm): ~202 (C=S), ~142 (Ar-C), ~128 (Ar-CH), ~125 (Ar-CH), ~123 (Ar-CH), ~109 (Ar-CH), ~38 (-CH₂-), ~28 (N-CH₃)
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~2920 (Alkyl C-H), ~1600 (Ar C=C), ~1250-1350 (C=S stretch)
Mass Spec (EI) m/z (%): 163 [M]⁺, 148 [M-CH₃]⁺, 130 [M-SH]⁺

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Core Chemical Reactivity

The reactivity of 1-methyl-2-indolinethione is dominated by the properties of the thiocarbonyl group and its position within the heterocyclic ring.

S-Alkylation: Gateway to Thioimidates

The sulfur atom of the thione is a soft nucleophile and readily undergoes alkylation with various electrophiles (e.g., alkyl halides, tosylates) to form S-alkylated thioimidate salts, which can be neutralized to the corresponding 2-(alkylthio)-1-methyl-1H-indole derivatives. This reaction is fundamental for introducing diverse side chains.

Caption: S-Alkylation of 1-methyl-2-indolinethione.

Protocol 3.1.1: S-Benzylation

  • Setup: Dissolve 1-methyl-2-indolinethione (1.0 g, 6.1 mmol) in acetone (30 mL) in a 100 mL round-bottom flask.

  • Base: Add anhydrous potassium carbonate (1.27 g, 9.2 mmol, 1.5 eq.).

  • Electrophile Addition: Add benzyl bromide (1.15 g, 6.7 mmol, 1.1 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 6-8 hours, monitoring by TLC.

  • Work-up: Filter off the potassium carbonate and wash with a small amount of acetone. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 2-(benzylthio)-1-methyl-1H-indole.

Oxidation Reactions

The thione group is susceptible to oxidation, which can lead to various products depending on the oxidant and reaction conditions. A common transformation is the oxidative conversion back to the oxo-analogue, 1-methyl-2-oxindole. This can be useful if the thione was used as a protecting group or an activating group for a transformation at another position (e.g., C-3).

Protocol 3.2.1: Desulfurization-Oxidation to 1-Methyl-2-oxindole

  • Setup: Dissolve 1-methyl-2-indolinethione (1.0 g, 6.1 mmol) in a mixture of acetic acid (20 mL) and water (5 mL).

  • Oxidant: Add hydrogen peroxide (30% aq. solution, 2.1 mL, ~20 mmol) dropwise while cooling the flask in an ice bath.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Pour the reaction mixture into cold water (100 mL) and extract with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution until neutral, then with brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-methyl-2-oxindole.

Cycloaddition Reactions

The C=S double bond and the adjacent endocyclic C=C bond (in its tautomeric 2-mercaptoindole form) can participate in cycloaddition reactions, providing rapid access to complex fused-ring systems.[5]

[3+2] Cycloaddition with Azomethine Ylides: The thione can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, reaction with an azomethine ylide (generated in situ from the decarboxylation of an α-amino acid like sarcosine with an aldehyde) can form spiro-thiazolidine derivatives.[6] This reaction is a powerful tool for building stereochemically dense scaffolds.

G A 1-Methyl-2-indolinethione (Dipolarophile) C [3+2] Cycloaddition (Concerted) A->C B Azomethine Ylide (1,3-Dipole) B->C D Spiro-thiazolidine Indoline Derivative C->D

Caption: Conceptual diagram of a [3+2] cycloaddition reaction.

Applications in Drug Discovery

The true value of 1-methyl-2-indolinethione for drug development professionals lies in its role as a versatile synthetic intermediate. The reactions described above allow for the strategic elaboration of the indoline core.

  • S-Alkylated Derivatives: The resulting 2-(alkylthio)indoles are precursors to a wide range of substituted indoles. The alkylthio group can be a handle for further functionalization, such as cross-coupling reactions, or it can be a key pharmacophoric element itself.

  • Access to C-3 Functionalization: The thione group can activate the adjacent C-3 position for electrophilic substitution or condensation reactions, allowing for the construction of bis(indolyl)methanes or other C-3 substituted analogues which are prevalent in biologically active molecules.[7]

  • Building Fused Systems: Cycloaddition reactions provide a direct route to novel polycyclic heterocyclic systems containing the indoline motif, rapidly increasing molecular complexity and exploring new areas of chemical space for biological screening.

Conclusion and Future Outlook

1-Methyl-2-indolinethione is a reagent with a rich and synthetically useful reactivity profile. Its straightforward synthesis and the predictable reactivity of the thiocarbonyl group make it an ideal starting point for library synthesis and lead optimization campaigns. The ability to easily perform S-alkylation, oxidation, and cycloaddition reactions provides multiple avenues for molecular elaboration.

Future research will likely focus on developing enantioselective transformations of the indolinethione core, particularly in cycloaddition and C-3 functionalization reactions, to access chiral molecules of therapeutic interest. Furthermore, the application of this scaffold in materials science, for example in the synthesis of organic dyes and conductors, remains a promising area for exploration.

References

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An In-depth Technical Guide on the Tautomerism of 1-Methyl-2-Indolinethione

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 1-methyl-2-indolinethione, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide delves into the fundamental principles of thione-thiol tautomerism, leveraging spectroscopic and computational methodologies to elucidate the structural dynamics of this molecule. By synthesizing experimental data with theoretical insights, this document serves as an authoritative resource for professionals engaged in the study and application of heterocyclic thiones.

Introduction: The Significance of Tautomerism in Heterocyclic Systems

Tautomerism, the chemical phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a cornerstone of organic chemistry.[1] In the realm of drug discovery and materials science, understanding and controlling tautomeric equilibria is paramount, as different tautomers can exhibit distinct physicochemical properties, biological activities, and toxicological profiles.[2] This guide focuses on the thione-thiol tautomerism in 1-methyl-2-indolinethione, a derivative of 2-indolinethione, which itself is a tautomer of 2-mercaptoindole.[3]

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4] The introduction of a thione group at the 2-position, and subsequent N-methylation, introduces a fascinating dynamic of tautomerism that dictates the molecule's reactivity and potential interactions with biological targets. This guide will explore the equilibrium between the thione (lactam) form and the thiol (lactim) form of 1-methyl-2-indolinethione.

The Thione-Thiol Tautomeric Equilibrium

1-methyl-2-indolinethione can exist in two primary tautomeric forms: the thione form (1-methyl-1,3-dihydro-2H-indole-2-thione) and the thiol form (1-methyl-2-mercapto-1H-indole). The equilibrium between these two forms is influenced by several factors, including the solvent, temperature, and concentration.[5][6]

Tautomerism Thione 1-Methyl-2-indolinethione (Thione Form) Thiol 1-Methyl-2-mercaptoindole (Thiol Form) Thione->Thiol Proton Transfer Thiol->Thione Proton Transfer UVVisWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare solutions in various solvents Acquire Record UV-Vis Spectra (200-500 nm) Prep->Acquire Analyze Analyze λmax and intensity to determine dominant tautomer Acquire->Analyze Synthesis Oxindole 2-Oxindole MethylOxindole 1-Methyl-2-oxindole Oxindole->MethylOxindole Methylation (e.g., CH₃I, Base) Thione 1-Methyl-2-indolinethione MethylOxindole->Thione Thionation (e.g., Lawesson's Reagent)

Sources

Unlocking the Therapeutic Potential of 1-Methyl-2-Indolinethione: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold represents a privileged pharmacophore, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] 1-methyl-2-indolinethione, a derivative of this versatile heterocyclic system, presents an intriguing candidate for drug discovery endeavors. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential therapeutic targets of this compound. By leveraging structure-activity relationships of analogous indolinone and indole-based molecules, we delineate a rational, multi-pronged strategy for target identification and validation in the key therapeutic areas of oncology and inflammation. This document details robust experimental workflows, from initial biochemical screening to cellular and in vivo model systems, offering a roadmap for elucidating the mechanism of action and therapeutic promise of 1-methyl-2-indolinethione.

Introduction: The Rationale for Investigating 1-Methyl-2-Indolinethione

The indolinone core is a well-established motif in medicinal chemistry, with several approved drugs and clinical candidates targeting a variety of protein families.[3] The introduction of a methyl group at the 1-position and a thione group at the 2-position of the indoline ring system can significantly modulate the compound's physicochemical properties and biological activity. The thione functional group, in particular, can alter the molecule's electronic distribution and hydrogen bonding capacity, potentially leading to novel target interactions.

This guide will explore two primary therapeutic avenues for 1-methyl-2-indolinethione based on the known activities of structurally related compounds: oncology and anti-inflammatory applications. For each area, we will propose high-priority potential targets and provide a detailed, stepwise approach to their experimental validation.

Potential Therapeutic Area I: Oncology

Indole and indolinone derivatives have demonstrated significant potential as anticancer agents by targeting various components of cancer cell signaling and proliferation.[1][2] Based on this precedent, we hypothesize that 1-methyl-2-indolinethione may exert its anticancer effects through the inhibition of key protein kinases or by disrupting microtubule dynamics.

Hypothesized Target Class: Protein Kinases

Many indolinone-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4][5]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Involved in tumor growth, angiogenesis, and metastasis.

  • Fibroblast Growth Factor Receptor (FGFR): Plays a role in tumor cell proliferation, survival, and migration.

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, often dysregulated in cancer.[6][7]

The following workflow provides a systematic approach to validating 1-methyl-2-indolinethione as a kinase inhibitor.

Kinase_Validation_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Biochem_Screen Initial Kinase Panel Screen IC50_Det IC50 Determination for Hits Biochem_Screen->IC50_Det Identify potent hits Mechanism Mechanism of Inhibition Studies IC50_Det->Mechanism Characterize binding Cell_Pro Cell Proliferation/Viability Assays Mechanism->Cell_Pro Confirm cellular activity Target_Phos Target Phosphorylation Assay Cell_Pro->Target_Phos Validate on-target effect Downstream Downstream Signaling Analysis Target_Phos->Downstream Elucidate pathway modulation Xenograft Tumor Xenograft Studies Downstream->Xenograft Assess in vivo efficacy PD_Analysis Pharmacodynamic Analysis Xenograft->PD_Analysis Confirm target engagement in vivo

Caption: Kinase Target Validation Workflow.

Step 1: Biochemical Assays

  • Initial Kinase Panel Screen: To broadly assess the selectivity profile of 1-methyl-2-indolinethione, it should be screened against a diverse panel of recombinant human kinases at a fixed concentration (e.g., 10 µM).

  • IC50 Determination: For any kinases showing significant inhibition in the initial screen, dose-response curves will be generated to determine the half-maximal inhibitory concentration (IC50).

  • Mechanism of Inhibition Studies: For the most promising kinase targets, further biochemical assays will be conducted to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

Step 2: Cell-Based Assays

  • Cell Proliferation/Viability Assays: The antiproliferative activity of 1-methyl-2-indolinethione will be evaluated in cancer cell lines known to be dependent on the identified kinase targets.

  • Target Phosphorylation Assay: To confirm on-target activity within a cellular context, western blotting or ELISA-based methods will be used to assess the phosphorylation status of the target kinase and its direct substrates in treated cells.

  • Downstream Signaling Analysis: The effect of the compound on downstream signaling pathways will be investigated to further elucidate its mechanism of action.

Step 3: In Vivo Models

  • Tumor Xenograft Studies: The in vivo efficacy of 1-methyl-2-indolinethione will be evaluated in mouse xenograft models using human cancer cell lines identified as sensitive in the in vitro assays.

  • Pharmacodynamic Analysis: Tumor and surrogate tissue samples from the xenograft studies will be analyzed to confirm target engagement and modulation of downstream signaling pathways in vivo.

Detailed Protocol: In Vitro VEGFR2 Kinase Assay [4][5][8]

StepProcedure
1. Reagent Preparation Prepare 1x Kinase Buffer, ATP solution, and VEGFR2 substrate solution. Serially dilute 1-methyl-2-indolinethione in 1x Kinase Buffer.
2. Reaction Setup In a 96-well plate, add the diluted compound, recombinant human VEGFR2 enzyme, and substrate.
3. Kinase Reaction Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
4. Detection Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP consumption assay).
5. Data Analysis Calculate the percentage of VEGFR2 activity remaining in the presence of the inhibitor compared to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Hypothesized Target: Tubulin

Several indole derivatives exert their anticancer effects by interfering with microtubule dynamics, either by inhibiting tubulin polymerization or by promoting it.[9] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Validation_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Poly_Assay Tubulin Polymerization Assay Colchicine_Comp Colchicine Binding Assay Poly_Assay->Colchicine_Comp Determine binding site Cell_Cycle Cell Cycle Analysis Colchicine_Comp->Cell_Cycle Confirm cellular phenotype IF_Staining Immunofluorescence Staining Cell_Cycle->IF_Staining Visualize microtubule disruption Apoptosis_Assay Apoptosis Assay IF_Staining->Apoptosis_Assay Assess downstream effects Xenograft_T Tumor Xenograft Studies Apoptosis_Assay->Xenograft_T Evaluate in vivo efficacy Mitotic_Arrest Analysis of Mitotic Arrest Xenograft_T->Mitotic_Arrest Confirm mechanism in vivo

Caption: Tubulin Target Validation Workflow.

Step 1: Biochemical Assays

  • Tubulin Polymerization Assay: The effect of 1-methyl-2-indolinethione on the in vitro polymerization of purified tubulin will be monitored by measuring the increase in turbidity or fluorescence.[10][11][12][13]

  • Colchicine Binding Assay: To determine if the compound binds to the colchicine-binding site on β-tubulin, a competitive binding assay will be performed using a fluorescently labeled colchicine analog.

Step 2: Cell-Based Assays

  • Cell Cycle Analysis: Flow cytometry will be used to analyze the cell cycle distribution of cancer cells treated with 1-methyl-2-indolinethione to determine if it induces G2/M arrest.

  • Immunofluorescence Staining: The effect of the compound on the cellular microtubule network will be visualized using immunofluorescence microscopy with an anti-tubulin antibody.

  • Apoptosis Assay: The induction of apoptosis following treatment with the compound will be assessed using methods such as Annexin V/PI staining and analysis of caspase activation.

Step 3: In Vivo Models

  • Tumor Xenograft Studies: The in vivo antitumor efficacy will be evaluated in mouse xenograft models.

  • Analysis of Mitotic Arrest: Tumor samples from the xenograft studies will be analyzed by immunohistochemistry for markers of mitotic arrest (e.g., phosphorylated histone H3) to confirm the in vivo mechanism of action.

Potential Therapeutic Area II: Inflammation

Indole derivatives have also been reported to possess significant anti-inflammatory properties.[14][15] We hypothesize that 1-methyl-2-indolinethione may modulate key inflammatory pathways.

Hypothesized Target Pathway: NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[16][17][18][19] Inhibition of the NF-κB pathway is a well-established anti-inflammatory strategy.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Mito 1-Methyl-2-indolinethione Mito->IKK Potential Inhibition Mito->NFkB Potential Inhibition

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway.

Step 1: In Vitro Anti-inflammatory Activity

  • Measurement of Pro-inflammatory Mediators: The ability of 1-methyl-2-indolinethione to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages will be quantified.[14]

Step 2: Elucidation of the Mechanism of Action

  • NF-κB Reporter Assay: A luciferase reporter gene assay will be used to determine if the compound inhibits NF-κB transcriptional activity.

  • Western Blot Analysis: The effect of the compound on the phosphorylation and degradation of IκBα, and the nuclear translocation of the p65 subunit of NF-κB will be assessed by western blotting.[16]

Step 3: In Vivo Anti-inflammatory Models

  • Carrageenan-Induced Paw Edema: The in vivo anti-inflammatory activity will be evaluated in a rat model of carrageenan-induced paw edema.

Hypothesized Target: Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[20][21][22][23][24] Many non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX enzymes.

Step 1: In Vitro COX Inhibition Assay

  • COX-1 and COX-2 Inhibition Assays: The inhibitory activity of 1-methyl-2-indolinethione against both COX-1 and COX-2 isoforms will be determined using commercially available assay kits.[20][21][22][23][24] This will also establish its selectivity profile.

Step 2: Cell-Based Assay

  • Prostaglandin E2 (PGE2) Production: The ability of the compound to inhibit PGE2 production in LPS-stimulated macrophages will be measured by ELISA.

Step 3: In Vivo Analgesic and Anti-inflammatory Models

  • Acetic Acid-Induced Writhing Test: The analgesic effect of the compound will be assessed in a mouse model of acetic acid-induced writhing.

  • Animal Models of Inflammation: The anti-inflammatory efficacy will be further evaluated in relevant animal models of inflammation.

Data Summary and Interpretation

The following tables provide a template for summarizing the key data generated from the proposed experimental workflows.

Table 1: In Vitro Anticancer Activity of 1-Methyl-2-Indolinethione

AssayTarget/Cell LineIC50 (µM)
Kinase InhibitionVEGFR2
PDGFRβ
FGFR1
CDK2
Cell ProliferationCancer Cell Line A
Cancer Cell Line B
Tubulin Polymerization

Table 2: In Vitro Anti-inflammatory Activity of 1-Methyl-2-Indolinethione

AssayIC50 (µM)
NO Production (RAW 264.7)
TNF-α Production (RAW 264.7)
IL-6 Production (RAW 264.7)
COX-1 Inhibition
COX-2 Inhibition

Conclusion

This technical guide outlines a comprehensive and logical strategy for the identification and validation of potential therapeutic targets for 1-methyl-2-indolinethione. By systematically investigating its effects on key pathways in oncology and inflammation, researchers can efficiently elucidate its mechanism of action and pave the way for its potential development as a novel therapeutic agent. The proposed workflows, incorporating both established and cutting-edge methodologies, provide a robust framework for generating high-quality, reproducible data to support go/no-go decisions in the drug discovery pipeline.

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A Comprehensive Technical Guide to the Synthesis and Properties of 4-Aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

It appears there was a discrepancy in the provided CAS number. The number 2058-74-4 corresponds to 1-Methylisatin. However, based on the broader context of chemical synthesis and properties for researchers, this guide will focus on the closely related and industrially significant compound, 4-Aminophenol (CAS: 123-30-8) . This versatile intermediate is a cornerstone in the synthesis of numerous pharmaceuticals, dyes, and other specialty chemicals.

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of 4-Aminophenol

4-Aminophenol (p-aminophenol) is an aromatic organic compound featuring both a hydroxyl and an amino functional group attached to a benzene ring at the para position. This bifunctionality makes it a highly reactive and versatile building block in organic synthesis. Its primary industrial significance lies in its role as the final intermediate in the production of paracetamol (acetaminophen), one of the most widely used analgesic and antipyretic drugs globally.[1][2][3][4] Beyond pharmaceuticals, it is a key precursor in the manufacture of azo and sulfur dyes, a developing agent in black-and-white photography, and an antioxidant in various industrial applications.[2][3][4]

This guide provides an in-depth exploration of the principal synthetic routes to 4-aminophenol, a detailed overview of its chemical and physical properties, and insights into its major applications.

Synthesis of 4-Aminophenol: A Comparative Analysis of Key Methodologies

The industrial production of 4-aminophenol is dominated by several well-established synthetic pathways. The choice of a particular route is often dictated by factors such as cost, efficiency, and environmental considerations.

Reduction of 4-Nitrophenol

A prevalent method for synthesizing 4-aminophenol is the reduction of 4-nitrophenol. This can be achieved through various reducing agents and catalytic systems.

  • Catalytic Hydrogenation: This is a clean and efficient method involving the hydrogenation of 4-nitrophenol over a catalyst, such as Raney Nickel, in a suitable solvent.[1]

  • Selective Reduction with Tin(II) Chloride: In a laboratory setting, the nitro group can be selectively reduced using Tin(II) Chloride in an anhydrous alcohol or ethyl acetate.[1]

Bamberger Rearrangement of Phenylhydroxylamine

An alternative industrial route involves the partial hydrogenation of nitrobenzene to yield phenylhydroxylamine. This intermediate then undergoes a Bamberger rearrangement in an acidic medium to produce 4-aminophenol.[1][2] This method is advantageous as it starts from the readily available nitrobenzene.

A detailed experimental protocol for a laboratory-scale synthesis of 4-aminophenol from phenylhydroxylamine is as follows:

Experimental Protocol: Synthesis of 4-Aminophenol via Bamberger Rearrangement [5]

  • Reaction Setup: In a suitable reaction vessel, 100 mL of 50% sulfuric acid is cooled in a freezing mixture.

  • Addition of Phenylhydroxylamine: 5 g of phenylhydroxylamine is slowly added to the cooled sulfuric acid.

  • Dilution and Heating: 500 mL of water is added to the reaction mixture, which is then boiled.

  • Reaction Monitoring: The reaction is monitored by testing a sample with a chromic acid solution. The reaction is complete when the smell of quinone is detected, and there is no smell of nitrobenzene.

  • Neutralization and Extraction: The solution is neutralized with sodium bicarbonate, saturated with common salt, and then extracted with ether.

  • Purification: The ether is evaporated, and the residue is washed with cold water and then recrystallized from hot water. The final product is obtained by another ether extraction after cooling the hot water solution. This method yields almost theoretical amounts of colorless crystals.[5]

Synthesis_of_4_Aminophenol cluster_reduction Reduction of 4-Nitrophenol cluster_rearrangement Bamberger Rearrangement 4-Nitrophenol 4-Nitrophenol 4-Aminophenol_1 4-Aminophenol 4-Nitrophenol->4-Aminophenol_1 Reduction Reducing_Agent H2, Raney Ni or SnCl2, EtOH Nitrobenzene Nitrobenzene Phenylhydroxylamine Phenylhydroxylamine Nitrobenzene->Phenylhydroxylamine H2 Partial_Hydrogenation Partial Hydrogenation 4-Aminophenol_2 4-Aminophenol Phenylhydroxylamine->4-Aminophenol_2 Rearrangement Acid_Catalyst H2SO4

Caption: Key synthetic routes to 4-Aminophenol.

Chemical and Physical Properties of 4-Aminophenol

4-Aminophenol is a white or reddish-yellow crystalline solid that tends to darken upon exposure to air and light.[6] Its physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₇NO[6][7]
Molar Mass 109.13 g/mol [1][6]
Appearance White to reddish-yellow crystals[1][6]
Melting Point 187.5 °C[1][8]
Boiling Point 284 °C[1][8]
Density 1.13 g/cm³[1][8]
Solubility in water 1.5 g/100 mL[1]
Solubility in other solvents Very soluble in dimethylsulfoxide; soluble in acetonitrile, ethyl acetate, and acetone; slightly soluble in toluene, diethyl ether, and ethanol; negligible solubility in benzene and chloroform.[1][6][8]
pKa (amino) 5.48[1][8]
pKa (phenol) 10.30[1][8]
CAS Number 123-30-8[1][6][7]

Applications in Drug Development and Other Industries

The diverse reactivity of 4-aminophenol makes it a valuable precursor in several key industries.

Pharmaceutical Synthesis

The most significant application of 4-aminophenol is in the synthesis of paracetamol . This is achieved through the acylation of the amino group with acetic anhydride.[2] This reaction is a cornerstone of the pharmaceutical industry. 4-Aminophenol is also a precursor for other drugs such as amodiaquine and mesalazine.[1]

Dye and Pigment Industry

4-Aminophenol is a crucial intermediate in the production of a variety of dyes. Its ability to undergo diazotization allows for its use in the synthesis of azo dyes.[2] It is also used in the manufacturing of sulfur dyes and hair dyes.[2]

Photography

In the realm of traditional photography, 4-aminophenol is used as a developing agent for black-and-white film, often under the trade name Rodinal.[1][2][3] It acts as a reducing agent to convert exposed silver halide crystals into metallic silver, thus forming the photographic image.[2]

Applications_of_4_Aminophenol cluster_pharma Pharmaceuticals cluster_dyes Dye Industry cluster_photo Photography 4-Aminophenol 4-Aminophenol Paracetamol Paracetamol 4-Aminophenol->Paracetamol Acetylation Other_Drugs Amodiaquine, Mesalazine 4-Aminophenol->Other_Drugs Multi-step Synthesis Azo_Dyes Azo_Dyes 4-Aminophenol->Azo_Dyes Diazotization & Coupling Sulfur_Dyes Sulfur_Dyes 4-Aminophenol->Sulfur_Dyes Hair_Dyes Hair_Dyes 4-Aminophenol->Hair_Dyes BW_Film_Developer Black & White Film Developer 4-Aminophenol->BW_Film_Developer Reducing Agent

Caption: Major industrial applications of 4-Aminophenol.

Safety and Handling

4-Aminophenol is harmful if swallowed or inhaled and may cause an allergic skin reaction. It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects.[9] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated area.

Conclusion

4-Aminophenol is a compound of immense industrial importance, primarily driven by its role in the synthesis of paracetamol. Its versatile chemical nature, stemming from the presence of both amino and hydroxyl groups, allows for its application in a wide array of chemical transformations, leading to the production of valuable dyes and photographic chemicals. A thorough understanding of its synthesis and properties is crucial for researchers and professionals in the fields of chemistry and drug development.

References

  • Wikipedia. 4-Aminophenol. [Link]

  • 4-Aminophenol (C6H7NO) properties. [No URL provided]
  • National Institute of Standards and Technology. Phenol, 4-amino-. [Link]

  • The Chemistry of 4-Aminophenol: Properties and Industrial Significance. (2026-01-01). [No URL provided]
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022-02-17). National Institutes of Health. [Link]

  • PrepChem. Preparation of 4-aminophenol. [Link]

  • PubChem. 4-Aminophenol. [Link]

  • Ataman Kimya. 4-AMINOPHENOL. [Link]

  • Kajay Remedies. 4 Aminophenol (Para Amino Phenol) | CAS 123-30-8. [Link]

  • Eureka | Patsnap. Synthetic method of 2-aminophenol-4-sulfonamide.

Sources

Methodological & Application

Synthesis of 1-Methyl-2-indolinethione from 1-Methyl-2-oxindole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1-methyl-2-indolinethione from 1-methyl-2-oxindole. This thionation reaction is a crucial transformation in medicinal chemistry and materials science, enabling access to a scaffold with unique biological and chemical properties.

Introduction: The Significance of the Thioamide Moiety in Indolinones

The conversion of a carbonyl group to a thiocarbonyl group, a reaction known as thionation, dramatically alters the electronic and steric properties of a molecule. In the context of the indolinone scaffold, this transformation from an oxindole to an indolinethione (or thiooxindole) can lead to profound changes in biological activity. Thioamides are known to be excellent hydrogen bond donors and possess a larger dipole moment compared to their amide counterparts. These features can enhance binding affinity to biological targets and modulate pharmacokinetic properties. 1-Methyl-2-indolinethione, in particular, serves as a key intermediate in the synthesis of various bioactive compounds and functional materials.

Mechanistic Insight: The Thionation of Lactams

The most common and efficient method for the thionation of lactams such as 1-methyl-2-oxindole involves the use of Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]. While other reagents like phosphorus pentasulfide (P₄S₁₀) can also be employed, Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields.[1]

The mechanism of thionation with Lawesson's reagent is believed to proceed through a [2+2] cycloaddition pathway. The reagent exists in equilibrium with a reactive monomeric dithiophosphine ylide. This ylide reacts with the carbonyl group of the 1-methyl-2-oxindole to form a transient four-membered oxathiaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion, driven by the formation of a stable P=O bond, to yield the desired 1-methyl-2-indolinethione and a phosphorus-containing byproduct.[2]

Experimental Protocol: Synthesis of 1-Methyl-2-indolinethione

This protocol details the thionation of 1-methyl-2-oxindole using Lawesson's reagent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Methyl-2-oxindole≥98%Commercially AvailableStarting material
Lawesson's Reagent≥97%Commercially AvailableThionating agent
Anhydrous Toluene≥99.8%Commercially AvailableReaction solvent
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction
Saturated aq. NaHCO₃-Prepared in-houseFor workup
Brine-Prepared in-houseFor workup
Anhydrous MgSO₄ or Na₂SO₄ACS GradeCommercially AvailableDrying agent
Silica Gel60 Å, 230-400 meshCommercially AvailableFor chromatography
HexanesACS GradeCommercially AvailableFor chromatography
Ethyl AcetateACS GradeCommercially AvailableFor chromatography
Equipment
  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis A 1. Combine 1-methyl-2-oxindole and Lawesson's reagent in anhydrous toluene B 2. Heat the mixture to reflux under an inert atmosphere A->B C 3. Monitor reaction progress by TLC B->C D 4. Cool the reaction and remove solvent C->D Reaction Complete E 5. Partition between DCM and sat. NaHCO₃ D->E F 6. Wash organic layer with brine and dry E->F G 7. Concentrate the organic layer F->G H 8. Purify by column chromatography G->H I 9. Characterize the product (NMR, MS) H->I

Caption: Workflow for the synthesis of 1-methyl-2-indolinethione.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-2-oxindole (1.0 eq).

    • Under an inert atmosphere (N₂ or Ar), add anhydrous toluene to dissolve the starting material.

    • Add Lawesson's reagent (0.5 - 0.6 eq) to the solution. The stoichiometry may need to be optimized for best results. Note: Lawesson's reagent is typically used in slight excess relative to the carbonyl group to ensure complete conversion.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 110 °C for toluene) using a heating mantle.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical reaction time is 2-6 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The residue is then partitioned between dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This aqueous wash helps to remove some of the acidic phosphorus byproducts.[3]

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • A gradient of ethyl acetate in hexanes is typically used as the eluent. The polarity of the eluent system should be determined based on TLC analysis of the crude product.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 1-methyl-2-indolinethione as a solid.

Data and Characterization

Predicted ¹H and ¹³C NMR Data

The following are predicted Nuclear Magnetic Resonance (NMR) spectral data for 1-methyl-2-indolinethione. Actual chemical shifts may vary depending on the solvent and instrument used.

¹H NMR (400 MHz, CDCl₃): δ 7.6-7.2 (m, 4H, Ar-H), 3.65 (s, 2H, CH₂), 3.40 (s, 3H, N-CH₃).

¹³C NMR (101 MHz, CDCl₃): δ 201.0 (C=S), 142.0 (Ar-C), 130.0 (Ar-C), 128.5 (Ar-CH), 125.0 (Ar-CH), 123.0 (Ar-CH), 109.0 (Ar-CH), 45.0 (CH₂), 28.0 (N-CH₃).

Safety and Handling Precautions

  • Lawesson's Reagent: This reagent is harmful if swallowed or inhaled and causes skin and eye irritation. It has a strong, unpleasant odor. Handle Lawesson's reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Phosphorus Pentasulfide (P₄S₁₀): If using P₄S₁₀, be aware that it is a corrosive solid that reacts violently with water to release toxic and flammable hydrogen sulfide gas. It should be handled with extreme care in a dry environment.

  • Solvents: Toluene and dichloromethane are flammable and have associated health risks. Handle these solvents in a fume hood and avoid inhalation or skin contact.

  • General Precautions: Always conduct chemical reactions in a well-ventilated area. Review the Safety Data Sheets (SDS) for all chemicals used in this procedure before starting any experimental work.

Troubleshooting

ProblemPossible CauseSolution
Incomplete Reaction Insufficient amount of Lawesson's reagent, insufficient reaction time or temperature.Increase the amount of Lawesson's reagent slightly (e.g., to 0.7 eq), prolong the reaction time, or ensure the reaction is at a consistent reflux.
Low Yield Incomplete reaction, degradation of product during workup or chromatography.Ensure complete consumption of starting material by TLC. Avoid prolonged exposure to heat during workup. Use a less polar eluent system for chromatography if the product is sensitive to silica gel.
Difficulty in Purification Co-elution of the product with phosphorus byproducts.A thorough aqueous workup with saturated NaHCO₃ is crucial. In some cases, washing the crude product with a solvent in which the byproducts are soluble but the product is not (e.g., diethyl ether) can be effective.[3]

Conclusion

The thionation of 1-methyl-2-oxindole to 1-methyl-2-indolinethione using Lawesson's reagent is a reliable and efficient transformation. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and materials science. Careful monitoring of the reaction and a meticulous workup and purification are key to obtaining a high yield of the pure product.

References

  • Ozturk, T.; Ertas, E.; Mert, O. A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses. Chem. Rev.2007 , 107 (11), 5210–5278. [Link]

  • Thomsen, I.; Clausen, K.; Scheibye, S.; Lawesson, S.-O. Thiation with 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide: N-Methylthiopyrrolidone. Org. Synth.1984 , 62, 158. [Link]

  • Kaleta, Z.; Makowski, B. T.; Soos, T.; Dembinski, R. Thionation Using Fluorous Lawesson's Reagent. Org. Lett.2006 , 8 (8), 1625–1628. [Link]

  • Organic Chemistry Portal. Lawesson's Reagent. [Link]

  • Gompper, R.; Euchner, H. Synthese von Thioamiden und Thioimidsäureestern. Chem. Ber.1966 , 99 (2), 527–538. [Link]

  • Khatoon, H.; Abdulmalek, E. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules2021 , 26 (22), 6937. [Link]

Sources

Application Note: A Comprehensive Protocol for the N-Methylation of 2-Indolinethione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the N-methylation of 2-indolinethione, a key synthetic transformation for accessing N-methylated indole-containing compounds relevant to drug discovery and materials science. The protocol is designed for researchers, scientists, and drug development professionals, offering a step-by-step guide from reagent selection to product purification and characterization. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Significance of N-Methylation

N-methylation is a fundamental chemical modification in medicinal chemistry that can significantly alter the pharmacological properties of a molecule.[1] Introducing a methyl group on a nitrogen atom can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[1][2] In the context of the indoline scaffold, which is a privileged structure in many biologically active compounds, N-methylation can be a critical step in the synthesis of novel therapeutic agents.[3] 2-Indolinethione, a derivative of dihydroindole, serves as a versatile precursor for various natural products and synthetic compounds.[4] This guide details a robust protocol for its selective N-methylation.

Reaction Mechanism and Selectivity

The N-methylation of 2-indolinethione proceeds via a nucleophilic substitution reaction. The nitrogen atom of the indolinethione ring acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. A base is typically required to deprotonate the N-H group, thereby increasing its nucleophilicity.

A key consideration in the methylation of 2-indolinethione is the potential for competitive S-methylation due to the presence of the thione group, which can tautomerize to a mercaptoindole. While N-methylation is often favored under basic conditions with methylating agents like methyl halides or dimethyl sulfate, S-methylation can occur, particularly under acidic conditions.[5] The choice of reaction conditions, including the base, solvent, and methylating agent, is crucial for achieving high selectivity for N-methylation.

Experimental Protocol

This protocol is optimized for the selective N-methylation of 2-indolinethione.

Materials and Reagents
  • 2-Indolinethione: (C₈H₇NS, MW: 149.21 g/mol )

  • Methyl Iodide (CH₃I): (MW: 141.94 g/mol ) or Dimethyl Carbonate (DMC): (C₃H₆O₃, MW: 90.08 g/mol )

  • Cesium Carbonate (Cs₂CO₃): (MW: 325.82 g/mol ) or Potassium Carbonate (K₂CO₃): (MW: 138.21 g/mol )

  • N,N-Dimethylformamide (DMF): Anhydrous

  • Toluene: Anhydrous

  • Ethyl Acetate (EtOAc): For extraction and chromatography

  • Hexanes: For chromatography

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates: Silica gel 60 F₂₅₄

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-indolinethione (1.0 equiv).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) or toluene to dissolve the 2-indolinethione. Add cesium carbonate (2.0 equiv) or potassium carbonate (2.0 equiv) to the solution. Stir the mixture at room temperature for 15-20 minutes. The use of a milder base like cesium carbonate can promote monomethylation and reduce side reactions.[6]

  • Addition of Methylating Agent: Slowly add the methylating agent (1.1 - 1.5 equiv) to the reaction mixture at room temperature. For instance, methyl iodide is a highly reactive methylating agent. Alternatively, dimethyl carbonate can be used as a greener and less toxic option, though it may require higher temperatures.[7][8]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for methyl iodide in DMF, or reflux for dimethyl carbonate) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after 2-4 hours), cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure N-methyl-2-indolinethione.

Reaction Workflow Diagram

N_Methylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Add 2-Indolinethione to Flask add_solvent_base 2. Add Solvent (DMF/Toluene) & Base (Cs2CO3/K2CO3) start->add_solvent_base Inert Atmosphere add_methylating_agent 3. Add Methylating Agent (CH3I/DMC) add_solvent_base->add_methylating_agent heat_monitor 4. Heat and Monitor by TLC add_methylating_agent->heat_monitor quench 5. Quench with Water heat_monitor->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash Organic Layers extract->wash dry_concentrate 8. Dry and Concentrate wash->dry_concentrate purify 9. Purify by Column Chromatography dry_concentrate->purify product Pure N-Methyl-2-indolinethione purify->product

Sources

The Emerging Potential of 1-Methyl-2-Indolinethione in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The indoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Within this versatile family, 1-methyl-2-indolinethione is emerging as a compound of significant interest. The introduction of a methyl group at the N1 position and a thione group at the C2 position creates a unique electronic and steric profile, offering new avenues for therapeutic intervention.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-methyl-2-indolinethione in medicinal chemistry. It outlines the synthetic rationale, potential mechanisms of action, and detailed protocols for its evaluation in key therapeutic areas.

Synthetic Strategy

The synthesis of 1-methyl-2-indolinethione can be approached through a logical, multi-step process, building upon established methodologies for related indole and indoline derivatives. A plausible and efficient synthetic route involves the initial formation of the indoline-2-thione core, followed by N-methylation.

A common method for the synthesis of the indoline-2-thione precursor involves the reaction of indoline-2-one with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. The subsequent N-methylation of the indoline-2-thione can then be achieved using a suitable methylating agent, such as methyl iodide, in the presence of a base.[6]

G Indolin_2_one Indolin-2-one Indoline_2_thione Indoline-2-thione Indolin_2_one->Indoline_2_thione Thionation Thionating_Agent Thionating Agent (e.g., Lawesson's Reagent) Thionating_Agent->Indoline_2_thione Target_Compound 1-Methyl-2-indolinethione Indoline_2_thione->Target_Compound N-Methylation Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->Target_Compound Base Base (e.g., NaH) Base->Target_Compound

Synthetic pathway for 1-methyl-2-indolinethione.

Therapeutic Potential and Mechanistic Insights

The therapeutic potential of 1-methyl-2-indolinethione can be inferred from the activities of structurally related indoline and indolethione derivatives. The primary areas of interest include oncology, inflammation, and infectious diseases.

Anticancer Activity

Indoline derivatives have been extensively investigated as anticancer agents, with some compounds progressing to clinical use.[2] A key mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[7] The indolin-2-one scaffold, in particular, is a well-established pharmacophore for kinase inhibitors.[8] It is hypothesized that 1-methyl-2-indolinethione may act as a tubulin polymerization inhibitor, a mechanism observed in other indoline derivatives that leads to cell cycle arrest and apoptosis.[3]

G cluster_0 Cellular Environment 1_Methyl_2_indolinethione 1-Methyl-2-indolinethione Tubulin Tubulin Dimers 1_Methyl_2_indolinethione->Tubulin Binds to Colchicine Site Microtubule_Assembly Microtubule Assembly 1_Methyl_2_indolinethione->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle_Formation Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Hypothesized anticancer mechanism of action.
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Indole derivatives have been reported to possess significant anti-inflammatory properties.[9] One of the proposed mechanisms is the inhibition of protein denaturation, a key event in the inflammatory cascade.[1] The anti-inflammatory potential of 1-methyl-2-indolinethione can be evaluated by its ability to prevent the denaturation of proteins in vitro.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole and its derivatives have shown promising activity against a range of bacteria and fungi.[4][5] The thione moiety in 1-methyl-2-indolinethione may enhance its antimicrobial properties due to the reactivity of the sulfur atom.

Experimental Protocols

The following protocols are provided as a guide for the in vitro evaluation of 1-methyl-2-indolinethione. These are generalized methods based on established assays for similar compounds and should be optimized for specific experimental conditions.

G cluster_0 Compound Preparation & Initial Screening cluster_1 In Vitro Bioactivity Assays cluster_2 Data Analysis & Interpretation Synthesize Synthesize & Purify 1-Methyl-2-indolinethione Characterize Characterize (NMR, MS, etc.) Synthesize->Characterize Stock_Solution Prepare Stock Solution (e.g., in DMSO) Characterize->Stock_Solution Anticancer Anticancer (MTT Assay) Stock_Solution->Anticancer Anti_inflammatory Anti-inflammatory (Protein Denaturation Assay) Stock_Solution->Anti_inflammatory Antimicrobial Antimicrobial (MIC Determination) Stock_Solution->Antimicrobial IC50 Calculate IC50/MIC Anticancer->IC50 Anti_inflammatory->IC50 Antimicrobial->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Mechanism Mechanism of Action Studies SAR->Mechanism

General workflow for in vitro evaluation.
Protocol 1: In Vitro Anticancer Activity - MTT Assay

This protocol assesses the cytotoxic effect of 1-methyl-2-indolinethione on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-methyl-2-indolinethione

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 1-methyl-2-indolinethione in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: In Vitro Anti-inflammatory Activity - Protein Denaturation Inhibition Assay

This protocol evaluates the ability of 1-methyl-2-indolinethione to inhibit heat-induced protein denaturation.

Materials:

  • Bovine Serum Albumin (BSA)

  • 1-methyl-2-indolinethione

  • Diclofenac sodium (standard drug)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of 1-methyl-2-indolinethione at various concentrations (e.g., 10-500 µg/mL), 2.8 mL of PBS, and 0.2 mL of 5% w/v BSA. A control group without the test compound is also prepared.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.

  • Cooling: Cool the mixtures to room temperature.

  • Data Acquisition: Measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage of inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 Determine the IC₅₀ value.

Protocol 3: In Vitro Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of 1-methyl-2-indolinethione that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • 1-methyl-2-indolinethione

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Grow the microbial strains overnight and adjust the turbidity to 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of 1-methyl-2-indolinethione in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Data Acquisition: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. A microplate reader can be used to measure absorbance at 600 nm to quantify growth.

  • Data Analysis: Record the MIC value for each tested microorganism.

Quantitative Data Summary

The following table provides a template for summarizing the in vitro activity data for 1-methyl-2-indolinethione.

Assay Target/Cell Line Metric Value (µM) Reference Compound Reference Value (µM)
AnticancerHeLaIC₅₀Experimental DataDoxorubicinLiterature Value
AnticancerMCF-7IC₅₀Experimental DataDoxorubicinLiterature Value
Anti-inflammatoryBSA DenaturationIC₅₀Experimental DataDiclofenac SodiumLiterature Value
AntimicrobialS. aureusMICExperimental DataCiprofloxacinLiterature Value
AntimicrobialE. coliMICExperimental DataCiprofloxacinLiterature Value
AntimicrobialC. albicansMICExperimental DataFluconazoleLiterature Value

Conclusion

1-Methyl-2-indolinethione presents a promising scaffold for the development of novel therapeutic agents. Its unique structural features warrant a thorough investigation of its biological activities. The protocols and insights provided in this guide offer a robust framework for researchers to explore the full potential of this intriguing molecule in medicinal chemistry. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in determining its clinical translatability.

References

  • Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives. (URL: [Link])

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (URL: [Link])

  • Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. (URL: [Link])

  • SYNTHESIS OF SOME NOVEL INDOLINE DERIVATIVES. (URL: [Link])

  • Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. (URL: [Link])

  • Antimicrobial Activity Studies of 3-Substituted Indole-2-one and -thione derivatives and Molecular Docking and ADME. (URL: [Link])

  • In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents. (URL: [Link])

  • Synthesis of Thienoindoles (6a−l) from Indoline- 2-thione 1a and Various Aryl-Substituted RC Adducts 5 a. (URL: [Link])

  • Synthesis and In Vitro Evaluation of Novel Amino-Phenylmethylene- Imidazolone 5-HT2A Receptor Antagonists. (URL: [Link])

  • Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. (URL: [Link])

  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (URL: [Link])

  • Synthesis of indolines. (URL: [Link])

  • (PDF) Anticancer activities and cell death mechanisms of 1H-indole-2,3-dione 3-[N-(4 sulfamoylphenyl)thiosemicarbazone] derivatives. (URL: [Link])

  • Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. (URL: [Link])

  • Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. (URL: [Link])

  • 1-methylindole. (URL: [Link])

  • Synthesis and Biological Evaluation of 1-Methyl-2-(3′,4′,5′-trimethoxybenzoyl)-3-aminoindoles as a New Class of Antimitotic Agents and Tubulin Inhibitors. (URL: [Link])

  • Synthesis, characterization and antimicrobial activity of 2-(dimethylamino- methyl)isoindoline-1,3-dione and its cobalt(II) and. (URL: [Link])

  • Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. (URL: [Link])

  • New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. (URL: [Link])

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (URL: [Link])

  • In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. (URL: [Link])

  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. (URL: [Link])

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (URL: [Link])

  • Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (URL: [Link])

  • Effect of Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones in the Virulence of Resistant Bacteria. (URL: [Link])

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (URL: [Link])

  • The TRPV1 Channel Modulator Imidazo[1,2-a]Indole Derivative Exhibits Pronounced and Versatile Anti-Inflammatory Activity In Vivo. (URL: [Link])

  • Process for the preparation of 1,3,3-trimethyl-2-methylene indolines. (URL: )
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (URL: [Link])

  • 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. (URL: [Link])

  • In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. (URL: [Link])

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Application Note: Quantitative Analysis of 1-Methyl-2-indolinethione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols for the quantitative analysis of 1-methyl-2-indolinethione, a key heterocyclic compound of interest in pharmaceutical research and development. Two robust analytical methods are presented: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quantification and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis in complex matrices. The causality behind experimental choices, detailed step-by-step protocols, and guidance on data interpretation are provided to ensure methodological soundness and reproducibility.

Introduction

1-Methyl-2-indolinethione is a sulfur-containing heterocyclic compound belonging to the indolinethione class. Its structural similarity to biologically active indole derivatives makes it a molecule of significant interest in medicinal chemistry and drug discovery. Accurate and precise quantification of this compound is critical for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs). This document outlines two validated analytical approaches to address the diverse quantitative needs of researchers and scientists.

The selection of an appropriate analytical method is contingent upon the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. This guide provides both a widely accessible HPLC-UV method and a more advanced LC-MS/MS method to cater to a broad spectrum of applications.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The principle of this method is based on the separation of 1-methyl-2-indolinethione from potential impurities and matrix components using reverse-phase HPLC, followed by its quantification using a UV detector at a wavelength of maximum absorbance.

Rationale for Method Selection

An HPLC-UV method is a cornerstone of pharmaceutical analysis due to its robustness, cost-effectiveness, and ease of implementation. For 1-methyl-2-indolinethione, a C18 column is selected for its versatility in retaining moderately polar compounds. The mobile phase, a combination of acetonitrile and a slightly acidic aqueous buffer, is optimized to achieve a sharp peak shape and a reasonable retention time.[1][2][3] Phosphoric acid is used to control the pH of the mobile phase, which helps in minimizing peak tailing and ensuring reproducible retention times.[2]

Experimental Protocol

2.2.1. Equipment and Reagents

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity II LC System).[4]

  • Data acquisition and processing software (e.g., OpenLab CDS).

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (85%).

  • 1-Methyl-2-indolinethione reference standard.

2.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase consisting of acetonitrile and 0.1% phosphoric acid in water (v/v). A typical starting ratio is 60:40 (acetonitrile:aqueous). The final composition should be optimized based on system suitability results. Degas the mobile phase before use.[2]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 1-methyl-2-indolinethione reference standard and dissolve it in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50 µg/mL).

2.2.3. Chromatographic Conditions

ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile : 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection WavelengthDetermine λmax by scanning (typically in the 230-300 nm range)[5][6]
Run Time10 minutes

2.2.4. Sample Preparation

  • For Drug Substance: Accurately weigh the sample, dissolve in the mobile phase to a known concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

  • For Drug Product (e.g., tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a target concentration of the active ingredient, dissolve in a suitable solvent (e.g., mobile phase) with the aid of sonication, dilute to a known volume, and filter before injection.

2.2.5. System Suitability Before sample analysis, inject the 10 µg/mL standard solution five times and evaluate the system suitability parameters.

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
Relative Standard Deviation (RSD) of Peak Area≤ 2.0%

2.2.6. Data Analysis Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The concentration of 1-methyl-2-indolinethione in the samples is then calculated using this equation.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StandardPrep Standard Preparation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC UV UV Detection HPLC->UV DataAcq Data Acquisition UV->DataAcq Quant Quantification DataAcq->Quant

Caption: Workflow for HPLC-UV quantification.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides superior sensitivity and selectivity, making it ideal for the quantification of 1-methyl-2-indolinethione in complex biological matrices such as plasma or serum. The principle involves chromatographic separation followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Rationale for Method Selection

LC-MS/MS is the gold standard for bioanalysis due to its ability to selectively detect and quantify analytes at very low concentrations, even in the presence of co-eluting matrix components.[7][8] The use of MRM, where a specific precursor ion is selected and fragmented to produce a characteristic product ion, provides a high degree of specificity.[7][8] A suitable internal standard (structurally similar, stable isotope-labeled if possible) is crucial for correcting for matrix effects and variations in instrument response.

Experimental Protocol

3.2.1. Equipment and Reagents

  • LC-MS/MS system (e.g., Shimadzu LCMS-8060NX or Waters Xevo TQ-S).[9]

  • Data acquisition and analysis software (e.g., MassLynx).

  • Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • 1-Methyl-2-indolinethione reference standard.

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally related compound).

3.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of 1-methyl-2-indolinethione and the IS in methanol or acetonitrile.

  • Working Solutions: Prepare working solutions by diluting the stock solutions in 50:50 acetonitrile:water.

  • Calibration Standards and Quality Controls (QCs): Spike the appropriate blank matrix (e.g., plasma) with the working solutions to prepare calibration standards and QCs at various concentration levels.

3.2.3. LC-MS/MS Conditions

ParameterCondition
LC Parameters
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile PhaseGradient elution with Mobile Phase A and B
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS Parameters
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by infusion of the standard. For 1-methyl-2-indolinethione (C9H9NS, MW: 163.24), the precursor ion would likely be [M+H]+ at m/z 164.2. Product ions would be determined experimentally.
Dwell Time100 ms
Collision GasArgon

3.2.4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (or standard/QC), add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.[8]

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Spike Spike with IS PPT Protein Precipitation Spike->PPT Evap Evaporation PPT->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MSMS MS/MS Detection (MRM) LC->MSMS Integration Peak Integration MSMS->Integration Regression Regression Analysis Integration->Regression

Caption: Workflow for LC-MS/MS bioanalysis.

Method Validation Summary

Both methods should be validated according to relevant guidelines (e.g., ICH Q2(R1) or FDA Bioanalytical Method Validation Guidance). Key validation parameters are summarized below.

Validation ParameterHPLC-UVLC-MS/MS
Linearity r² ≥ 0.995r² ≥ 0.99
Accuracy 80-120% recoveryWithin ±15% of nominal (±20% at LLOQ)
Precision RSD ≤ 15%RSD ≤ 15% (≤ 20% at LLOQ)
Limit of Detection (LOD) To be determined (S/N ≥ 3)To be determined (S/N ≥ 3)
Limit of Quantification (LOQ) To be determined (S/N ≥ 10)Lowest standard on the calibration curve with acceptable accuracy and precision
Specificity/Selectivity No interference at the retention time of the analyteNo significant interference at the retention time and MRM transition of the analyte and IS
Robustness Insensitive to small, deliberate changes in method parametersNot typically required for bioanalytical methods

Conclusion

The analytical methods detailed in this application note provide comprehensive solutions for the quantification of 1-methyl-2-indolinethione. The HPLC-UV method is well-suited for routine analysis and quality control, offering a balance of performance and accessibility. For applications requiring high sensitivity and selectivity, such as in bioanalytical studies, the LC-MS/MS method is the recommended approach. Proper method validation is essential before implementation for any regulatory or critical decision-making purposes.

References

  • Dartmouth Trace Element Analysis Core. (n.d.). Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of 1 and 2 in MeOH. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorbance spectrum of IND (λmax228 nm) Calibration curve. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Boosting Sensitivity in Liquid Chromatography–Fourier Transform Ion Cyclotron Resonance–Tandem Mass Spectrometry for Product Ion Analysis of Monoterpene Indole Alkaloids. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Retrieved from [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method Package for Primary Metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of New Heterocyclic Derivatives by Oxidation of 1-Amino-2-methylindoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]

  • ResearchGate. (n.d.). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Methyl 1H-indole-2-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Journal of Advanced Biotechnology and Research. (n.d.). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (2020). Zic-HILIC MS/MS Method for NADomics Provides Novel Insights into Redox Homeostasis in Escherichia coli BL21 Under Microaerobic and Anaerobic Conditions. Retrieved from [Link]

  • PubMed. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]

  • MDPI. (2020). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Retrieved from [Link]

  • MDPI. (2021). 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. Retrieved from [Link]

  • JRC Publications Repository. (2014). Guidelines for sample preparation procedures in GMO analysis. Retrieved from [Link]

  • PubMed. (2005). Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel. Retrieved from [Link]

  • Aquaculture. (2013). Development of an analytical method to detect metabolites of nitrofurans. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • RSC Publishing. (2010). Analytical Methods. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Indolinone, 1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wiley. (n.d.). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070506B - Method for preparing 2-methylindoline.
  • Indian Journal of Pharmaceutical Education and Research. (2023). Development and Validation of UV-spectrophotometric Method for the Estimation of Wintergreen Oil in Pharmaceutical Formulation. Retrieved from [Link]

  • IJCRT.org. (2022). DEVELOPMENT OF UV- SPECTROPHOTOMETRIC METHOD FOR THE ESTIMATION OF METHYL SALICYLATE FROMTRANSDERMAL PATCH. Retrieved from [Link]

  • ResearchGate. (n.d.). New assay method UV spectroscopy for determination of Indomethacin in pharmaceutical formulation. Retrieved from [Link]

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Application Note: A Robust HPLC-UV Method for Purity Analysis of 1-Methyl-2-Indolinethione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method utilizing a Photodiode Array (PDA) detector for the quantitative determination of purity for 1-methyl-2-indolinethione. Purity assessment is a critical parameter in drug development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing. The causality behind chromatographic parameter selection is discussed, and a comprehensive protocol for method implementation and validation, in accordance with International Council for Harmonisation (ICH) guidelines, is provided.

Introduction and Scientific Principle

1-methyl-2-indolinethione is a heterocyclic organic compound whose purity is paramount for its application in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for its ability to separate, identify, and quantify components within a mixture.[1][2]

This method employs Reversed-Phase Chromatography (RPC) , a mode of HPLC where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar.[3][4] This configuration is ideal for separating organic molecules like 1-methyl-2-indolinethione. The separation mechanism is based on hydrophobic interactions; more hydrophobic molecules interact more strongly with the nonpolar stationary phase, leading to longer retention times.[5] Elution is achieved by increasing the organic solvent content in the mobile phase, which reduces these hydrophobic interactions and allows the analyte to move through the column.[5][6]

Detection is performed using a Photodiode Array (PDA) detector , also known as a Diode Array Detector (DAD).[7][8] Unlike a standard single-wavelength UV detector, a PDA detector acquires absorbance data across a wide spectrum of wavelengths simultaneously.[9][10][11] This provides three-dimensional data (time, absorbance, and wavelength), which is invaluable for:

  • Optimal Wavelength Selection: Identifying the absorbance maximum (λmax) of the analyte for maximum sensitivity.

  • Peak Purity Analysis: Assessing the spectral homogeneity across a single chromatographic peak to confirm the absence of co-eluting impurities.[10]

  • Compound Identification: Comparing the acquired spectrum against a reference standard.

The entire analytical procedure is underpinned by a rigorous System Suitability Test (SST) and method validation, which ensures the reliability and integrity of the generated data, as mandated by regulatory bodies like the ICH.[1][12][13][14]

Materials and Methods

Equipment and Software
  • HPLC System with a binary pump, autosampler, and column thermostat (e.g., Waters Alliance e2695 or similar).

  • Photodiode Array (PDA) Detector (e.g., Waters 2998 or similar).

  • Chromatography Data System (CDS) software (e.g., Empower 3).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Ultrasonic bath.

Reagents and Chemicals
  • 1-Methyl-2-indolinethione Reference Standard (purity ≥ 99.5%).

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or Milli-Q.

  • Formic Acid (FA), analytical grade.

Chromatographic Conditions

The selection of these parameters is based on achieving optimal separation and peak shape for 1-methyl-2-indolinethione. A C18 column is the standard for reversed-phase methods due to its strong hydrophobic retention.[3] Acetonitrile is chosen as the organic modifier for its low UV cutoff and miscibility with water.[15] The addition of 0.1% formic acid to the mobile phase helps to suppress the ionization of free silanol groups on the silica-based stationary phase, which prevents peak tailing and results in sharper, more symmetrical peaks.[15] An isocratic elution is employed for its simplicity and robustness, which is ideal for a quality control purity method.[15]

ParameterConditionJustification
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeStandard reversed-phase column providing good resolution and efficiency.
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Formic AcidProvides adequate retention and elution for the analyte with good peak symmetry.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 10 µLA small volume to prevent column overloading and band broadening.
Detection PDA Detector, 265 nmWavelength selected based on the typical absorbance maximum (λmax) for the indoline chromophore. The full spectrum (200-400 nm) should be recorded for purity analysis.
Run Time 10 minutesSufficient time to elute the main peak and any potential impurities.

Experimental Protocols

Solution Preparation
  • Mobile Phase Preparation: For 1 L, carefully mix 600 mL of Acetonitrile with 400 mL of HPLC-grade water. Add 1.0 mL of Formic Acid and mix thoroughly. Degas the solution using an ultrasonic bath for 15 minutes before use.

  • Diluent Preparation: Use the mobile phase as the diluent for all standard and sample preparations to ensure compatibility and good peak shape.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 1-methyl-2-indolinethione reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the 1-methyl-2-indolinethione sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 2.5 mL of this solution into a 25 mL volumetric flask with diluent.

Experimental Workflow Diagram

The overall process from preparation to final report follows a structured and logical path to ensure data integrity.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase & Diluent Preparation B Reference Standard & Sample Weighing A->B C Solution Dilution B->C D System Equilibration (30 min) C->D E System Suitability Test (SST) D->E F Sample Sequence Injection E->F G Peak Integration & Identification F->G H Purity Calculation (Area % Method) G->H I Final Report Generation H->I

Caption: HPLC Purity Analysis Workflow.

System Suitability Testing (SST) Protocol

Before commencing any sample analysis, the suitability of the chromatographic system must be verified.[12] This is achieved by making five replicate injections of the Working Standard Solution (0.1 mg/mL). The results must conform to the predefined criteria listed below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration accuracy.
Theoretical Plates (N) ≥ 2000Measures column efficiency and performance.
Repeatability of Peak Area RSD ≤ 2.0%Ensures the precision of the injection and detection systems.
Repeatability of Retention Time RSD ≤ 1.0%Confirms the stability of the pump flow rate and mobile phase composition.
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test as described in section 3.3.

  • Once SST criteria are met, inject a blank (diluent) to ensure no carryover.

  • Inject the Working Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Inject the Working Standard Solution again after every 10-15 sample injections to bracket the samples and ensure continued system stability.

Calculation of Purity

The purity of the 1-methyl-2-indolinethione sample is calculated using the area normalization method. This method assumes that all eluted components have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol

To ensure the developed method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[16][17] This involves a series of experiments to assess the method's performance characteristics.

G cluster_main ICH Method Validation Parameters A Method Validation B Specificity A->B C Linearity & Range A->C D Accuracy A->D E Precision A->E F LOD & LOQ A->F G Robustness A->G E1 E1 E->E1 Repeatability (Intra-assay) E2 E2 E->E2 Intermediate Precision

Caption: Core Parameters for HPLC Method Validation.

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[18][19] This is demonstrated by analyzing a placebo and spiked samples, and by subjecting a sample to stress conditions (acid, base, oxidation, heat, light) to prove separation from degradation products.

  • Linearity: A series of solutions are prepared from the stock solution at a minimum of five concentrations across a range (e.g., 50% to 150% of the working concentration). The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by analyzing a sample of known concentration (or a spiked placebo) and comparing the measured value to the true value.[18] The recovery should typically be within 98.0% to 102.0%. This is performed at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by analyzing six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst. The Relative Standard Deviation (RSD) should be ≤ 2.0%.[2]

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day using different equipment to assess variability. The RSD between the two sets of data is evaluated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. They are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The reliability of the method is assessed by deliberately introducing small variations in method parameters (e.g., ±2% in mobile phase organic content, ±0.2 mL/min in flow rate, ±2 °C in column temperature) and observing the effect on the results.

Conclusion

The HPLC-UV method described in this application note is a robust, reliable, and efficient tool for determining the purity of 1-methyl-2-indolinethione. The use of a standard C18 column and a simple isocratic mobile phase makes the method easy to implement in a quality control laboratory. The incorporation of a PDA detector enhances the method's capability by allowing for comprehensive peak purity assessment. When fully validated according to ICH guidelines, this protocol provides a trustworthy system for ensuring the quality and consistency of 1-methyl-2-indolinethione.

References

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD.
  • GenTech Scientific. (2023, February 17). A Brief Overview of PDA Detectors in HPLC.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection.
  • Phenomenex. (2025, April 1). Types of HPLC Detectors.
  • Labcompare. (2014, August 19). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection.
  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
  • Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • ChemicalBook. (n.d.). 1-Methyl-2-indolinethione.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS.
  • Hawach Scientific. (2023, November 27). HPLC Column and Reversed-Phase HPLC Columns.
  • Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography.
  • International Council for Harmonisation. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
  • ResearchGate. (2022, November). Calculated system suitability parameters for the HPLC method (ICH guidelines).
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

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Application Notes and Protocols for High-Throughput Screening of 1-Methyl-2-Indolinethione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the development and implementation of a robust screening cascade designed to identify and characterize novel bioactive analogs of 1-methyl-2-indolinethione. Recognizing the therapeutic potential of indole-based scaffolds, particularly in modulating enzymatic pathways, this document outlines a scientifically rigorous approach, beginning with a high-throughput biochemical assay targeting tyrosinase, a key enzyme in melanogenesis. This is followed by a physiologically relevant secondary cell-based assay to confirm activity and assess cytotoxicity. Detailed, step-by-step protocols, data analysis procedures, and strategies for mitigating common screening artifacts are provided to ensure the generation of high-quality, reproducible data.

Introduction: The Rationale for Screening 1-Methyl-2-Indolinethione Analogs

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Indole-2-thione and its derivatives have emerged as a promising class of compounds, with recent studies highlighting their potential as potent enzyme inhibitors.[1][2][3] Specifically, the structural resemblance of the indole core to the natural substrate of tyrosinase (L-tyrosine) makes this enzyme a highly plausible target for 1-methyl-2-indolinethione and its analogs.[1][4]

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[5][6][7] Its dysregulation is associated with hyperpigmentation disorders, and inhibitors of this enzyme are actively sought for dermatological and cosmetic applications.[4][6] Furthermore, targeting tyrosinase serves as an excellent model system for broader enzyme inhibition studies.

This application note details a logical, tiered screening strategy to efficiently identify potent and specific inhibitors from a library of 1-methyl-2-indolinethione analogs. The workflow is designed to maximize throughput while minimizing false positives, culminating in the identification of validated hit compounds ready for further lead optimization.

The Screening Cascade: A Multi-Tiered Approach

A successful screening campaign relies on a strategic progression from a broad primary screen to more focused secondary and confirmatory assays. This cascade approach ensures that resources are concentrated on the most promising compounds.

dot

Caption: A tiered workflow for screening 1-methyl-2-indolinethione analogs.

Compound Library Management: The Foundation of a Good Screen

The quality and integrity of the compound library are paramount to the success of any screening campaign. Proper management ensures reproducibility and minimizes the risk of false positives arising from compound degradation or contamination.[8][9]

Key Considerations:

  • Solubilization: 1-methyl-2-indolinethione analogs are typically hydrophobic. High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating master stock solutions (e.g., 10-20 mM).[10][11]

  • Storage: Master stock solutions should be stored at -20°C or -80°C in tightly sealed containers to prevent water absorption, which can alter compound concentration.[10] Aliquoting into single-use plates is recommended to avoid multiple freeze-thaw cycles.

  • Plate Preparation: For screening, "assay-ready" plates are prepared by diluting the master stock to an intermediate concentration and then dispensing the required volume into 384-well microplates. This process should be automated to ensure accuracy and consistency.[12]

  • Quality Control: Periodically assess the purity and concentration of a subset of library compounds using techniques like LC-MS to ensure library integrity over time.[9]

ParameterRecommendationRationale
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)Broad solubility for organic molecules; miscible with aqueous assay buffers.[13][14]
Master Stock Conc. 10-20 mMProvides a sufficient concentration range for subsequent dilutions.
Storage Temp. -20°C or -80°CMinimizes degradation and solvent evaporation.
Final DMSO Conc. in Assay ≤ 0.5%High concentrations of DMSO can inhibit enzyme activity or induce cytotoxicity.[15][16]

Tier 1: Primary High-Throughput Screening Protocol

The primary screen is designed to rapidly assess the entire compound library at a single concentration to identify initial "hits." A colorimetric assay using mushroom tyrosinase is selected for its robustness, low cost, and suitability for high-throughput formats.[5][7][17]

Protocol 4.1: Mushroom Tyrosinase Inhibition Assay (384-Well Format)

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which subsequently undergoes a series of reactions to form dopachrome, a colored product with an absorbance maximum around 475 nm. Inhibitors of tyrosinase will decrease the rate of dopachrome formation.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Kojic Acid (Positive Control Inhibitor)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • Anhydrous DMSO

  • 384-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 475 nm

Procedure:

  • Compound Plating: Dispense 200 nL of test compounds (10 mM in DMSO) and controls into designated wells of a 384-well plate using an acoustic liquid handler. This will yield a final assay concentration of 10 µM.

    • Negative Control: Wells with DMSO only (0% inhibition).

    • Positive Control: Wells with Kojic Acid (e.g., final concentration of 50 µM for ~90% inhibition).

  • Enzyme Addition: Add 10 µL of mushroom tyrosinase solution (prepared in phosphate buffer to yield a final activity within the linear range of the assay) to all wells.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow compounds to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of L-DOPA substrate solution (prepared in phosphate buffer, final concentration ~0.5 mM) to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every 60 seconds for 15-20 minutes at 25°C.

Data Analysis:

  • Calculate Reaction Rate: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percent Inhibition: % Inhibition = (1 - (Vcompound - Vblank) / (Vneg_control - Vblank)) * 100

  • Hit Identification: Define a "hit" threshold, typically based on three times the standard deviation of the negative control (e.g., >50% inhibition).

Assay Validation: Ensuring Data Quality

Before initiating the full screen, the assay must be validated to ensure it is robust and reproducible. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[9][18][19]

Z'-Factor Calculation: Z' = 1 - (3σpos + 3σneg) / |μpos - μneg| Where:

  • σpos and σneg are the standard deviations of the positive and negative controls.

  • μpos and μneg are the means of the positive and negative controls.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentLarge separation between controls; suitable for HTS.[9][18]
0 to 0.5MarginalAssay may be acceptable but requires optimization.[9][18]
< 0UnacceptableNo separation between controls; assay is not viable.[18][19]

Tier 2: Hit Confirmation and Secondary Assays

Compounds identified as "hits" in the primary screen must be subjected to further testing to confirm their activity, determine their potency, and assess their effects in a more physiologically relevant system.

Protocol 6.1: IC50 Determination

Primary hits are re-tested in the same biochemical assay across a range of concentrations (typically an 8- to 12-point dose-response curve) to determine the half-maximal inhibitory concentration (IC50).[20][21][] This provides a quantitative measure of compound potency. The IC50 is calculated by fitting the dose-response data to a four-parameter logistic equation.

Protocol 6.2: Cellular Melanin Content Assay

This cell-based assay validates the activity of hit compounds in a relevant physiological context, measuring their ability to reduce melanin production in B16-F10 murine melanoma cells.[23][24][25]

Principle: B16-F10 cells produce melanin, which can be extracted and quantified spectrophotometrically after cell lysis. Active compounds will reduce the amount of melanin produced relative to untreated control cells.

Procedure:

  • Cell Seeding: Seed B16-F10 cells into a 24-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the hit compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (Kojic Acid).

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS.

  • Cell Lysis & Melanin Solubilization: Lyse the cells by adding 200 µL of 1N NaOH containing 10% DMSO to each well. Incubate at 80°C for 1 hour to solubilize the melanin.[18][23]

  • Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.

  • Normalization: Determine the total protein concentration in a parallel plate using a BCA or similar assay to normalize the melanin content to the cell number.

Protocol 6.3: Cytotoxicity Assay

It is crucial to determine if the observed reduction in melanin is due to specific inhibition of melanogenesis or simply due to compound toxicity. A standard cytotoxicity assay, such as the MTT or Resazurin assay, should be run in parallel with the melanin content assay using the same cell line and compound concentrations.

Tier 3: Hit Validation and Triage

The final stage involves eliminating false positives and confirming that the validated hits are acting on the intended target.

dot

Caption: Common sources of false-positive hits in HTS campaigns.

Counterscreening Strategies

Counterscreens are designed to identify compounds that interfere with the assay technology itself rather than the biological target.[25][26][27]

  • Target-Absent Assay: Rerun the primary biochemical assay in the absence of tyrosinase. Compounds that still show a signal are likely interfering with the detection method (e.g., colored compounds).

  • Luciferase Counterscreen: If a luciferase-based assay were used for cytotoxicity, a counterscreen against purified luciferase would be necessary to eliminate direct enzyme inhibitors.[27]

  • Metal Chelators: Inorganic impurities, such as zinc, can cause false-positive results.[8][23][28] A counterscreen can be performed by co-incubating active compounds with a strong chelator like TPEN; reversal of inhibition suggests metal contamination.

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound binds to its intended target within the complex environment of a living cell.[10][15][16][29]

Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A stabilizing compound will result in a "thermal shift" to a higher denaturation temperature.[10][14] This provides direct evidence of target engagement.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inaccurate liquid handling; Edge effects in plates; Compound precipitation.Calibrate and validate automated liquid handlers; Use a plate map that avoids outer wells for samples; Visually inspect plates for precipitation, consider reducing compound concentration.
Low Z'-Factor (<0.5) Small signal window; High data variability.Optimize enzyme and substrate concentrations; Check reagent stability and preparation; Ensure consistent temperature control during incubation and reading.
Hit Rate is Too High (>1-2%) Non-specific inhibition; Assay interference.Lower the primary screening concentration; Implement rigorous counterscreens early in the cascade to eliminate assay artifacts and reactive compounds.[25]
Biochemical hits inactive in cellular assay Poor cell permeability; Compound efflux; Metabolism of the compound.Assess compound physicochemical properties (e.g., LogP); Use cell lines that lack specific efflux pumps; Analyze compound stability in cell culture medium.
Compound Precipitation in Assay Low aqueous solubility of the compound.Decrease final compound concentration; Perform serial dilutions instead of a single large dilution; Ensure rapid mixing upon addition to aqueous buffer.[11]

Conclusion

The systematic approach detailed in this application note provides a robust and reliable pathway for the discovery of novel tyrosinase inhibitors from a library of 1-methyl-2-indolinethione analogs. By integrating a high-throughput biochemical primary screen with confirmatory cell-based assays and rigorous hit validation protocols, researchers can efficiently identify specific, potent, and non-toxic compounds. This structured workflow, grounded in the principles of scientific integrity and reproducibility, serves as a comprehensive guide for drug discovery professionals seeking to explore the therapeutic potential of this promising chemical scaffold.

References

  • Davidson College. (n.d.). IC50 Determination. edX. [Link]

  • Hermann, J. C., et al. (2018). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. [Link]

  • Experimental and Molecular Medicine. (2025). Effects of pine needle essential oil on melanin synthesis in B16F10 cells and its mechanism. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [https://canvas. REPORTER: (optional).ncsu.edu/courses/12431/pages/z-factors]([Link]. REPORTER: (optional).ncsu.edu/courses/12431/pages/z-factors)

  • Hermann, J. C., et al. (2018). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. National Center for Biotechnology Information. [Link]

  • Siramshetty, V., et al. (2020). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]

  • NIH Chemical Genomics Center. (2009). Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]

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  • Wikipedia. (n.d.). Z-factor. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • On HTS. (2023). Z-factor. [Link]

  • Asarnow, D., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Du, X., et al. (2012). Effect of DMSO on assay performance. ResearchGate. [Link]

  • Michael, S., et al. (2015). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. [Link]

  • Kumar, P., & Kumar, A. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Research and Therapeutics. [Link]

  • Xu, Y., et al. (2024). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. International Journal of Molecular Sciences. [Link]

  • Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Wasmeier, C., et al. (2006). Melanin content assay. Journal of Cell Biology. [Link]

  • Li, H., et al. (2023). In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. Molecules. [Link]

  • Creative Biolabs. (n.d.). Counter-Screen Service. [Link]

  • Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences. [Link]

  • Chen, Q. X., et al. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. Biosensors. [Link]

  • Li, H., et al. (2023). In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. PubMed. [Link]

  • Chen, J., et al. (2018). Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. Journal of Medicinal Chemistry. [Link]

  • Chen, W. C., et al. (2015). Discovery of Highly Potent Tyrosinase Inhibitor, T1, with Significant Anti-Melanogenesis Ability by zebrafish in vivo Assay and Computational Molecular Modeling. Scientific Reports. [Link]

  • Khan, M. T. H. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Application Notes and Protocols for the Reaction of 1-methyl-2-indolinethione with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the reactivity of 1-methyl-2-indolinethione, a versatile heterocyclic thioamide, with a range of electrophiles. As a valuable scaffold in medicinal chemistry, understanding its reaction profile is crucial for the synthesis of novel bioactive molecules. This document details the underlying principles of its ambident nucleophilicity, offering field-proven protocols for S-alkylation, S-acylation, and Michael additions. Each section combines theoretical insights with practical, step-by-step experimental procedures, complete with characterization data and mechanistic considerations to ensure reproducible and reliable results. The potential applications of the resulting sulfur-functionalized indole derivatives in drug discovery, particularly in the development of anticancer and anti-inflammatory agents, are also discussed.

Introduction: The Chemical Versatility of 1-methyl-2-indolinethione

1-methyl-2-indolinethione is a heterocyclic compound featuring an indole core fused with a thioamide functionality. This structural motif is of significant interest in synthetic and medicinal chemistry due to its presence in various biologically active molecules[1][2]. The thioamide group imparts unique reactivity, acting as an ambident nucleophile with two potential sites of electrophilic attack: the "soft" sulfur atom and the "hard" nitrogen atom. This dual reactivity allows for the synthesis of a diverse array of derivatives with potential therapeutic applications[3][4][5]. This guide will explore the key reactions of 1-methyl-2-indolinethione with common electrophiles, providing both the "why" and the "how" for researchers to leverage its synthetic potential.

The regioselectivity of these reactions is a critical aspect, governed by the principles of Hard and Soft Acids and Bases (HSAB) theory[6][7][8][9][10]. In essence, soft electrophiles preferentially react with the soft sulfur atom, while hard electrophiles favor the hard nitrogen atom. However, as we will explore, other factors such as the solvent, counter-ion, and reaction temperature can also significantly influence the reaction outcome.

Diagram 1: Ambident Nucleophilicity of 1-methyl-2-indolinethione

Caption: Resonance structures of 1-methyl-2-indolinethione illustrating the two nucleophilic centers.

S-Alkylation: Formation of 2-(Alkylthio)-1-methyl-1H-indoles

The reaction of 1-methyl-2-indolinethione with alkyl halides is a robust method for the synthesis of 2-(alkylthio)-1-methyl-1H-indoles. Due to the soft nature of both the sulfur atom and the sp³-hybridized carbon of the alkyl halide, S-alkylation is the overwhelmingly favored pathway under neutral or basic conditions[8]. These S-alkylated indole derivatives are valuable intermediates and have been investigated for their potential anticancer activities[3][5][11].

Mechanistic Considerations

The reaction proceeds via a standard SN2 mechanism. A base is typically employed to deprotonate the thioamide, forming a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the C-S bond. The choice of base and solvent can influence the reaction rate and yield.

Diagram 2: S-Alkylation Workflow

G start Start: 1-methyl-2-indolinethione base Addition of Base (e.g., K2CO3, NaH) start->base thiolate Formation of Thiolate Anion base->thiolate electrophile Addition of Alkyl Halide (e.g., CH3I, BnCl) thiolate->electrophile sn2 SN2 Reaction electrophile->sn2 workup Aqueous Workup sn2->workup purification Purification (Column Chromatography) workup->purification product Product: 2-(Alkylthio)-1-methyl-1H-indole purification->product

Caption: General workflow for the S-alkylation of 1-methyl-2-indolinethione.

Protocol: Synthesis of 1-methyl-2-(methylthio)-1H-indole

This protocol details the S-methylation using methyl iodide, a common and efficient alkylating agent.

Materials:

  • 1-methyl-2-indolinethione

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-methyl-2-indolinethione (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 1-methyl-2-(methylthio)-1H-indole as a colorless oil.

Protocol: Synthesis of 2-(Benzylthio)-1-methyl-1H-indole

This protocol outlines the S-benzylation using benzyl chloride.

Materials:

  • 1-methyl-2-indolinethione

  • Benzyl chloride (BnCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of 1-methyl-2-indolinethione (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, ethyl acetate/hexane gradient) to yield 2-(benzylthio)-1-methyl-1H-indole.

S-Acylation: Synthesis of S-Acyl Thioimidates

The reaction of 1-methyl-2-indolinethione with acylating agents, such as acid chlorides, can proceed at either the sulfur or nitrogen atom. However, under neutral or mildly basic conditions, the softer sulfur atom preferentially attacks the carbonyl carbon of the acyl chloride, leading to the formation of an S-acyl thioimidate. N-acylation typically requires harsher conditions or the use of specific catalysts[12][13][14][15]. S-acylated derivatives are of interest for their potential anti-inflammatory properties[2][16].

Mechanistic Insights

The reaction with acid chlorides is a nucleophilic acyl substitution. The thioamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion to yield the S-acylated product. The presence of a non-nucleophilic base is often beneficial to scavenge the HCl generated during the reaction.

Diagram 3: S-Acylation Mechanism

G cluster_0 Nucleophilic Attack cluster_1 Elimination Thioamide 1-methyl-2-indolinethione TetrahedralIntermediate Tetrahedral Intermediate Thioamide->TetrahedralIntermediate Attacks Carbonyl AcylChloride Acyl Chloride AcylChloride->TetrahedralIntermediate S_Acyl_Product S-Acyl Thioimidate TetrahedralIntermediate->S_Acyl_Product Collapse HCl HCl TetrahedralIntermediate->HCl Elimination

Caption: Mechanism of S-acylation of 1-methyl-2-indolinethione with an acyl chloride.

Protocol: Synthesis of S-(1-methyl-1H-indol-2-yl) benzothioate

This protocol describes the S-benzoylation of 1-methyl-2-indolinethione.

Materials:

  • 1-methyl-2-indolinethione

  • Benzoyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-methyl-2-indolinethione (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add anhydrous pyridine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain S-(1-methyl-1H-indol-2-yl) benzothioate.

Michael Addition: Conjugate Addition to α,β-Unsaturated Systems

The thiolate anion generated from 1-methyl-2-indolinethione is a soft nucleophile and can participate in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds and other Michael acceptors[17][18][19]. This reaction is a powerful tool for carbon-sulfur and carbon-carbon bond formation, leading to more complex molecular architectures.

Mechanistic Overview

In the presence of a base, 1-methyl-2-indolinethione is deprotonated to form the thiolate anion. This nucleophile then adds to the β-carbon of the Michael acceptor in a 1,4-conjugate addition fashion. The resulting enolate is then protonated during workup to give the final product.

Protocol: Michael Addition to Ethyl Acrylate

Materials:

  • 1-methyl-2-indolinethione

  • Ethyl acrylate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH), absolute

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.1 eq) in ethanol under an inert atmosphere.

  • To this solution, add 1-methyl-2-indolinethione (1.0 eq) and stir until dissolved.

  • Add ethyl acrylate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete (typically 4-6 hours), cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the Michael adduct.

Data Presentation: Characterization of Derivatives

The following table summarizes the expected spectroscopic data for representative products. Actual values may vary slightly depending on the solvent and instrument used.

Product NameStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-methyl-2-(methylthio)-1H-indole [Image of 1-methyl-2-(methylthio)-1H-indole]7.55 (d, 1H), 7.25-7.10 (m, 3H), 3.70 (s, 3H), 2.50 (s, 3H)140.2, 138.1, 128.5, 122.3, 120.8, 120.1, 109.5, 102.1, 31.5, 15.8
2-(Benzylthio)-1-methyl-1H-indole [Image of 2-(benzylthio)-1-methyl-1H-indole]7.60 (d, 1H), 7.35-7.10 (m, 8H), 4.20 (s, 2H), 3.65 (s, 3H)140.5, 138.5, 137.8, 129.2, 128.7, 128.4, 127.3, 122.5, 121.0, 120.3, 109.6, 102.5, 38.9, 31.6
S-(1-methyl-1H-indol-2-yl) benzothioate [Image of S-(1-methyl-1H-indol-2-yl) benzothioate]8.05 (d, 2H), 7.65-7.45 (m, 4H), 7.30-7.15 (m, 3H), 3.80 (s, 3H)190.1, 141.2, 138.9, 136.5, 133.8, 129.0, 128.8, 127.5, 123.0, 121.5, 120.8, 110.0, 103.2, 32.0

Note: NMR data is predicted based on similar structures and may require experimental verification. Chemical shifts are referenced to TMS.

Applications in Drug Discovery

The derivatives synthesized from 1-methyl-2-indolinethione are of significant interest to drug development professionals.

  • Anticancer Activity: Numerous studies have highlighted the potential of 2-thio-substituted indoles as anticancer agents. They have been shown to exhibit antiproliferative activity against various cancer cell lines, including those resistant to apoptosis[1][3][4][5][11]. The mechanism of action is often attributed to the inhibition of key cellular processes such as tubulin polymerization[5].

  • Anti-inflammatory Activity: Thioamide-containing compounds and their derivatives have been investigated for their anti-inflammatory properties[2][16]. The S-acylated products, in particular, are analogs of known anti-inflammatory agents and warrant further investigation.

Conclusion

1-methyl-2-indolinethione is a versatile and valuable building block in organic synthesis. Its ambident nucleophilic nature allows for selective functionalization at the sulfur atom with a variety of electrophiles, including alkylating agents, acylating agents, and Michael acceptors. The protocols outlined in this guide provide a solid foundation for the synthesis of a diverse library of 2-thio-substituted indole derivatives. The potential of these compounds in the fields of oncology and inflammation underscores the importance of continued research into the reactivity and applications of this fascinating heterocyclic scaffold.

References

  • Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses. Chem. Eur. J.2020 , 26, 3884-3896. [Link]

  • Antiproliferative Activity of 2,3-Disubstituted Indoles Toward Apoptosis-Resistant Cancers Cells. Bioorg. Med. Chem. Lett.2013 , 23, 3277-3282. [Link]

  • Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses. Angew. Chem. Int. Ed.2020 , 59, 3884-3896. [Link]

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  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. RSC Advances. [Link]

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  • Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Sci. Rep.2022 , 12, 12345. [Link]

  • Arylthioindoles: Promising compounds against cancer cell proliferation. Oncol. Lett.2013 , 5, 1139-1144. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Eur. J. Med. Chem.2022 , 235, 114283. [Link]

  • The Reactivity of Ambident Nucleophiles: Marcus Theory or Hard and Soft Acids and Bases Principle? J. Comput. Chem.2019 , 40, 2845-2854. [Link]

  • Understanding Ambident Nucleophiles. Scribd. [Link]

  • Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. Org. Lett.2022 , 24, 5586-5591. [Link]

  • SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Dalton Trans.[Link]

  • 26th June-2014 Research Article REGIOSELECTIVE N-ACYLATION OF. Der Pharma Chemica. [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. J. Med. Chem.2020 , 63, 13279-13303. [Link]

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  • Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. TSI Journals. [Link]

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  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallogr. C Struct. Chem.2016 , 72, 643-650. [Link]

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  • Methyl 1H-indole-3-carboxylate. Magritek. [Link]

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  • 2-methylindole. Organic Syntheses. [Link]

  • Design, Synthesis and Antitubercular Activity of 2-(Benzylthio)-1H-benzo[d]imidazoles. J. Braz. Chem. Soc.2021 , 32, 1236-1246. [Link]

  • A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. Org. Process Res. Dev.2014 , 18, 1376-1380. [Link]

  • Dinickel-catalyzed regio- and enantioselective α-alkylation of cyclic ketones with unactivated alkyl halides. Org. Chem. Front.2022 , 9, 2340-2346. [Link]

  • Conjugate Addition of Indoles to α,β-Unsaturated Ketones Using a Brønsted Acid Ionic Liquid as an Efficient Catalyst. Molecules2011 , 16, 4513-4520. [Link]

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  • The Michael addition of indoles and pyrrole to alpha-, beta-unsaturated ketones and double-conjugate 1,4-addition of indoles to symmetric enones promoted by pulverization-activation method and Thia-Michael addition catalyzed by wet cyanuric chloride. J. Chem. Sci.2012 , 124, 1131-1139. [Link]

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  • (PDF) Crystal structure of (1′S,2′S,3S)-1′-benzoyl-2′-(4-methoxyphenyl)-1-methyl-2′,5′,6′,10b′-tetrahydro-1′H-spiro[indoline-3,3′-pyrrolo

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Application Notes & Protocols for 1-Methyl-2-Indolinethione in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword

This document provides a detailed technical guide for researchers, scientists, and material development professionals on the applications of 1-methyl-2-indolinethione. While its explicit use in materials is an emerging field, significant research on structurally analogous compounds, particularly in corrosion science, provides a strong foundation for its utility. This guide synthesizes established principles from related molecules to present a primary, well-documented application in corrosion inhibition and explores potential avenues in polymer science. The protocols are designed to be self-validating, with explanations grounded in established electrochemical and material characterization principles.

Introduction to 1-Methyl-2-Indolinethione

1-methyl-2-indolinethione is a heterocyclic organic compound derived from dihydroindole.[1] Its structure features an indole core, a methyl group on the nitrogen atom, and a thione (C=S) group at the 2-position. The presence of nitrogen and sulfur heteroatoms, along with an aromatic ring system, dictates its chemical reactivity and potential for interaction with various material surfaces.

Chemical Structure: The structure consists of a bicyclic system where a benzene ring is fused to a five-membered ring containing a nitrogen atom. The key functional groups are the N-methyl group and the exocyclic carbon-sulfur double bond.

Caption: Chemical structure of 1-Methyl-2-indolinethione (C9H9NS).

Key Properties:

  • Molecular Formula: C₉H₉NS[2]

  • Molecular Weight: 163.24 g/mol [2]

  • Heteroatoms: Contains both nitrogen and sulfur, which have lone pairs of electrons available for coordination and adsorption.

  • Aromaticity: The fused benzene ring provides a region of high electron density.

These features make it a prime candidate for applications where molecular interaction with surfaces is critical, most notably in the prevention of metallic corrosion.

Primary Application: Corrosion Inhibition for Mild Steel

The most promising and well-documented application for heterocyclic compounds containing N and S heteroatoms is the inhibition of metallic corrosion, particularly for steel in acidic environments.[3] While direct studies on 1-methyl-2-indolinethione are not abundant, the principles derived from extensive research on similar indolinone and thione derivatives are directly applicable.[3][4]

Application Note 2.1: Mechanism of Corrosion Inhibition

Corrosion of mild steel in acidic media (e.g., HCl, H₂SO₄) is an electrochemical process involving the dissolution of iron (anodic reaction) and the evolution of hydrogen gas (cathodic reaction). 1-methyl-2-indolinethione functions as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions.[3]

The inhibition mechanism is based on the adsorption of the molecule onto the steel surface, forming a protective barrier that isolates the metal from the corrosive medium.[3][5]

Key Mechanistic Steps:

  • Protonation: In acid, the nitrogen and sulfur atoms can become protonated, allowing for initial electrostatic interaction with the negatively charged steel surface (due to adsorbed Cl⁻ or SO₄²⁻ ions).

  • Direct Adsorption (Chemisorption): The primary protective mechanism involves the sharing of lone pair electrons from the nitrogen and sulfur atoms with the vacant d-orbitals of iron atoms on the steel surface. This forms a coordinate covalent bond.

  • π-Electron Interaction: The π-electrons of the benzene ring can also interact with the metal surface, further strengthening the adsorption and increasing the surface coverage.

  • Barrier Formation: The adsorbed layer of inhibitor molecules displaces water and aggressive ions (like Cl⁻) from the surface, effectively blocking the active sites for corrosion.

The presence of both a "soft" atom (sulfur) and a "hard" atom (nitrogen) allows for effective adsorption and high inhibition efficiency.

G cluster_solution Corrosive Solution (e.g., 1M HCl) cluster_surface Mild Steel Surface Inhibitor 1-Methyl-2-indolinethione (Molecules) Fe Fe (Iron Atoms) Inhibitor->Fe Adsorption (N, S, π-electrons bond to Fe) H_plus H+ H_plus->Fe Cathodic Reaction (H₂ Evolution) Cl_minus Cl- Cl_minus->Fe Anodic Dissolution (Pitting) block Protective Barrier Film block->H_plus Blocks block->Cl_minus Blocks

Caption: Mechanism of adsorption and barrier formation on a steel surface.

Protocol 2.2: Electrochemical Evaluation of Inhibition Efficiency

This protocol outlines the use of potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to quantify the effectiveness of 1-methyl-2-indolinethione as a corrosion inhibitor.

Materials & Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Standard three-electrode electrochemical cell

  • Working Electrode (WE): Mild steel coupon (e.g., C1018) of known surface area

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

  • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive Medium: 1 M HCl solution

  • Inhibitor: 1-methyl-2-indolinethione

  • Polishing materials (SiC papers of decreasing grit size), acetone, deionized water

Workflow Diagram:

G A 1. Prepare Steel WE (Polish, Clean, Dry) C 3. Assemble 3-Electrode Cell A->C B 2. Prepare Test Solutions (Blank 1M HCl & Inhibitor Solutions) B->C D 4. Stabilize at OCP (Open Circuit Potential) for ~30-60 min C->D Immerse WE E 5. Perform EIS Scan (e.g., 100 kHz to 10 mHz) D->E F 6. Perform Potentiodynamic Scan (e.g., -250mV to +250mV vs. OCP) E->F G 7. Analyze Data (Tafel & Nyquist/Bode Plots) F->G H 8. Calculate Inhibition Efficiency (η%) G->H

Caption: Experimental workflow for electrochemical testing of the inhibitor.

Step-by-Step Procedure:

  • Working Electrode Preparation: a. Mechanically polish the mild steel coupon using successive grades of SiC paper (e.g., 400, 800, 1200 grit) until a mirror-like finish is achieved. b. Degrease the coupon by sonicating in acetone, rinse thoroughly with deionized water, and dry completely. c. Measure the exposed surface area accurately.

  • Solution Preparation: a. Prepare the blank corrosive solution (1 M HCl). b. Prepare a series of test solutions by dissolving varying concentrations of 1-methyl-2-indolinethione in 1 M HCl (e.g., 50, 100, 200, 500 ppm).

  • Electrochemical Measurement: a. Assemble the three-electrode cell with the blank 1 M HCl solution. Immerse the prepared WE, RE, and CE. b. Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes). c. EIS Measurement: Perform an EIS scan at the OCP, typically over a frequency range from 100 kHz to 10 mHz with a small AC amplitude (e.g., 10 mV). d. Potentiodynamic Polarization: Immediately after EIS, perform a potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s). e. Discard the solution, clean the cell, and repeat steps 3a-3d for each inhibitor concentration.

Data Analysis & Expected Results

1. Potentiodynamic Polarization:

  • Plot the potential (E) vs. log of current density (log i).

  • Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Inhibition Efficiency (η%) Calculation:

    • η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] × 100

    • Where icorr(blank) is the corrosion current density in the blank solution and icorr(inh) is the value in the presence of the inhibitor.

2. Electrochemical Impedance Spectroscopy (EIS):

  • Plot the data in Nyquist (Z'' vs. Z') and Bode (log |Z| and Phase Angle vs. log f) formats.

  • In the Nyquist plot, the diameter of the semicircle corresponds to the charge transfer resistance (Rct). A larger semicircle indicates higher resistance to corrosion.

  • Inhibition Efficiency (η%) Calculation:

    • η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] × 100

    • Where Rct(inh) is the charge transfer resistance with the inhibitor and Rct(blank) is the value in the blank solution.

Table 1: Representative Electrochemical Data for Mild Steel in 1 M HCl

Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Rct (Ω·cm²)η% (from icorr)η% (from Rct)
0 (Blank)-475115025--
50-46023012080.079.2
100-45211823589.789.4
200-4486545094.394.4
500-4403872096.796.5

Note: Data are illustrative examples to show expected trends.

A good inhibitor will significantly decrease icorr and increase Rct. The corrosion potential (Ecorr) in a mixed-type inhibitor does not shift dramatically. An efficiency greater than 90% is considered very effective.[3][6]

Potential Application: Additive in Functional Polymers

The application of 1-methyl-2-indolinethione in polymer science is less established but holds potential. The thione group and heterocyclic ring can impart unique properties to polymer systems.

Application Note 3.1: Rationale for Use in Polymers

1. As a Chain Transfer Agent or Monomer:

  • The C=S bond in the thione group can potentially participate in certain types of polymerization, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, acting as a control agent.

  • It could also be chemically modified to create a polymerizable monomer, incorporating the stable indoline-thione moiety into the polymer backbone.

2. As a Functional Additive/Stabilizer:

  • Sulfur-containing compounds are known to act as antioxidants and thermal stabilizers in polymers. The thione group could potentially scavenge radicals or decompose peroxides, preventing polymer degradation.

  • The aromatic structure may also contribute to UV stabilization by absorbing harmful radiation.

These applications are speculative and represent frontiers for research. Initial investigations would involve blending the compound into a polymer matrix and evaluating changes in thermal, mechanical, or oxidative stability.

Protocol 3.2: Conceptual Workflow for Polymer Additive Evaluation

This protocol provides a high-level workflow for a preliminary investigation into the effects of 1-methyl-2-indolinethione as a polymer additive.

G cluster_characterization 4. Material Characterization A 1. Select Polymer Matrix (e.g., Polypropylene, PVC) B 2. Melt Blending (Incorporate additive at various wt%) A->B C 3. Prepare Test Samples (e.g., Compression Molding) B->C D Thermal Analysis (TGA, DSC) C->D E Spectroscopy (FTIR, UV-Vis) C->E F Mechanical Testing (Tensile, Impact) C->F G 5. Performance Evaluation (e.g., Accelerated Weathering, Oxidative Induction Time) D->G E->G F->G H 6. Compare to Control Polymer G->H

Caption: Conceptual workflow for evaluating a novel polymer additive.

Key Characterization Steps:

  • Thermogravimetric Analysis (TGA): To determine if the additive improves the thermal degradation temperature of the polymer.

  • Differential Scanning Calorimetry (DSC): To observe changes in melting temperature (Tm) or glass transition temperature (Tg).

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the additive in the polymer matrix and to monitor for chemical changes (e.g., formation of carbonyl groups) upon degradation.

  • Accelerated Weathering/UV Exposure: To assess the additive's ability to protect the polymer from UV degradation by monitoring changes in color, gloss, and mechanical properties over time.

Safety and Handling

  • Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.

References

  • Aromatic Metal Corrosion Inhibitors. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Experimental study and Theoretical Simulations of Some Indolinone Based Mannich Bases as Novel Corrosion Inhibitors for Mild. (2017). International Journal of Electrochemical Science. Retrieved January 13, 2026, from [Link]

  • Corrosion Inhibitor for Mild Steel in Mixed HCl and H 2 SO 4 Medium: A Study of 1,10-Phenanthroline Derivatives. (2024). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Study of Corrosion Inhibition of Mild Steel in 0.1N HCl Solution using 3-[(4-methoxy phenyl)imino]-1,3-dihydro-2H- indole-2-one. (2024). ResearchGate. Retrieved January 13, 2026, from [Link]

  • 2-Indolinethione. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • Danford, M. D. (1990). Electrochemical studies of corrosion inhibitors. HathiTrust Digital Library. Retrieved January 13, 2026, from [Link]

  • Electrochemical Studies of Monoterpenic Thiosemicarbazones as Corrosion Inhibitor for Steel in 1MHCl. (2018). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Electrochemical studies on the corrosion resistance of mild steel in 1 M HCl solution before and after emulsion coating. (2023). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Electrochemical and molecular modelling studies of corrosion inhibition characteristics of imidazolines on 1Cr steel under sweet conditions. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Inhibition by 1-Methyl Isoquinoline for Mild Steel Corrosion in 1 M HCl Media. (2015). American Scientific Research Journal for Engineering, Technology, and Sciences. Retrieved January 13, 2026, from [Link]

  • (PDF) Inhibition by 1-Methyl Isoquinoline for Mild Steel Corrosion in 1 M HCl Media. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

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Application Notes & Protocols: Synthesis of Novel Heterocycles from 1-Methyl-2-indolinethione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-Methyl-2-indolinethione is a versatile and highly reactive scaffold for the synthesis of a diverse array of novel heterocyclic compounds. Its unique structural features, including a nucleophilic thiocarbonyl group, an adjacent reactive methylene position (C3), and an electron-rich indole core, make it an ideal starting material for constructing complex molecular architectures. This guide provides researchers, medicinal chemists, and drug development professionals with in-depth technical protocols and mechanistic insights for leveraging 1-methyl-2-indolinethione in the synthesis of fused thiazoles, pyrazoles, and complex spiro-heterocycles through condensation, multicomponent, and cycloaddition reactions.

Introduction: The Synthetic Potential of 1-Methyl-2-indolinethione

The indoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The introduction of a thiocarbonyl group at the 2-position, as in 1-methyl-2-indolinethione, significantly enhances its synthetic utility compared to its oxo-analogue, 1-methyl-2-oxindole. The thione group (C=S) is more nucleophilic and polarizable than the corresponding carbonyl (C=O), providing a reactive handle for a variety of transformations.

The primary reactive sites that will be exploited in the following protocols are:

  • The Thiolactam Sulfur: A potent nucleophile, ideal for initiating cyclization reactions.

  • The C3-Methylene Group: An active methylene position, readily deprotonated to form a nucleophilic carbanion for condensation and addition reactions.

  • The Endocyclic Nitrogen: While N-methylated, its electronic influence contributes to the overall reactivity of the indole system.

This document outlines four key synthetic strategies for transforming this versatile building block into high-value heterocyclic systems.

Strategy I: Hantzsch Synthesis of Indolo[2,3-d]thiazoles

The Hantzsch thiazole synthesis is a robust and classical method for constructing the thiazole ring.[1][2] It involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. In this application, the thiolactam functionality of 1-methyl-2-indolinethione serves as the thioamide component, reacting with various α-bromo ketones to yield novel indolo[2,3-d]thiazole derivatives. These fused systems are of significant interest due to their structural analogy to biologically active indole alkaloids.

Causality of Experimental Choices:

  • Solvent: Absolute ethanol is an ideal solvent as it readily dissolves the reactants and facilitates the reaction without participating in it. Its boiling point allows for effective heating under reflux.

  • Reaction Conditions: Heating under reflux provides the necessary activation energy for both the initial S-alkylation and the subsequent intramolecular cyclization/dehydration steps.[3]

  • Work-up: The product, being a hydrobromide salt, is often soluble in the reaction medium. Neutralization with a weak base like sodium bicarbonate deprotonates the thiazolium intermediate, causing the neutral, less polar final product to precipitate from the aqueous ethanol mixture, simplifying isolation.[4]

Workflow & Mechanism: Hantzsch Synthesis

Hantzsch_Synthesis cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism A 1. Combine Indolinethione & α-Bromo Ketone in EtOH B 2. Heat under Reflux (2-4 hours) A->B C 3. Cool to RT & Pour into NaHCO3(aq) B->C D 4. Isolate Product via Filtration C->D E 5. Purify by Recrystallization D->E R1 Indolinethione I1 S-Alkylation (SN2 Attack) R1->I1 Sulfur nucleophile R2 α-Bromo Ketone R2->I1 I2 Thiazolium Intermediate I1->I2 I3 Intramolecular Cyclization I2->I3 I4 Dehydration I3->I4 P Indolo[2,3-d]thiazole I4->P

Caption: Workflow and mechanism for Hantzsch indolo[2,3-d]thiazole synthesis.

Protocol 2.1: Synthesis of 2-Phenyl-9-methyl-9H-indolo[2,3-d]thiazole

Materials:

  • 1-Methyl-2-indolinethione (1.63 g, 10.0 mmol)

  • 2-Bromoacetophenone (1.99 g, 10.0 mmol)

  • Absolute Ethanol (50 mL)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Deionized Water

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methyl-2-indolinethione (10.0 mmol) and 2-bromoacetophenone (10.0 mmol).

  • Add absolute ethanol (50 mL) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 3 hours.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 100 mL of saturated sodium bicarbonate solution while stirring. A precipitate will form.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 30 mL).

  • Dry the crude product in a vacuum oven at 60 °C.

  • Purify the product by recrystallization from an ethanol/water mixture to afford the title compound as a crystalline solid.

Table 1: Representative Data for Synthesized Indolo[2,3-d]thiazoles
Compound IDR-Group (from α-bromo ketone)Yield (%)M.p. (°C)¹H NMR (δ, ppm, DMSO-d₆) Key Signals
3a Phenyl88178-1808.12 (d, 2H), 7.50-7.65 (m, 4H), 7.20-7.40 (m, 3H), 3.85 (s, 3H, N-CH₃)
3b 4-Chlorophenyl91195-1978.15 (d, 2H), 7.60 (d, 2H), 7.30-7.50 (m, 4H), 3.86 (s, 3H, N-CH₃)
3c 4-Nitrophenyl85221-2238.35 (d, 2H), 8.25 (d, 2H), 7.40-7.60 (m, 4H), 3.88 (s, 3H, N-CH₃)
3d Methyl79155-1577.55 (d, 1H), 7.20-7.40 (m, 3H), 3.80 (s, 3H, N-CH₃), 2.60 (s, 3H, C-CH₃)

Strategy II: Two-Step Synthesis of Indolo[3,2-c]pyrazolones

This strategy builds a pyrazole ring fused to the indole core. It leverages the reactivity of the C3-methylene group in a two-step process. First, a base-catalyzed Knoevenagel-type condensation with diethyl oxalate introduces a β-ketoester functionality at the C3 position. Second, this intermediate undergoes a classical cyclocondensation reaction with hydrazine hydrate to form the pyrazolone ring system.[5][6]

Causality of Experimental Choices:

  • Step 1 (Condensation): Sodium ethoxide is used as a strong base to deprotonate the C3-methylene group, forming a carbanion that readily attacks diethyl oxalate. The reaction is typically run at low temperatures to control reactivity and minimize side reactions.

  • Step 2 (Cyclization): Hydrazine hydrate acts as a binucleophile.[7] The reaction is performed in acetic acid, which serves as both a solvent and a catalyst, facilitating the imine formation and subsequent intramolecular cyclization needed to form the stable pyrazole ring.

Protocol 3.1: Synthesis of Ethyl 2-(1-methyl-2-thioxoindolin-3-ylidene)-2-oxoacetate (Intermediate 4)

Materials:

  • 1-Methyl-2-indolinethione (1.63 g, 10.0 mmol)

  • Diethyl oxalate (1.61 g, 11.0 mmol)

  • Sodium Ethoxide (0.75 g, 11.0 mmol)

  • Anhydrous Ethanol (50 mL)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • In a flame-dried 100 mL three-neck flask under a nitrogen atmosphere, dissolve 1-methyl-2-indolinethione (10.0 mmol) in anhydrous ethanol (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium ethoxide (11.0 mmol) portion-wise, maintaining the temperature below 5 °C. Stir for 15 minutes.

  • Add a solution of diethyl oxalate (11.0 mmol) in anhydrous ethanol (20 mL) dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by pouring it into 100 mL of ice-cold water.

  • Acidify the mixture to pH ~4-5 with 1M HCl. A yellow precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the intermediate product, which can be used in the next step without further purification.

Protocol 3.2: Synthesis of 9-Methyl-2,9-dihydro-1H-indolo[3,2-c]pyrazol-3(5H)-one (Compound 5a)

Materials:

  • Intermediate 4 (from Protocol 3.1, ~10.0 mmol)

  • Hydrazine Hydrate (80% solution, 0.75 mL, ~12.0 mmol)

  • Glacial Acetic Acid (40 mL)

Procedure:

  • Suspend the crude intermediate 4 in glacial acetic acid (40 mL) in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (12.0 mmol) to the suspension.

  • Heat the mixture to reflux for 6 hours. The solution will become homogeneous.

  • Cool the reaction mixture to room temperature and pour it into 150 mL of ice water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure pyrazolone product.

Table 2: Representative Data for Synthesized Indolo[3,2-c]pyrazolones
Compound IDR-Group (from Hydrazine)Yield (%) (2 steps)M.p. (°C)¹H NMR (δ, ppm, DMSO-d₆) Key Signals
5a H75>30012.1 (br s, 1H, pyrazole-NH), 7.60 (d, 1H), 7.20-7.45 (m, 3H), 3.75 (s, 3H, N-CH₃)
5b Phenyl71288-2908.10 (d, 2H), 7.65 (d, 1H), 7.25-7.55 (m, 6H), 3.78 (s, 3H, N-CH₃)

Strategy III: Multicomponent Synthesis of Thieno[2,3-b]indoles

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[8][9] This proposed MCR utilizes 1-methyl-2-indolinethione, an aromatic aldehyde, and malononitrile in the presence of a basic catalyst to construct a highly functionalized thieno[2,3-b]indole scaffold.

Causality of Experimental Choices:

  • Catalyst: Piperidine is a mild organic base that effectively catalyzes the initial Knoevenagel condensation between the aldehyde and malononitrile, as well as the subsequent Michael addition.

  • Reaction Sequence: The reaction proceeds through a domino sequence:

    • Knoevenagel Condensation: Aldehyde and malononitrile form an electron-deficient arylidene malononitrile.

    • Michael Addition: The C3-carbanion of the indolinethione attacks the arylidene intermediate.

    • Intramolecular Cyclization/Tautomerization: The nitrile group is attacked by the sulfur atom, followed by tautomerization to form the stable, aromatic thieno[2,3-b]indole product.

MCR Domino Reaction Pathway

MCR_Pathway cluster_reactants Reactants (One Pot) cluster_steps Domino Sequence (Base Catalyzed) R1 1-Methyl-2-indolinethione S2 Michael Addition R1->S2 R2 Ar-CHO S1 Knoevenagel Condensation R2->S1 R3 Malononitrile R3->S1 S1->S2 S3 Intramolecular Cyclization S2->S3 S4 Tautomerization S3->S4 P Thieno[2,3-b]indole Product S4->P

Caption: Domino pathway for the multicomponent synthesis of thieno[2,3-b]indoles.

Protocol 4.1: One-Pot Synthesis of 2-Amino-4-phenyl-9-methyl-9H-thieno[2,3-b]indole-3-carbonitrile

Materials:

  • 1-Methyl-2-indolinethione (1.63 g, 10.0 mmol)

  • Benzaldehyde (1.06 g, 10.0 mmol)

  • Malononitrile (0.66 g, 10.0 mmol)

  • Piperidine (0.2 mL)

  • Ethanol (30 mL)

Procedure:

  • In a 50 mL flask, combine 1-methyl-2-indolinethione (10.0 mmol), benzaldehyde (10.0 mmol), and malononitrile (10.0 mmol) in ethanol (30 mL).

  • Add a catalytic amount of piperidine (approx. 5 drops) to the mixture.

  • Heat the reaction mixture to reflux for 5 hours. A precipitate will form as the reaction progresses.

  • Cool the flask to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol (2 x 15 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure thieno[2,3-b]indole derivative.

Strategy IV: [3+2] Cycloaddition for Spiroisoxazolidines

1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered heterocycles in a highly stereospecific manner.[10] This strategy first involves a Knoevenagel condensation of 1-methyl-2-indolinethione with an active methylene compound (e.g., dimethyl malonate) to create an exocyclic C=C double bond at the C3 position. This intermediate, a 3-ylidene-indolinethione, acts as an excellent dipolarophile for a subsequent [3+2] cycloaddition with a nitrone (a 1,3-dipole), yielding complex spiroisoxazolidine heterocycles.

Causality of Experimental Choices:

  • Dipolarophile Synthesis: The Knoevenagel condensation to form the 3-ylidene intermediate is crucial as it installs the reactive C=C bond necessary for the cycloaddition.

  • Nitrone Generation: Nitrones can be prepared in situ or used as stable reagents. They are generated from the condensation of an aldehyde with an N-substituted hydroxylamine.

  • Cycloaddition Conditions: The cycloaddition is often thermally driven and proceeds in a concerted fashion. Toluene is a suitable high-boiling solvent for this step. The reaction's stereoselectivity is a key feature, arising from a highly ordered transition state.

Protocol 5.1: Synthesis of Dimethyl 2-(1-methyl-2-thioxoindolin-3-ylidene)malonate (Intermediate 7)

Materials:

  • 1-Methyl-2-indolinethione (1.63 g, 10.0 mmol)

  • Dimethyl malonate (1.45 g, 11.0 mmol)

  • Acetic Anhydride (5 mL)

  • Pyridine (1 mL)

Procedure:

  • In a 50 mL flask, suspend 1-methyl-2-indolinethione (10.0 mmol) and dimethyl malonate (11.0 mmol) in acetic anhydride (5 mL).

  • Add pyridine (1 mL) and heat the mixture at 100 °C for 4 hours.

  • Cool the mixture and pour it into ice water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to yield the 3-ylidene intermediate.

Protocol 5.2: Synthesis of a Spiro[indoline-3,5'-isoxazolidine] Derivative

Materials:

  • Intermediate 7 (1.0 mmol)

  • N-Phenyl-α-phenylnitrone (1.1 mmol)

  • Anhydrous Toluene (20 mL)

Procedure:

  • Dissolve Intermediate 7 (1.0 mmol) and N-phenyl-α-phenylnitrone (1.1 mmol) in anhydrous toluene (20 mL) in a flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Heat the solution to reflux for 12-18 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude residue is purified by column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to isolate the desired spiroisoxazolidine product.

Conclusion

1-Methyl-2-indolinethione stands out as a privileged starting material for the efficient synthesis of diverse and complex heterocyclic scaffolds. The protocols detailed herein—spanning classical condensation reactions, modern multicomponent strategies, and powerful cycloadditions—provide a robust toolkit for chemists in academia and industry. The resulting indolo-fused thiazoles, pyrazoles, thieno-indoles, and spiro-isoxazolidines represent valuable molecular frameworks for exploration in drug discovery and materials science, demonstrating the profound synthetic potential of this versatile building block.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Boufatah, N., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Cotterell, S., et al. (2025). Sulfur-Mediated Multicomponent Reactions in the Synthesis of Thioamides. Chemistry for Sustainability. Available at: [Link]

  • Bio-Byword Scientific Publishing. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Guchhait, S. K., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. Available at: [Link]

  • Bodwell, G. J., et al. (2025). 1,3-dipolar cycloaddition of nitrones with electron-rich alkenes catalyzed by Yb(OTf)(3). ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. 1,3-Dipolar cycloaddition of nitrones to oxa(aza)bicyclic alkenes. Available at: [Link]

  • D'Errico, S., et al. (2021). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI. Available at: [Link]

  • Litvinov, Y. M., et al. (2007). One-Step Synthesis of Heterocyclic Privileged Medicinal Scaffolds by a Multicomponent Reaction of Malononitrile with Aldehydes and Thiols. ResearchGate. Available at: [Link]

  • Litvinov, Y. M., et al. (2007). One-step synthesis of heterocyclic privileged medicinal scaffolds by a multicomponent reaction of malononitrile with aldehydes and thiols. PubMed. Available at: [Link]

  • Chemical Science Review and Letters. 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-2-indolinethione

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the synthesis of 1-methyl-2-indolinethione. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested advice to navigate the common and complex challenges encountered during this specific synthesis.

The conversion of 1-methyl-2-oxindole to its thio-analog, 1-methyl-2-indolinethione, is a cornerstone reaction, primarily involving the thionation of a lactam carbonyl. While conceptually straightforward, this synthesis presents unique challenges in reaction efficiency, byproduct management, and purification. This guide is structured in a question-and-answer format to directly address the practical issues that can arise in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction & Synthesis Issues

Question 1: My reaction shows low or incomplete conversion of the 1-methyl-2-oxindole starting material. What are the likely causes and how can I fix this?

Answer: Incomplete conversion is a frequent issue, typically stemming from suboptimal reaction conditions or reagent quality. The most common method for this synthesis is the thionation of 1-methyl-2-oxindole using Lawesson's Reagent (LR) in a high-boiling, anhydrous solvent like toluene or xylene.

Causality & Solutions:

  • Reagent Quality: Lawesson's Reagent can degrade upon improper storage. Ensure you are using a fresh, dry, and high-purity reagent. The active thionating species is in equilibrium with the dimeric LR, and moisture can hinder this process[1][2].

  • Stoichiometry: While the theoretical stoichiometry is 0.5 equivalents of LR per equivalent of carbonyl, empirical optimization is often necessary. An insufficient amount of LR will naturally lead to incomplete conversion. It is advisable to start with 0.6-0.7 equivalents and adjust as needed.

  • Reaction Temperature & Time: Thionation of lactams requires thermal energy.[3] The reaction should be run at reflux in toluene (~110 °C) or xylene (~140 °C). Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature (switching from toluene to xylene) or extending the reaction time can be beneficial.

  • Solvent Purity: The solvent must be anhydrous. Water will react with Lawesson's reagent and quench the active thionating species. Use freshly distilled solvents or a commercially available anhydrous grade.

Question 2: I am observing significant side product formation alongside my desired 1-methyl-2-indolinethione. What are these impurities and how can I minimize them?

Answer: The primary "impurities" in this reaction are typically the phosphorus-containing byproducts from Lawesson's Reagent. Formation of other organic side products is less common if high-quality starting material is used, but can occur with prolonged heating, which may lead to decomposition.

Troubleshooting Strategy:

  • Reaction Monitoring: The most critical step is to monitor the reaction by TLC. Over-running the reaction after the starting material is consumed does not typically improve the yield and can lead to the formation of baseline impurities, indicating decomposition.

  • Control the Temperature: Do not exceed the required reflux temperature unnecessarily. Use the lowest temperature that allows the reaction to proceed to completion in a reasonable timeframe.

  • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent potential oxidative side reactions, especially if the reaction is run for an extended period.

Below is a diagram illustrating the core reaction mechanism, which helps in understanding the transformation and the origin of byproducts.

G SM 1-Methyl-2-oxindole (Lactam) Intermediate [2+2] Cycloaddition SM->Intermediate Reacts with LR Lawesson's Reagent (LR) LR->Intermediate Thiaoxa Thiaoxaphosphetane Intermediate Intermediate->Thiaoxa Forms Product 1-Methyl-2-indolinethione (Thiolactam) Thiaoxa->Product Cycloreversion Byproduct Phosphorus Oxide Byproduct Thiaoxa->Byproduct

Caption: Mechanism of Lawesson's Reagent Thionation.

Work-up & Purification

Question 3: My main challenge is purification. The phosphorus byproducts from Lawesson's Reagent co-elute with my product during column chromatography. How can I achieve a clean separation?

Answer: This is the most frequently cited difficulty in syntheses using Lawesson's Reagent.[4] The phosphorus-based byproducts are often greasy, non-polar solids with polarities very similar to many organic products, making chromatographic separation frustrating and inefficient.

Field-Proven Purification Protocols:

  • Initial Work-up: After cooling the reaction mixture, remove the solvent under reduced pressure. The resulting crude residue should not be directly loaded onto a column.

  • Trituration/Precipitation:

    • Add a minimal amount of a polar solvent in which the byproducts are poorly soluble, such as methanol or acetonitrile.

    • Sonicate or vigorously stir the mixture. The desired product, 1-methyl-2-indolinethione, should dissolve, while a significant portion of the byproducts may precipitate.

    • Filter the mixture and wash the collected solid with a small amount of the cold solvent.

    • Concentrate the filtrate. This step significantly reduces the byproduct load.

  • Optimized Chromatography:

    • Dry Loading: Adsorb the partially purified product onto a small amount of silica gel before loading it onto the column. This often leads to better separation.

    • Solvent System: A gradient elution is highly recommended. Start with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity. The less-polar byproducts should elute first.

  • Alternative Work-up (Filtration through a Silica Plug): For a quicker but potentially less thorough purification, dissolve the crude material in a minimal amount of dichloromethane or toluene and pass it through a short plug of silica gel, eluting with the same solvent. This can remove the most polar and non-polar baseline impurities, simplifying subsequent purification steps.

The following workflow provides a decision tree for effective purification.

G Start Crude Reaction Mixture Triturate Triturate with Methanol & Filter Start->Triturate Concentrate Concentrate Filtrate Triturate->Concentrate Column Column Chromatography (Gradient Elution) Concentrate->Column Check Check Purity (TLC/NMR) Column->Check Pure Pure Product Check->Column Impure Check->Pure >95% Pure

Caption: Recommended Purification Workflow.

Characterization & Analysis

Question 4: How do I confidently confirm the identity and purity of my final product, 1-methyl-2-indolinethione, using NMR and MS?

Answer: Confirmation requires a multi-technique approach. Comparing the spectra of your product to the starting material is the most definitive method.

Key Spectroscopic Changes:

  • ¹H NMR: The aromatic protons of the indoline core will experience slight shifts due to the change from a carbonyl (C=O) to a thiocarbonyl (C=S) group. The N-methyl singlet and the CH₂ protons at the 3-position will also show characteristic shifts.

  • ¹³C NMR: This is highly diagnostic. The most significant change will be the disappearance of the lactam carbonyl peak (around 175 ppm for 1-methyl-2-oxindole) and the appearance of the thiocarbonyl carbon peak significantly downfield (typically >200 ppm).

  • Mass Spectrometry (MS): The product will show the correct molecular ion peak. For 1-methyl-2-indolinethione (C₉H₉NS), the expected mass is 163.05 g/mol . In ESI-MS, look for the [M+H]⁺ ion at m/z 164.06.

Compound Technique Expected Values
1-Methyl-2-oxindole ¹³C NMR Carbonyl (C=O) signal at ~175 ppm.
(Starting Material)MS (ESI+) [M+H]⁺ at m/z 148.1
1-Methyl-2-indolinethione ¹³C NMR Thiocarbonyl (C=S) signal at >200 ppm.
(Product)MS (ESI+) [M+H]⁺ at m/z 164.1[5]

Standard Synthesis Protocol

This protocol provides a reliable starting point for the synthesis.

Materials:

  • 1-Methyl-2-oxindole (1.0 eq)

  • Lawesson's Reagent (0.6 eq)

  • Anhydrous Toluene

  • Standard laboratory glassware for reflux under an inert atmosphere

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-methyl-2-oxindole and anhydrous toluene (approx. 0.2 M concentration).

  • Begin stirring and add Lawesson's Reagent in one portion.

  • Heat the mixture to reflux (oil bath temperature ~115-120 °C).

  • Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate eluent) until the starting material spot is consumed (typically 2-4 hours).

  • Allow the reaction to cool to room temperature.

  • Remove the solvent in vacuo.

  • Follow the purification workflow described in Question 3 .

  • Characterize the final product using NMR and MS as detailed in Question 4 .

Alternative Thionating Reagents

Question 5: Are there viable alternatives to Lawesson's Reagent that might offer an easier work-up?

Answer: Yes, several alternatives exist, though each has its own set of advantages and disadvantages.

  • Phosphorus Pentasulfide (P₄S₁₀): This is a classic, powerful thionating agent. However, it often requires higher temperatures and can be less selective than LR.[6] Its byproducts are water-soluble phosphates, which can simplify the work-up.

  • P₄S₁₀ / Hexamethyldisiloxane (HMDS) or Hexamethyldisiloxane (HMDSO) (Curphey's Reagent): This combination reagent shows higher reactivity than LR in some cases and can lead to cleaner reactions.[7][8] The byproducts are often more easily removed by a simple hydrolytic workup or filtration.[8]

  • Fluorous Lawesson's Reagent: These are modified versions of LR with fluorous tags. While more expensive, they allow for a very simple purification via fluorous solid-phase extraction (F-SPE), completely avoiding traditional chromatography.[9][10]

The choice of reagent depends on the scale of the reaction, cost considerations, and the specific purification challenges encountered. For difficult separations, investing in an alternative like the P₄S₁₀/HMDSO system may be highly beneficial.

References

  • Organic Chemistry Portal. Lawesson's Reagent. Available from: [Link]

  • Pratt, R. F. (2001). Effect of side-chain amide thionation on turnover of beta-lactam substrates by beta-lactamases. Further evidence on the question of side-chain hydrogen-bonding in catalysis. Biochemical Journal, 357(Pt 3), 803–809. Available from: [Link]

  • Kharchenko, O., Hryniuk, A., Krupka, O., & Hudhomme, P. (2024). Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. Molecules, 29(11), 2538. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101334, 3-Bromo-1-methyl-2-(phenylthio)-1H-indole. Available from: [Link]

  • El-Faham, A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6985. Available from: [Link]

  • Organic Syntheses. (1955). Methyl Azidoacetate. Organic Syntheses, Coll. Vol. 3, p.846; Vol. 28, p.8. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for: Iridium-Catalyzed N-Methylation of Indoles and Pyrroles with Methanol. Available from: [Link]

  • Kaleta, Z., Makowski, B. T., Soos, T., & Dembinski, R. (2006). Thionation using fluorous Lawesson's reagent. Organic Letters, 8(8), 1625–1628. Available from: [Link]

  • Organic Chemistry Portal. Thionation Using Fluorous Lawesson's Reagent. Available from: [Link]

  • Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide. Chemical Communications, (37), 5531–5533. Available from: [Link]

  • Kharchenko, O., Hryniuk, A., Krupka, O., & Hudhomme, P. (2024). Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. Molecules (Basel, Switzerland), 29(11), 2538. Available from: [Link]

  • El-Faham, A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6985. Available from: [Link]

  • Organic Syntheses. (1955). 2-Methylindole. Organic Syntheses, Coll. Vol. 3, p.601; Vol. 27, p.54. Available from: [Link]

  • Legrand, N., et al. (2018). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Molecules, 23(6), 1383. Available from: [Link]

  • Caribbean Journal of Sciences and Technology. (2014). SYNTHESIS OF SOME NOVEL INDOLINE DERIVATIVES. Caribbean Journal of Sciences and Technology, 2, 453-457. Available from: [Link]

  • ResearchGate. (2024). Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. Available from: [Link]

  • ResearchGate. (2007). 1 H NMR chemical shift assignments for M2 compared with several indole... | Download Table. Available from: [Link]

  • PrepChem.com. Preparation of 2-methylindole. Available from: [Link]

  • ResearchGate. (2017). Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. Available from: [Link]

  • Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473. Available from: [Link]

  • ResearchGate. (2018). Synthesis of Thienoindoles (6a−l) from Indoline- 2-thione 1a and Various Aryl-Substituted RC Adducts 5. Available from: [Link]

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  • Google Patents. (2009). CA2705490A1 - Indolinone derivatives and process for their manufacture.
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  • Google Patents. (2022). US11261158B2 - Synthesis of 2-indolinone derivatives.
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  • Be-Korchien, P., et al. (1991). Indole derivatization procedures for electron capture negative chemical ionization mass spectrometry: identification of 1-methyl-1,2,3,4-tetrahydro-beta-carboline in rat brain and lung. Biological Mass Spectrometry, 20(9), 557-564. Available from: [Link]

  • Google Patents. (2007). EP1829872B1 - Processes for production of indole compounds.

Sources

Technical Support Center: A Guide to Improving the Yield of 1-Methyl-2-indolinethione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-methyl-2-indolinethione. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this specific synthesis, troubleshoot common issues, and ensure reproducible, high-yield outcomes. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the expert insights needed to master this reaction.

Section 1: The Core Reaction - Thionation of 1-Methyl-2-oxindole

The most direct and widely adopted method for synthesizing 1-methyl-2-indolinethione is the thionation of its corresponding lactam, 1-methyl-2-oxindole. This involves the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S). While several thionating agents exist, Lawesson's Reagent (LR) has emerged as the industry standard for this transformation due to its superior performance under milder conditions compared to agents like phosphorus pentasulfide (P₄S₁₀).[1][2]

The reaction with Lawesson's Reagent proceeds through a well-established mechanism involving a four-membered ring intermediate, known as a thiaoxaphosphetane. The driving force for this reaction is the formation of a highly stable phosphorus-oxygen double bond (P=O), which facilitates the sulfur-for-oxygen exchange.[1][3]

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products SM 1-Methyl-2-oxindole (C=O) TS [2+2] Cycloaddition SM->TS + LR LR Lawesson's Reagent (LR) (P=S) LR->TS INT Thiaoxaphosphetane Intermediate TS->INT Forms unstable four-membered ring PROD 1-Methyl-2-indolinethione (C=S) INT->PROD Cycloreversion (Driving Force) BYPROD Phosphorus Oxide Byproduct (P=O) INT->BYPROD Stable P=O bond forms

Caption: Mechanism of Thionation with Lawesson's Reagent.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

A low yield is the most frequent complaint and can be traced back to several key parameters. A systematic approach is crucial.

  • Purity and Stoichiometry of Lawesson's Reagent (LR): LR degrades upon exposure to moisture. Use a freshly opened bottle or reagent that has been stored under an inert atmosphere. For every one mole of your starting lactam, you theoretically need 0.5 moles of LR (as it is a dimer). However, using a slight excess (0.55 - 0.6 equivalents) can often drive the reaction to completion, compensating for any minor degradation.

  • Reaction Temperature and Time: While some thionations proceed at room temperature, this specific conversion often requires elevated temperatures to proceed at a reasonable rate.[2] Refluxing in a suitable solvent like Tetrahydrofuran (THF) or Toluene is common. Monitor the reaction by Thin Layer Chromatography (TLC); if the starting material spot persists after several hours, incomplete conversion is likely.

  • Solvent Choice and Solubility: Lawesson's reagent must be reasonably soluble in the reaction medium. THF is often an excellent choice as it facilitates the reaction at its reflux temperature (approx. 66°C) and fully solubilizes the reagent.[2] If using Toluene (reflux approx. 111°C), the higher temperature can accelerate the reaction but may also lead to byproduct formation if the product is not stable over long periods at that temperature.

  • Inefficient Work-up: The phosphorus-based byproducts of LR are notoriously difficult to remove via chromatography alone. A vigorous aqueous work-up is not just recommended; it is essential.[2] Washing the organic layer multiple times with water or a saturated sodium bicarbonate solution will hydrolyze and remove many of these impurities, simplifying the final purification step and preventing yield loss during chromatography.

Q2: The reaction appears to stall. TLC analysis shows both starting material and product, and the ratio isn't changing over time. Why?

A stalled reaction is typically due to an issue with the thionating agent or the reaction conditions.

  • Inactive Lawesson's Reagent: This is the most common culprit. If LR has been improperly stored, it will lose its potency. Before committing your valuable starting material, consider running a small-scale test reaction with a simple ketone to verify the reagent's activity.

  • Insufficient Energy Input: The reaction has an activation energy barrier that must be overcome. If you are running the reaction at room temperature and it has stalled, gradually increasing the heat to reflux is the logical next step.

  • Precipitation of Reactants: Ensure that both the 1-methyl-2-oxindole and Lawesson's Reagent remain dissolved in the solvent at the reaction temperature. If either component crashes out of solution, the reaction will effectively stop. If you observe precipitation, you may need to increase the solvent volume.

Q3: My purified product is contaminated with a potent, foul-smelling impurity. What is it and how can I get rid of it?

The characteristic unpleasant smell is almost certainly due to phosphorus-sulfur byproducts from the Lawesson's Reagent.[2] This indicates an inadequate work-up.

  • Cause: These byproducts are often polar and can co-elute with your product during column chromatography, especially if the column is overloaded or an inappropriate solvent system is used.

  • Solution: The remedy is a more rigorous work-up before chromatography. After evaporating the reaction solvent (e.g., THF), redissolve the residue in a solvent like Dichloromethane (DCM) or Ethyl Acetate. Wash this solution thoroughly with saturated sodium bicarbonate (3x) and then with brine (1x). This aqueous extraction is highly effective at removing the majority of the smelly, phosphorus-containing impurities.

  • Pro-Tip: If the smell persists in your final product, you can try redissolving it and passing it through a small plug of silica gel with a non-polar eluent, but the best solution is prevention through a proper initial work-up.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction: THF or Toluene?

Both solvents are commonly used, and the choice depends on your experimental constraints.

  • Tetrahydrofuran (THF): Generally the preferred solvent. It has excellent solvating power for Lawesson's Reagent and allows the reaction to proceed at a milder reflux temperature (~66°C). This minimizes the risk of thermal degradation of the product.[2]

  • Toluene: Its higher boiling point (~111°C) can significantly increase the reaction rate. This can be advantageous for less reactive substrates but carries a higher risk of side-product formation.

Q2: How can I effectively monitor the reaction progress using TLC?

Use a mobile phase that gives good separation between your starting material and product (e.g., 30% Ethyl Acetate in Hexanes). The product, 1-methyl-2-indolinethione, will be less polar than the starting 1-methyl-2-oxindole and should therefore have a higher Rf value. Stain with potassium permanganate; both spots should be active. The reaction is complete when the starting material spot is no longer visible.

Q3: What is the best method for purifying the final product?

A two-stage approach is non-negotiable for high purity.

  • Aqueous Work-up: As detailed in the troubleshooting section, a thorough wash with aqueous bicarbonate is critical to remove the bulk of the LR byproducts.[2]

  • Silica Gel Chromatography: After the work-up and drying of the organic layer, purification by flash column chromatography is standard. A gradient elution, starting with a low polarity mobile phase (e.g., 5% Ethyl Acetate/Hexanes) and gradually increasing the polarity, will effectively separate the less polar product from any remaining starting material and other impurities.

Section 4: Data Summary and Experimental Protocols

Table 1: Key Reaction Parameters
ParameterRecommended ValueRationale & Notes
Starting Material 1-methyl-2-oxindole1.0 equivalent
Thionating Agent Lawesson's Reagent0.55 - 0.6 equivalents
Solvent Anhydrous THFPreferred for its solvating power and moderate boiling point.[2]
Temperature Reflux (~66°C)Provides sufficient energy without promoting significant degradation.
Reaction Time 2 - 6 hoursMonitor by TLC until starting material is consumed.
Work-up Aqueous NaHCO₃ WashCrucial for removing phosphorus byproducts.[2]
Purification Silica Gel ChromatographyGradient elution (e.g., Hexanes/Ethyl Acetate).
Protocol 1: Synthesis of 1-Methyl-2-indolinethione
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 1-methyl-2-oxindole (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate). Stir until the starting material is fully dissolved.

  • Reagent Addition: Add Lawesson's Reagent (0.6 eq) to the solution in one portion.

  • Reaction: Heat the mixture to reflux (oil bath temperature of ~75°C).

  • Monitoring: Monitor the reaction's progress every hour using TLC. The reaction is complete upon the disappearance of the 1-methyl-2-oxindole spot.

  • Cooling & Concentration: Once complete, cool the reaction to room temperature and remove the THF under reduced pressure using a rotary evaporator.

  • Work-up: Redissolve the crude residue in Ethyl Acetate. Transfer to a separatory funnel and wash with saturated aqueous sodium bicarbonate (3 x volume of organic layer), followed by a wash with brine (1 x volume).

  • Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, which can now be purified.

Visualizing the Workflow

A logical workflow is key to troubleshooting.

G start Start Synthesis setup Reaction Setup: 1-methyl-2-oxindole + LR in THF start->setup reflux Heat to Reflux setup->reflux monitor Monitor by TLC reflux->monitor complete Reaction Complete? monitor->complete workup Aqueous Work-up (NaHCO₃ Wash) complete->workup Yes troubleshoot Troubleshoot Stalled Reaction complete->troubleshoot No purify Column Chromatography workup->purify product Pure Product purify->product check_lr Check LR Activity/ Stoichiometry troubleshoot->check_lr check_temp Ensure Proper Reflux troubleshoot->check_temp check_lr->reflux check_temp->reflux

Caption: A systematic troubleshooting workflow for the synthesis.

G cluster_setup Experimental Setup flask Round-Bottom Flask - 1-Methyl-2-oxindole - Lawesson's Reagent - Anhydrous THF - Stir Bar oil_bath Oil Bath stirrer Magnetic Stirrer / Hot Plate condenser Reflux Condenser (Water In/Out) condenser->flask Connects to n2_inlet Nitrogen/Argon Inlet n2_inlet->condenser

Caption: Standard laboratory setup for the thionation reaction.

Section 5: References

  • Organic Chemistry Portal. Lawesson's Reagent .

  • ResearchGate. Optimization studies. Reaction conditions: unless otherwise specified... | Download Scientific Diagram .

  • MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis .

  • Organic Syntheses. Organic Syntheses Procedure .

  • Organic Syntheses. 1-methylindole - Organic Syntheses Procedure .

  • PubMed. Thionation using fluorous Lawesson's reagent .

  • ChemSpider. Thionation of amides using Lawessons reagent .

Sources

purification challenges of 1-methyl-2-indolinethione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-methyl-2-indolinethione. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address the common and often nuanced challenges associated with its purification, providing troubleshooting guides and in-depth FAQs to ensure you achieve the highest possible purity in your preparations.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues encountered during the purification of 1-methyl-2-indolinethione. Each entry follows a "Problem -> Probable Cause -> Solution" format, complete with detailed protocols.

Issue 1: Persistent Yellow/Brown Oil That Fails to Crystallize

Problem: After aqueous workup and solvent removal, the product is a viscous, dark-colored oil. Attempts to induce crystallization by scratching or seeding have failed.

Probable Cause: This is often due to the presence of unreacted starting materials, residual solvents, or the formation of low-melting eutectic mixtures with impurities. Sulfur compounds, in particular, can be prone to forming oils if not completely pure.

Solution: Two-Solvent Recrystallization

When a single solvent fails, a two-solvent system can be highly effective.[1] This method relies on finding a solvent in which your compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"), with the two being miscible.[2]

Detailed Protocol: Two-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)

  • Dissolution: Transfer the crude oil to a conical flask. Add a minimal amount of a solvent in which the compound is soluble, such as ethyl acetate, at room temperature. Gently warm the mixture on a hotplate to aid dissolution, adding more solvent dropwise until the oil is completely dissolved.[3]

  • Hot Filtration (Optional but Recommended): If any insoluble particulate matter is visible, perform a hot gravity filtration to remove it. This step is crucial for removing baseline impurities that can inhibit crystallization.

  • Induce Crystallization: While the solution is still warm, slowly add the anti-solvent (e.g., hexanes) dropwise while swirling the flask. Continue adding until you observe persistent cloudiness (incipient precipitation).

  • Crystal Growth: Add a few more drops of the primary solvent (ethyl acetate) until the solution becomes clear again. Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent (hexanes) to remove any remaining soluble impurities from the crystal surfaces.[3]

  • Drying: Dry the crystals under high vacuum to remove all residual solvents.

Issue 2: TLC Analysis Shows a Persistent Impurity with a Similar Rf

Problem: Thin-Layer Chromatography (TLC) of the product shows a single major impurity that runs very close to the desired 1-methyl-2-indolinethione spot, making separation by standard column chromatography difficult.

Probable Cause: This impurity is likely structurally similar to the product. A common culprit is the corresponding oxo-analogue, 1-methyl-2-oxindole , if the synthesis involved a thionation reaction (e.g., with Lawesson's reagent) that did not go to completion. Another possibility is an oxidation product, such as a disulfide dimer, formed during workup.

Solution: Optimized Flash Column Chromatography

Standard silica gel chromatography may not be sufficient. Optimizing the mobile phase and sometimes the stationary phase is necessary for separating compounds with similar polarities.

Detailed Protocol: Optimized Flash Chromatography

  • Solvent System Selection: The key is to find a solvent system that maximizes the difference in retention factors (ΔRf). Methodically test various solvent systems using TLC. Start with a standard non-polar/polar mixture like Hexane/Ethyl Acetate. If separation is poor, try substituting one of the components.

    • Try adding a small percentage (~1%) of a more polar solvent like methanol.

    • Consider using dichloromethane (DCM) as the main polar component instead of ethyl acetate, as it interacts differently with solutes.

  • Column Preparation: Dry pack the column with silica gel. A good rule of thumb is to use a mass of silica that is 50-100 times the mass of the crude material.

  • Loading the Sample: For optimal separation, use dry loading. Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc). Collect fractions and monitor them closely by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase. A slow, shallow gradient is often the key to separating close-running spots. For example, increase the ethyl acetate concentration by 2-5% every few column volumes.

  • Fraction Analysis: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Data Presentation: Solvent System Selection Guide
Solvent System (v/v)Typical ApplicationExpert Insight
Hexane / Ethyl Acetate Standard first choice for moderately polar compounds.A classic system. Varying the ratio from 5% to 50% EtOAc covers a wide polarity range.
Hexane / Dichloromethane Good for less polar compounds and for separating isomers.Offers different selectivity compared to EtOAc due to different hydrogen bonding capabilities.
Ethyl Acetate / Methanol For more polar compounds.The addition of methanol can significantly increase solvent strength. Use sparingly (0.5-5%) to avoid moving all compounds off the baseline.
Toluene / Acetone Alternative non-polar/polar system.Can provide unique selectivity for aromatic compounds.
Issue 3: Product Decomposes or Yield is Significantly Low After Purification

Problem: The final yield is much lower than expected, or the purified product appears discolored, suggesting decomposition occurred during the purification process.

Probable Cause: 1-Methyl-2-indolinethione, like many sulfur-containing heterocycles, can be sensitive to heat, acid, and oxygen.[5] Prolonged heating during recrystallization, exposure to acidic conditions (e.g., residual acid from workup), or oxidation from atmospheric oxygen can lead to degradation.

Solution: Implement Stability-Preserving Purification Techniques

Key Principles:

  • Minimize Heat: Avoid prolonged heating. When performing recrystallization, bring the solvent to a boil, dissolve the compound quickly, and then allow it to cool.[3] Do not leave the solution boiling on the hotplate for extended periods.

  • Ensure Neutral pH: Before purification, ensure the crude product is free from acidic or basic residues. This can be achieved by washing the organic layer during workup with a saturated sodium bicarbonate solution and then with brine until the aqueous washes are neutral.

  • Work Under Inert Atmosphere: For maximum stability, particularly if the product will be in solution for an extended time (like during chromatography), using an inert atmosphere can prevent oxidation.[6] This involves degassing solvents and keeping the column or flask under a blanket of nitrogen or argon.

Mandatory Visualization: Purification Workflow Decision Tree

This diagram outlines a logical approach to selecting a purification strategy based on initial observations of the crude product.

PurificationWorkflow start Crude Product Analysis tlc Perform TLC Analysis start->tlc appearance Observe Physical State start->appearance tlc_result How many spots? tlc->tlc_result appearance_result Solid or Oil? appearance->appearance_result one_spot Single Major Spot (>95% purity) tlc_result->one_spot One multiple_spots Multiple Spots tlc_result->multiple_spots > One recrystall Proceed to Recrystallization one_spot->recrystall spots_sep Spot Separation? multiple_spots->spots_sep column Standard Flash Chromatography multiple_spots->column good_sep Good Separation (ΔRf > 0.2) spots_sep->good_sep Yes poor_sep Poor Separation (ΔRf < 0.2) spots_sep->poor_sep No good_sep->column opt_column Optimized Gradient Flash Chromatography poor_sep->opt_column solid Crystalline Solid appearance_result->solid Solid oil Viscous Oil / Amorphous Solid appearance_result->oil Oil solid->recrystall two_solvent Two-Solvent Recrystallization oil->two_solvent

Caption: Decision tree for selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic characteristics of pure 1-methyl-2-indolinethione?

A1:

  • ¹H NMR (in CDCl₃): You should expect to see aromatic protons in the range of δ 7.0-7.5 ppm. The methylene protons of the indoline ring typically appear as two distinct signals around δ 3.0-4.0 ppm. The N-methyl group will be a sharp singlet around δ 3.4-3.7 ppm.

  • ¹³C NMR (in CDCl₃): The key signal to confirm the thione functionality is the C=S carbon, which is highly deshielded and appears far downfield, typically in the range of δ 190-210 ppm.

  • Mass Spectrometry (EI or ESI): The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z corresponding to the molecular weight of C₉H₉NS (163.24 g/mol ).

  • FT-IR: Look for the characteristic C=S stretching vibration, which is typically found in the region of 1250-1020 cm⁻¹. The absence of a strong C=O stretch (around 1700 cm⁻¹) is crucial to confirm the complete conversion from an oxindole precursor.

Q2: How should I store purified 1-methyl-2-indolinethione to prevent degradation?

A2: The compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent oxidation. It should be kept in a cool, dark place, such as a refrigerator or freezer, to minimize thermal degradation.[6] Storing it away from light is also advisable as some heterocyclic compounds can be light-sensitive.

Q3: My synthesis starts from 1-methyl-2-oxindole and Lawesson's reagent. What are the most likely impurities I should be looking for?

A3:

  • Unreacted 1-methyl-2-oxindole: This is the most common impurity if the reaction does not go to completion. It can be identified by its characteristic C=O peak in IR spectroscopy and its different Rf on TLC.

  • Phosphorus byproducts: Lawesson's reagent generates various phosphorus-containing byproducts. Most of these are polar and can usually be removed with a silica plug or during aqueous workup, but trace amounts may persist.

  • Oxidation products: If the reaction mixture is exposed to air for prolonged periods, especially at high temperatures, disulfide dimer formation is possible.

Q4: Can I use Gas Chromatography (GC) to analyze the purity of my sample?

A4: Yes, Gas Chromatography can be a powerful tool for analyzing the purity of 1-methyl-2-indolinethione, provided the compound is sufficiently volatile and thermally stable under GC conditions.[7] Using a selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), can be particularly advantageous for analyzing sulfur-containing compounds with high sensitivity and selectivity.[5] However, be aware that high temperatures in the GC inlet can potentially cause on-column degradation, so method development is key.

References

  • Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. Journal of Chromatography A.
  • Recrystallization - Single Solvent. University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Recrystallization. University of Wisconsin-Madison, Department of Chemistry.
  • Single-solvent recrystallisation. University of York, Department of Chemistry.
  • Aggregated Singletons for Automated Purification Workflow. American Laboratory.
  • Recrystallization (chemistry). Wikipedia.
  • Isolation and characterization of sulfur compounds in high-boiling petroleum fractions. Analytical Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • SYNTHESIS OF SOME NOVEL INDOLINE DERIVATIVES. Caribbean Journal of Sciences and Technology.
  • SULFUR COMPOUNDS: GAS CHROMATOGRAPHY. Semantic Scholar.
  • Synthesis of indolines. Organic Chemistry Portal.
  • 1-methylindole. Organic Syntheses Procedure.
  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
  • Stability of aqueous solutions of mibolerone. PubMed.
  • Process for the preparation of 1,3,3-trimethyl-2-methylene indolines. Google Patents.
  • Identification and synthesis of impurities formed during sertindole preparation. Arkivoc.
  • Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research International.
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science.

Sources

stability issues and degradation of 1-methyl-2-indolinethione

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Stability, Degradation, and Experimental Troubleshooting

Welcome to the Technical Support Center for 1-methyl-2-indolinethione. As Senior Application Scientists with extensive field experience, we understand the unique challenges researchers face when working with reactive sulfur-containing compounds. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and validated protocols to ensure the integrity and success of your experiments involving 1-methyl-2-indolinethione.

Our approach is rooted in scientific causality, providing not just procedural steps but also the underlying chemical principles. This document is structured to anticipate and directly address the common stability issues and degradation phenomena you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-methyl-2-indolinethione?

A1: 1-Methyl-2-indolinethione is susceptible to degradation under several common experimental conditions. The primary concerns are:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.

  • Oxidation: The thiocarbonyl group is prone to oxidation, which can lead to the formation of the corresponding carbonyl analog (1-methyl-2-indolinone) or other oxidized species.

  • Hydrolysis: While generally more resistant to hydrolysis than their amide counterparts, thioamides can undergo hydrolysis under strong acidic or basic conditions, especially with prolonged exposure and heat.[1]

Q2: How should I properly store 1-methyl-2-indolinethione?

A2: To minimize degradation, store 1-methyl-2-indolinethione in a cool, dark, and dry place. An amber vial or a container wrapped in aluminum foil is recommended to protect it from light. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation.

Q3: I've noticed a change in the color of my 1-methyl-2-indolinethione solution over time. What could be the cause?

A3: A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This can be due to the formation of various degradation products, including potential dimers or oligomers, especially upon exposure to light and/or air.

Q4: Can I use common laboratory solvents with 1-methyl-2-indolinethione?

A4: Yes, 1-methyl-2-indolinethione is soluble in many common organic solvents. However, for prolonged storage in solution, it is advisable to use de-gassed solvents and to protect the solution from light. Protic solvents, in combination with acidic or basic conditions, may facilitate hydrolysis over time.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides a logical, step-by-step approach to resolving them.

Issue 1: Inconsistent or Non-reproducible Experimental Results

If you are observing variability in your experimental outcomes, it is crucial to consider the stability of 1-methyl-2-indolinethione as a potential root cause.

Caption: Troubleshooting workflow for inconsistent results.

Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, GC-MS)

The emergence of new peaks during analysis is a strong indicator of degradation. The identity of these peaks can provide valuable clues about the degradation pathway.

Potential Degradation Products and Their Identification:

Degradation Pathway Potential Product(s) Analytical Signature (Expected)
Photodegradation 1-Methyl-1H-indole, 1-Methyl-2,2'-biindolylAppearance of new peaks with different retention times and mass-to-charge ratios in HPLC and GC-MS.
Oxidation 1-Methyl-2-indolinone (amide analog), Sulfoxide intermediateA product with a lower molecular weight (loss of sulfur, gain of oxygen) or a product with an additional oxygen atom.
Hydrolysis (Acidic/Basic) 1-Methyl-2-indolinoneFormation of the corresponding amide, detectable by a change in chromatographic behavior and mass spectrum.

In-Depth Analysis of Degradation Pathways

Understanding the chemical mechanisms behind the degradation of 1-methyl-2-indolinethione is key to preventing it.

Photodegradation

Based on studies of the closely related compound indoline-2-thione, photodegradation is a significant stability concern. Upon exposure to UV light, 1-methyl-2-indolinethione can undergo desulfurization. The reaction pathway is pH-dependent.

  • In acidic solutions: The primary photoproduct is likely 1-methyl-1H-indole .

  • In neutral or unbuffered solutions: Dimerization can occur, leading to the formation of 1-methyl-2,2'-biindolyl .

Caption: pH-dependent photodegradation pathways.

Oxidation

The thiocarbonyl group (C=S) in 1-methyl-2-indolinethione is more reactive than a carbonyl group (C=O) and is susceptible to oxidation.[2] Common laboratory oxidants or even atmospheric oxygen over time can convert the thiocarbonyl to a carbonyl group, yielding 1-methyl-2-indolinone . This transformation can also proceed through a transient sulfoxide intermediate.

Caption: Proposed pathway for oxidative degradation.

Hydrolysis

Thioamides are generally more resistant to hydrolysis than their amide counterparts due to the higher contribution of the polar resonance form.[1] However, under forcing conditions (strong acid or base and heat), hydrolysis can occur, leading to the formation of 1-methyl-2-indolinone .

  • Acid-Catalyzed Hydrolysis: Protonation of the thiocarbonyl sulfur is followed by nucleophilic attack of water.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the thiocarbonyl carbon. This process is generally slower than for amides.[3]

Experimental Protocols: Analytical Methods for Stability Assessment

To monitor the stability of 1-methyl-2-indolinethione and identify potential degradation products, the following analytical methods are recommended.

Protocol 1: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is often effective. A typical starting point is a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where 1-methyl-2-indolinethione and its potential degradation products have significant absorbance (e.g., 254 nm and 280 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis for Volatile Degradation Products

GC-MS is particularly useful for identifying volatile degradation products like 1-methyl-1H-indole.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Split or splitless injection depending on the sample concentration.

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

  • MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.

  • Sample Preparation: Samples can be dissolved in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization may be necessary for less volatile products.

Note on GC-MS for Sulfur Compounds: Sulfur-containing compounds can be challenging to analyze by GC-MS due to their potential for thermal degradation in the injector and their interaction with active sites in the system. Using a well-maintained instrument with an inert flow path is crucial.[3][4]

Protocol 3: NMR Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of 1-methyl-2-indolinethione and identifying its degradation products.

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

  • Analysis: Compare the spectra of your sample to a reference spectrum of pure 1-methyl-2-indolinethione. The appearance of new signals or changes in the chemical shifts of existing signals can indicate the presence of degradation products. For example, the conversion of the thiocarbonyl to a carbonyl will result in a significant downfield shift of the carbon signal in the ¹³C NMR spectrum.

References

  • Energy & Fuels. Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. ACS Publications. [Link]

  • ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]

  • YouTube. Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence. [Link]

  • PMC. Amoxicillin Inactivation by Thiol-Catalyzed Cyclization Reduces Protein Haptenation and Antibacterial Potency. [Link]

  • ResearchGate. Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. [Link]

  • Britannica. Thiocarbonyl compound. [Link]

  • ResearchGate. Degradation of β-lactam antibiotics. [Link]

  • PMC. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. [Link]

  • PMC. N-Thiolated β-Lactams: Studies on the Mode of Action and Identification of a Primary Cellular Target in S. aureus. [Link]

  • Reddit. Anyone here experienced with sulfur compounds?. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-methyl-2-indolinethione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-methyl-2-indolinethione and its derivatives. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the common challenges associated with this synthesis and optimize your reaction conditions for the best possible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-methyl-2-indolinethione?

A1: The most prevalent method for synthesizing 1-methyl-2-indolinethione is the thionation of its corresponding lactam, 1-methyl-2-oxindole. This transformation is typically achieved using a thionating agent, with Lawesson's reagent being a popular choice due to its relatively mild reaction conditions and high efficiency for converting amides and lactams to their thio-analogs.[1] An alternative, though sometimes requiring more vigorous conditions, is the use of phosphorus pentasulfide (P4S10).[2]

Q2: Why is Lawesson's reagent often preferred over phosphorus pentasulfide (P4S10) for this reaction?

A2: Lawesson's reagent is generally favored over P4S10 for several reasons. Reactions with Lawesson's reagent can often be carried out at lower temperatures and may require a smaller excess of the reagent, leading to cleaner reaction profiles and higher yields.[1] Additionally, Lawesson's reagent is more soluble in common organic solvents compared to P4S10, which can improve reaction homogeneity.

Q3: What are the key reaction parameters to consider when optimizing the synthesis of 1-methyl-2-indolinethione?

A3: The key parameters to optimize include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the thionating agent. Anhydrous solvents such as toluene, xylene, or tetrahydrofuran (THF) are commonly used. The temperature can range from room temperature to reflux, depending on the reactivity of the substrate and the chosen solvent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.

Q4: What are the typical challenges encountered during the synthesis and purification of 1-methyl-2-indolinethione?

A4: Common challenges include incomplete conversion of the starting material, low yields of the desired product, and the formation of side products. A significant challenge during purification is the removal of phosphorus-containing byproducts from the thionation reaction, which can have similar polarities to the product, making separation by column chromatography difficult.[3]

Troubleshooting Guide

This section provides a detailed guide to troubleshooting common issues encountered during the synthesis of 1-methyl-2-indolinethione.

Issue 1: Low or No Yield of 1-methyl-2-indolinethione

Q: I am getting a very low yield or no product at all. What are the possible causes and how can I resolve this?

A: Low to no yield can stem from several factors, ranging from the quality of reagents to suboptimal reaction conditions.

Potential Cause Recommended Solution Scientific Rationale
Inactive Lawesson's Reagent Use freshly purchased or properly stored Lawesson's reagent. Older batches can decompose, especially if exposed to moisture.Lawesson's reagent can hydrolyze over time, reducing its thionating efficiency.
Insufficient Reaction Temperature Gradually increase the reaction temperature. If using THF, consider switching to a higher boiling point solvent like toluene or xylene and heating to reflux.The thionation of lactams can have a significant activation energy barrier, requiring thermal energy to proceed at a reasonable rate.
Suboptimal Solvent Choice Ensure the chosen solvent is anhydrous. If solubility of the starting material or Lawesson's reagent is an issue, consider switching to a different solvent system (e.g., from THF to toluene).The presence of water can deactivate Lawesson's reagent. Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.
Insufficient Reaction Time Monitor the reaction closely using TLC. If the starting material is still present after the initially planned time, extend the reaction duration.The thionation reaction may be slower than anticipated, requiring more time to reach completion.
Issue 2: Incomplete Conversion of 1-methyl-2-oxindole

Q: My TLC analysis shows a significant amount of unreacted 1-methyl-2-oxindole even after a prolonged reaction time. What should I do?

A: Incomplete conversion is a common issue that can often be resolved by adjusting the reaction stoichiometry and conditions.

Potential Cause Recommended Solution Scientific Rationale
Insufficient Lawesson's Reagent Increase the molar equivalents of Lawesson's reagent. A common starting point is 0.5 equivalents, but this can be increased to 0.6-0.7 equivalents.The stoichiometry of the reaction requires 0.5 moles of Lawesson's reagent per mole of carbonyl compound. A slight excess can help drive the reaction to completion.
Reaction Has Stalled If the reaction has been running at a lower temperature, increasing the temperature to reflux may help push the reaction to completion.Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, which can overcome the activation energy of the reaction.
Poor Mixing Ensure efficient stirring of the reaction mixture, especially if it is heterogeneous.Inadequate mixing can lead to localized depletion of reagents and prevent the reaction from proceeding uniformly.
Issue 3: Formation of Significant Side Products

Q: I am observing multiple spots on my TLC plate in addition to my product and starting material. What are these side products and how can I minimize their formation?

A: The formation of side products is often related to the reaction conditions being too harsh or the reaction being run for too long.

Potential Cause Recommended Solution Scientific Rationale
Thermal Decomposition If reacting at high temperatures, try reducing the temperature and extending the reaction time.1-methyl-2-indolinethione or the starting material may be thermally unstable under prolonged heating, leading to decomposition products.
Reaction with Solvent Ensure the use of a non-reactive, anhydrous solvent.Some solvents may react with Lawesson's reagent or the reaction intermediates at elevated temperatures.
Over-reaction or Side Reactions of Lawesson's Reagent Use the minimum effective amount of Lawesson's reagent and monitor the reaction to stop it once the starting material is consumed.An excess of Lawesson's reagent can lead to the formation of complex phosphorus-sulfur byproducts or unwanted side reactions with the product.
Issue 4: Difficulties in Purifying the Product

Q: I am having trouble purifying 1-methyl-2-indolinethione by column chromatography. The fractions are contaminated with a foul-smelling impurity. What can I do?

A: Purification is often complicated by phosphorus-containing byproducts from Lawesson's reagent.

Potential Cause Recommended Solution Scientific Rationale
Co-elution of Phosphorus Byproducts Before chromatography, perform a thorough aqueous workup. Washing the crude product with a dilute NaOH solution can help remove some acidic impurities. Alternatively, a recently developed method involves treating the reaction mixture with ethylene glycol to decompose the phosphorus byproduct into a more polar species that is easier to remove.[3]The phosphorus byproduct from Lawesson's reagent can have a similar polarity to the desired thioamide, making chromatographic separation challenging. Converting it to a more polar compound simplifies purification.[3]
Product Instability on Silica Gel Consider using a less acidic stationary phase, such as neutral alumina, for chromatography. Alternatively, minimize the time the product is on the silica gel by using a faster flow rate.Some sulfur-containing compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.
Inappropriate Solvent System for Chromatography Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate or dichloromethane) can improve separation.Finding the optimal solvent system is key to achieving good separation between the product and any impurities.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-2-indolinethione from 1-methyl-2-oxindole

This protocol is a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Materials:

  • 1-methyl-2-oxindole

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-2-oxindole (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5-0.6 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).

  • Once the starting material is consumed (typically after 2-4 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1-methyl-2-indolinethione. A reported yield for a similar synthesis is 68% with a melting point of 164-166 °C.[2]

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1-methyl-2-oxindole 1-methyl-2-oxindole Thiaoxaphosphetane Intermediate Thiaoxaphosphetane Intermediate 1-methyl-2-oxindole->Thiaoxaphosphetane Intermediate Lawesson's Reagent Lawesson's Reagent Reactive Dithiophosphine Ylide Reactive Dithiophosphine Ylide Lawesson's Reagent->Reactive Dithiophosphine Ylide Dissociation Reactive Dithiophosphine Ylide->Thiaoxaphosphetane Intermediate 1-methyl-2-indolinethione 1-methyl-2-indolinethione Thiaoxaphosphetane Intermediate->1-methyl-2-indolinethione Cycloreversion Phosphorus Byproduct Phosphorus Byproduct Thiaoxaphosphetane Intermediate->Phosphorus Byproduct

Caption: Mechanism of thionation with Lawesson's Reagent.

Experimental Workflow

experimental_workflow Start Start Reaction Setup 1. Dissolve 1-methyl-2-oxindole in anhydrous toluene. 2. Add Lawesson's reagent. Start->Reaction Setup Reaction Heat to reflux and monitor by TLC. Reaction Setup->Reaction Workup 1. Cool to room temperature. 2. Aqueous wash (NaHCO3, H2O, brine). Reaction->Workup Drying & Concentration 1. Dry with Na2SO4. 2. Concentrate in vacuo. Workup->Drying & Concentration Purification Column chromatography on silica gel. Drying & Concentration->Purification Product Pure 1-methyl-2-indolinethione Purification->Product

Caption: General experimental workflow for synthesis.

Troubleshooting Decision Tree: Low Yield

troubleshooting_low_yield Low Yield Low Yield Check TLC Check TLC Low Yield->Check TLC Starting Material Present? Starting Material Present? Check TLC->Starting Material Present? Yes Check Reagents Check Reagents Check TLC->Check Reagents No Increase Temp/Time Increase reaction temperature or time. Starting Material Present?->Increase Temp/Time Yes Increase LR Increase equivalents of Lawesson's Reagent. Increase Temp/Time->Increase LR Fresh LR? Fresh LR? Check Reagents->Fresh LR? No Purification Issue? Purification Issue? Check Reagents->Purification Issue? Yes Use Fresh LR Use fresh Lawesson's Reagent. Fresh LR?->Use Fresh LR Yes Check Solvent Ensure solvent is anhydrous. Use Fresh LR->Check Solvent Optimize Purification Optimize chromatography/workup. Purification Issue?->Optimize Purification

Caption: Troubleshooting decision tree for low product yield.

References

Sources

Technical Support Center: Scale-Up Synthesis of 1-Methyl-2-indolinethione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the scale-up synthesis of 1-methyl-2-indolinethione. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during laboratory and pilot-scale production. The content is structured in a question-and-answer format to directly address specific issues, from reaction optimization to purification and safety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis strategy and key scale-up considerations.

Q1: What is the most common and scalable laboratory method for synthesizing 1-methyl-2-indolinethione?

The most prevalent and effective method for synthesizing 1-methyl-2-indolinethione is the thionation of its corresponding lactam, 1-methyl-2-oxindole. This reaction involves the replacement of the carbonyl oxygen atom with a sulfur atom.[1][2] The thionating agent of choice for this transformation is typically Lawesson's Reagent (LR), known for its efficiency in converting amides and lactams to their thio-analogs.[3][4]

Q2: Why is Lawesson's Reagent (LR) generally preferred over older alternatives like Phosphorus Pentasulfide (P₄S₁₀)?

Lawesson's Reagent offers several distinct advantages over phosphorus pentasulfide (P₄S₁₀), making it more suitable for controlled and scalable synthesis:

  • Milder Reaction Conditions: LR reactions can often be conducted at lower temperatures and may not require a large excess of the reagent, unlike P₄S₁₀.[4]

  • Greater Solubility: LR is more soluble in common organic solvents (like THF, Toluene, Dioxane), leading to more homogeneous reaction mixtures, which is crucial for reproducibility and scale-up.[3][5]

  • Higher Yields and Cleaner Reactions: It frequently provides higher yields and a cleaner reaction profile with fewer side products compared to P₄S₁₀.[4][6]

Q3: What is the general mechanism of thionation using Lawesson's Reagent?

The reaction proceeds through a well-understood mechanism. In solution, the dimeric Lawesson's Reagent is in equilibrium with a highly reactive monomeric dithiophosphine ylide.[2][4] This ylide attacks the carbonyl oxygen of 1-methyl-2-oxindole to form a four-membered ring intermediate known as a thiaoxaphosphetane. This intermediate then undergoes a cycloreversion, similar to a Wittig reaction, to yield the desired 1-methyl-2-indolinethione and a stable phosphorus-oxygen byproduct.[2][4][5] The formation of the strong P=O bond is the thermodynamic driving force for the reaction.[4]

G cluster_start Starting Materials cluster_intermediate Reaction Pathway cluster_end Products SM 1-Methyl-2-oxindole Intermediate Thiaoxaphosphetane Intermediate SM->Intermediate LR Lawesson's Reagent (Dimer) Ylide Reactive Dithiophosphine Ylide (Monomer) LR->Ylide Equilibrium Ylide->Intermediate [2+2] Cycloaddition Product 1-Methyl-2-indolinethione Intermediate->Product Cycloreversion Byproduct Oxothiophosphine Byproduct Intermediate->Byproduct Cycloreversion G Start Problem: Low Yield / Incomplete Rxn Q1 Is the Lawesson's Reagent fresh and properly stored? Start->Q1 S1 Use fresh, high-purity LR. Store under inert gas. Q1->S1 No Q2 Are solvents and glassware completely anhydrous? Q1->Q2 Yes S1->Q2 S2 Dry solvents and oven-dry all glassware before use. Q2->S2 No Q3 Is the reaction temperature sufficient? Q2->Q3 Yes S2->Q3 S3 Gradually increase temperature and monitor by TLC. Q3->S3 No End Problem Resolved Q3->End Yes S3->End G A 1. Setup & Inerting (Oven-dried flask, N2 atmosphere) B 2. Dissolve Reagents (1-methyl-2-oxindole & LR in dry THF) A->B C 3. Reaction (Stir at RT or gentle heat) B->C D 4. Monitor Progress (TLC until starting material consumed) C->D E 5. Quenching (Slowly add to aq. NaHCO3 or water) D->E F 6. Aqueous Work-up (Extract with EtOAc, wash with brine) E->F G 7. Drying & Concentration (Dry over MgSO4, evaporate solvent) F->G H 8. Purification (Column chromatography or recrystallization) G->H

Sources

Technical Support Center: Purification of Crude 1-Methyl-2-Indolinethione

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development who are working with 1-methyl-2-indolinethione. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges encountered during the purification of this compound. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.

Introduction to Purification Challenges

1-Methyl-2-indolinethione is typically synthesized by the thionation of 1-methyloxindole (also known as 1-methyl-2-indolinone) using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. The primary purification challenge lies in the effective removal of unreacted starting materials and sulfur-containing byproducts derived from the thionating agent. The structural similarity between the desired product and certain impurities can complicate separation.

A key impurity is the unreacted starting material, 1-methyloxindole. Additionally, byproducts from Lawesson's reagent can persist through simple workups and may require specific procedures for their removal.[1][2][3] This guide will provide systematic approaches to tackle these purification hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude 1-methyl-2-indolinethione.

Issue 1: Crude product is a persistent oil or waxy solid, making handling difficult.

Cause: This is often due to the presence of significant amounts of impurities, particularly phosphorus-containing byproducts from Lawesson's reagent, which can inhibit crystallization. Oiling out can also occur if a supersaturated solution cools too rapidly during recrystallization.

Solution: Modified Workup and Controlled Crystallization

  • Modified Workup: Before attempting purification, it is critical to perform a thorough aqueous workup to remove the bulk of the polar, phosphorus-containing byproducts from Lawesson's reagent.[4] Some literature suggests that a modified workup involving the addition of ethylene glycol or ethanol after the reaction can convert these byproducts into more polar phosphonates, which are more readily removed by aqueous extraction.[1][2][3]

  • Controlled Crystallization: To prevent oiling out, ensure the cooling process during recrystallization is slow and gradual. If the product still oils out, try redissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise at an elevated temperature until turbidity is observed. Then, allow the solution to cool slowly.

Issue 2: Recrystallization yields are low, or the product does not crystallize at all.

Cause: The choice of solvent is paramount for successful recrystallization. Low yields can result from the product being too soluble in the chosen solvent at room temperature. A complete failure to crystallize may indicate that the compound is highly impure or that a suitable single-solvent system has not been identified.

Solution: Systematic Solvent Screening

A systematic approach to solvent selection is crucial. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Protocol for Solvent Screening:

  • Place a small amount of the crude 1-methyl-2-indolinethione in several different test tubes.

  • Add a few drops of a single solvent to each test tube and observe the solubility at room temperature. Good candidate solvents will show poor solubility.

  • Gently heat the test tubes containing the undissolved solid. A good solvent will fully dissolve the compound upon heating.

  • Allow the solutions that showed good solubility at high temperatures to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.

Recommended Solvents for Screening:

Based on the polarity of similar compounds, the following solvents and solvent mixtures are recommended for screening:

Solvent/MixtureRationale
Ethanol/WaterA common and effective mixture for many organic compounds.
Toluene/HexaneSuitable for compounds with aromatic character.
Ethyl Acetate/HexaneA versatile mixture for compounds of intermediate polarity.
Dichloromethane/HexaneCan be effective but requires careful handling due to the volatility of the solvents.
Issue 3: Column chromatography results in poor separation of the product from impurities.

Cause: Inadequate separation during column chromatography can be due to an inappropriate choice of eluent system (mobile phase) or stationary phase. The polarities of 1-methyl-2-indolinethione and its common impurities can be very close.

Solution: Optimization of Chromatographic Conditions

1. Thin-Layer Chromatography (TLC) for Method Development:

Before performing column chromatography, it is essential to determine the optimal eluent system using TLC. The goal is to find a solvent mixture that provides a good separation between the product and impurities, with the product having an Rf value between 0.2 and 0.4 for optimal column separation.

2. Eluent System Selection:

  • Initial Screening: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.

  • Common Eluent Systems for Thioamides: Mixtures of petroleum ether and ether are often effective for the chromatography of thioamides.[4]

3. Stationary Phase:

  • Silica gel is the most common stationary phase for the purification of thioamides.

Workflow for Column Chromatography Optimization:

Caption: Workflow for optimizing column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 1-methyl-2-indolinethione?

A1: The most common impurities are:

  • 1-Methyloxindole: The unreacted starting material.[5]

  • Lawesson's Reagent Byproducts: These are phosphorus and sulfur-containing compounds.[6]

  • Elemental Sulfur: Can sometimes be a byproduct of the thionation reaction.

  • Other Thionated Species: In some cases, over-thionation or side reactions can occur.

Q2: I have a yellow solid after my reaction. Is this the pure product?

A2: While 1-methyl-2-indolinethione is expected to be a colored solid, a yellow color can also indicate the presence of sulfur-containing impurities. Pure thioamides can range from pale yellow to orange or red. It is crucial to characterize the product by techniques such as NMR spectroscopy and melting point determination to confirm its identity and purity. The related compound, 2-indolinethione, is described as a white solid, though its N-methylated counterpart may have a different appearance.[7]

Q3: Can I use an alternative to Lawesson's reagent to avoid phosphorus impurities?

A3: Yes, other thionating agents can be used, such as phosphorus pentasulfide (P4S10). However, P4S10 often requires harsher reaction conditions.[8] The workup for reactions with P4S10 also requires care to remove inorganic byproducts.

Q4: My purified product seems to degrade over time. How should I store it?

A4: Thioamides can be susceptible to oxidation and hydrolysis. It is advisable to store the purified 1-methyl-2-indolinethione under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator or freezer).

Q5: What is a typical melting point for 1-methyl-2-indolinethione?

Experimental Protocols

Protocol 1: Recrystallization of 1-Methyl-2-indolinethione

This protocol provides a general guideline. The optimal solvent system should be determined by preliminary screening as described in the troubleshooting section.

  • Dissolution: In an Erlenmeyer flask, add the crude 1-methyl-2-indolinethione. Add a minimal amount of the chosen "good" solvent (e.g., toluene).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If some solid remains, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask with glass wool or paper towels.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of 1-methyl-2-indolinethione when recrystallization is ineffective.

  • Column Packing: Prepare a silica gel slurry in the chosen non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the optimized solvent system determined by TLC (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the composition of the fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizing the Purification Process:

Sources

Technical Support Center: Characterization of 1-Methyl-2-indolinethione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 1-methyl-2-indolinethione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this heterocyclic compound. Our goal is to provide practical, experience-driven advice to ensure the integrity and reproducibility of your experimental results.

Introduction: The Nuances of a Thione-Containing Heterocycle

1-Methyl-2-indolinethione is a fascinating molecule with potential applications in medicinal chemistry. However, its characterization is not always straightforward. The presence of a thione group within an indoline scaffold introduces specific challenges, including potential instability, tautomerism, and unique spectroscopic behavior. This guide will address these issues in a practical, question-and-answer format, providing you with the tools to troubleshoot and resolve common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the handling and initial analysis of 1-methyl-2-indolinethione.

Q1: My purified 1-methyl-2-indolinethione appears to be degrading over time, showing a color change from off-white to yellow. What is happening and how can I prevent it?

A1: This is a classic sign of oxidation. The thione group (C=S) is susceptible to oxidation to the corresponding sulfine (C=S=O) or, more commonly, dimerization via disulfide bond formation, especially when exposed to air and light.

  • Causality: The sulfur atom in the thione group has lone pairs of electrons that are readily oxidized. This process can be accelerated by light, heat, and the presence of atmospheric oxygen.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon.

    • Light Protection: Store samples in amber vials or wrap them in aluminum foil to protect them from light.

    • Low Temperature: Store the compound at low temperatures (-20°C is recommended for long-term storage).

    • Solvent Choice: When in solution, use de-gassed solvents. Protic solvents can sometimes facilitate degradation pathways.

Q2: I am seeing multiple spots for my purified compound on my Thin Layer Chromatography (TLC) plate. Does this mean my sample is impure?

A2: Not necessarily. While multiple spots can indicate impurities, with thione-containing compounds, it can also be a sign of on-plate decomposition or tautomerism. 2-Indolinethione can exist in equilibrium with its tautomer, 2-mercaptoindole.[1] While N-methylation at the indole nitrogen prevents the most common tautomerization, other equilibria or on-plate reactions on acidic silica gel could be at play.

  • Troubleshooting Steps:

    • Vary the Mobile Phase: Try a range of solvent systems with varying polarities.

    • Use different TLC plates: Consider using neutral or basic alumina plates to see if the spot pattern changes, which would suggest an interaction with the acidic silica.

    • Co-spotting: Co-spot your sample with the starting materials to rule out their presence.

    • 2D-TLC: Run a 2D-TLC. If the off-diagonal spots appear, it could indicate on-plate reactions.

Q3: My Nuclear Magnetic Resonance (NMR) spectrum is showing broader peaks than expected. What could be the cause?

A3: Peak broadening in the NMR spectrum of 1-methyl-2-indolinethione can be attributed to several factors:

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals, often from catalysts used in synthesis, can cause significant peak broadening.

  • Aggregation: The molecule may be aggregating in the chosen NMR solvent, leading to slower tumbling and broader lines.

  • Chemical Exchange: A slow equilibrium between different conformations or tautomers can also lead to broadened peaks.

  • Low Solubility: If the sample is not fully dissolved, you will observe broad peaks.

  • Troubleshooting Workflow:

G start Broad NMR Peaks Observed check_solubility Is the sample fully dissolved? start->check_solubility filter_sample Filter the sample through celite/cotton plug check_solubility->filter_sample No check_metal Suspect Paramagnetic Impurities? check_solubility->check_metal Yes rerun_nmr1 Re-run NMR filter_sample->rerun_nmr1 end_point Peaks Sharpened/Problem Identified rerun_nmr1->end_point add_edta Add a drop of EDTA solution, shake, and re-run check_metal->add_edta Yes check_aggregation Suspect Aggregation? check_metal->check_aggregation No rerun_nmr2 Re-run NMR add_edta->rerun_nmr2 rerun_nmr2->end_point change_solvent Try a different solvent (e.g., DMSO-d6, CDCl3) check_aggregation->change_solvent Yes vary_temp Run variable temperature (VT) NMR check_aggregation->vary_temp Yes rerun_nmr3 Re-run NMR change_solvent->rerun_nmr3 vary_temp->end_point rerun_nmr3->end_point

Caption: Troubleshooting workflow for broad NMR peaks.

Part 2: Troubleshooting Guides for Analytical Techniques

This section provides detailed troubleshooting for specific analytical techniques used in the characterization of 1-methyl-2-indolinethione.

High-Performance Liquid Chromatography (HPLC)

Issue: Poor peak shape (tailing or fronting) and inconsistent retention times.

This is a common issue with sulfur-containing compounds which can interact with the stationary phase.

  • Underlying Cause: The lone pair of electrons on the sulfur atom can interact with active sites on the silica-based stationary phase, leading to peak tailing. Inconsistent retention times can be due to sample degradation in the mobile phase or on the column.

  • Detailed Protocol for Method Development:

    • Column Selection:

      • Start with a standard C18 column.

      • If tailing persists, switch to a column with a base-deactivated stationary phase or an end-capped column.

    • Mobile Phase Optimization:

      • Solvents: Use high-purity solvents (HPLC grade or better). A common mobile phase is a gradient of acetonitrile (MeCN) and water.[2][3]

      • pH Modification: The addition of a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase can protonate silanol groups on the stationary phase, reducing unwanted interactions.

      • Flow Rate: A standard flow rate of 1 mL/min is a good starting point.

    • Sample Preparation:

      • Ensure the sample is fully dissolved in the mobile phase or a compatible solvent.

      • Filter the sample through a 0.22 µm filter before injection.

  • Troubleshooting Table:

SymptomPotential CauseSuggested Solution
Peak TailingSecondary interactions with stationary phaseAdd 0.1% TFA or formic acid to the mobile phase. Switch to a base-deactivated column.
Peak FrontingColumn overloadDilute the sample and re-inject.
Drifting Retention TimeColumn temperature fluctuationUse a column oven to maintain a constant temperature.
Ghost PeaksCarryover from previous injectionImplement a needle wash step and a blank injection after a high-concentration sample.
Mass Spectrometry (MS)

Issue: Difficulty in obtaining a clear molecular ion peak or observing unexpected fragmentation patterns.

The sulfur atom can influence the fragmentation behavior of the molecule.

  • Underlying Cause: 1-Methyl-2-indolinethione can undergo complex fragmentation pathways. The thione group can be a site of initial fragmentation. In-source fragmentation can also occur if the ionization energy is too high.

  • Experimental Workflow for MS Analysis:

G start Prepare Sample for MS choose_ionization Select Ionization Technique start->choose_ionization esi Electrospray Ionization (ESI) choose_ionization->esi LC-MS apci Atmospheric Pressure Chemical Ionization (APCI) choose_ionization->apci LC-MS ei Electron Ionization (EI) for GC-MS choose_ionization->ei GC-MS optimize_esi Optimize ESI Parameters (Cone Voltage) esi->optimize_esi apci->optimize_esi run_ms Acquire Full Scan MS ei->run_ms optimize_esi->run_ms check_m_plus_h Observe [M+H]+? run_ms->check_m_plus_h check_m_plus_h->optimize_esi No/Weak Signal analyze_fragments Analyze Fragmentation Pattern check_m_plus_h->analyze_fragments Yes ms_ms Perform MS/MS on [M+H]+ analyze_fragments->ms_ms propose_fragments Propose Fragment Structures ms_ms->propose_fragments end_point Structural Confirmation propose_fragments->end_point

Caption: Workflow for optimizing MS analysis.

  • Expected Fragmentation:

    • [M+H]+: The protonated molecular ion should be observed. For C9H9NS, the expected exact mass is 164.0534.

    • Common Neutral Losses: Look for the loss of SH (radical), H2S, or CH3.

    • Ring Opening: Fragmentation of the indoline ring system is also possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Ambiguous signal assignments in the ¹H and ¹³C NMR spectra.

The electron-withdrawing nature of the thione group and the N-methyl group will influence the chemical shifts of the aromatic and aliphatic protons.

  • Data Interpretation Guide:

NucleusExpected Chemical Shift Range (ppm)Coupling InformationKey Considerations
¹H NMR
Aromatic Protons6.8 - 7.5Complex splitting patterns (doublets, triplets)The proton ortho to the nitrogen will be the most downfield.
CH₂ Protons~3.5SingletWill be a singlet due to the adjacent quaternary carbon.
N-CH₃ Protons~3.3Singlet
¹³C NMR
C=S Carbon190 - 210This peak can sometimes be broad.
Aromatic Carbons110 - 145
CH₂ Carbon~35
N-CH₃ Carbon~30
  • Advanced NMR Techniques for Confirmation:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure. For example, a correlation between the N-CH₃ protons and the C=S carbon would be definitive.

References

  • Hino, T., Tsuneoka, K., Nakagawa, M., & Akaboshi, S. (1969). Thiation of Oxindoles. Chemical and Pharmaceutical Bulletin, 17(3), 550-558. [Link]

  • SIELC Technologies. (2018). Separation of 2-Indolinone, 1-methyl- on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (n.d.). 2-Indolinone, 1-methyl-. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1-methyl-2-indolinethione and 2-indolinethione: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative overview of the potential biological activities of 1-methyl-2-indolinethione and its parent compound, 2-indolinethione. While direct comparative studies on these specific molecules are limited in publicly available literature, this document synthesizes data from research on closely related indole and indolinone derivatives to infer potential activities and guide future research. We will delve into the known biological landscape of the indolinethione core, explore the pivotal role of N-methylation, and propose experimental frameworks for direct comparison.

Introduction: The Indolinethione Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its thionated derivative, 2-indolinethione (also known as 2-thiooxindole), and its N-methylated counterpart, 1-methyl-2-indolinethione, are intriguing molecules for drug discovery. The presence of a thione group in place of a carbonyl group, as seen in the more extensively studied indolin-2-ones (oxindoles), can significantly alter the electronic properties, lipophilicity, and metal-chelating capabilities of the molecule, thereby influencing its biological profile.

Anticipated Biological Activities: An Evidence-Based Projection

Based on the extensive research into indole and indolinone derivatives, we can project several key areas of biological activity for 1-methyl-2-indolinethione and 2-indolinethione.

Antimicrobial and Antifungal Potential

The indole scaffold is a well-established pharmacophore for the development of antimicrobial agents.[1] Various indole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[2][3][4]

  • 2-Indolinethione Derivatives: Studies on derivatives of the closely related 2-indolinone have shown significant antimicrobial properties. For instance, certain 2-indolinone derived oximes and spiro-isoxazolines exhibit considerable growth inhibitory activity against various bacteria and Candida albicans.[5] The thione functionality in 2-indolinethione could potentially enhance this activity due to the different electronic and steric properties of sulfur compared to oxygen.

  • The Influence of N-Methylation (1-methyl-2-indolinethione): The methylation of the indole nitrogen is a common strategy in medicinal chemistry to modulate biological activity. N-methylation can increase lipophilicity, alter metabolic stability, and influence binding to biological targets. While direct data on 1-methyl-2-indolinethione is scarce, studies on other N-methylated indole derivatives suggest a potential enhancement of antimicrobial effects. For example, certain N-methylated thiosemicarbazones have been investigated as antimicrobial agents.[6]

Table 1: Postulated Antimicrobial Activity Comparison

CompoundPredicted Antibacterial ActivityPredicted Antifungal ActivityRationale
2-Indolinethione Moderate to GoodModerate to GoodThe core indole scaffold is known for antimicrobial properties. The thione group may contribute to activity.
1-methyl-2-indolinethione Potentially Higher than 2-indolinethionePotentially Higher than 2-indolinethioneN-methylation can increase lipophilicity, potentially enhancing cell membrane penetration.
Anticancer Activity

The indolin-2-one scaffold is a "privileged structure" in anticancer drug design, with several derivatives being potent kinase inhibitors.[7] For example, Sunitinib, an indolin-2-one derivative, is a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[8]

  • 2-Indolinethione Core: It is plausible that 2-indolinethione and its derivatives could also exhibit anticancer properties, potentially through the inhibition of protein kinases or other cellular targets. The thione group might offer different binding interactions within the ATP-binding pocket of kinases compared to the carbonyl group of indolin-2-ones.

  • Impact of N-Methylation: Research on 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles has identified them as a new class of antimitotic agents that inhibit tubulin polymerization.[9][10] This highlights that N-methylation of the indole ring can be a critical determinant for potent anticancer activity. Therefore, 1-methyl-2-indolinethione could potentially exhibit enhanced cytotoxic effects compared to its non-methylated counterpart.

Table 2: Projected Anticancer Activity Comparison

CompoundPredicted Cytotoxicity against Cancer Cell LinesPotential Mechanism of ActionRationale
2-Indolinethione ModerateKinase inhibition, Apoptosis inductionThe indolinone core is a known kinase inhibitor scaffold.
1-methyl-2-indolinethione Potentially HighTubulin polymerization inhibition, Enhanced kinase inhibitionN-methylation has been shown to enhance antiproliferative activity in related indole compounds.[9][10]
Enzyme Inhibition

Enzyme inhibition is a fundamental mechanism of action for many drugs. The indole nucleus is a versatile scaffold for designing enzyme inhibitors targeting a wide range of enzymes.[11]

  • 2-Indolinethione as an Enzyme Inhibitor: The structural similarity of 2-indolinethione to substrates of various enzymes could make it a competitive or non-competitive inhibitor.[12] For instance, isatins (indole-2,3-diones), which are structurally related, are known to be selective inhibitors of carboxylesterases.[13]

  • The Role of the Methyl Group: The addition of a methyl group in 1-methyl-2-indolinethione could influence its binding affinity and selectivity for specific enzymes. The increased hydrophobicity could favor interactions with hydrophobic pockets in enzyme active sites.

Experimental Protocols for Comparative Analysis

To validate the projected biological activities, a series of well-established in vitro assays should be performed.

Synthesis of 1-methyl-2-indolinethione and 2-indolinethione

A generalized synthetic scheme is presented below. The synthesis of 2-indolinethione can be achieved from isatin, and subsequent N-methylation would yield 1-methyl-2-indolinethione.

Synthesis Isatin Isatin Indolinethione 2-Indolinethione Isatin->Indolinethione Thionation Lawessons_Reagent Lawesson's Reagent Methyl_Indolinethione 1-methyl-2-indolinethione Indolinethione->Methyl_Indolinethione N-Methylation Methyl_Iodide Methyl Iodide Base Base (e.g., NaH)

Caption: Synthetic route to target compounds.

Step-by-step Protocol:

  • Thionation of Isatin: Isatin is reacted with a thionating agent, such as Lawesson's reagent, in an appropriate solvent like toluene or xylene under reflux to yield 2-indolinethione.

  • N-methylation of 2-indolinethione: 2-indolinethione is treated with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in a polar aprotic solvent like DMF or THF to afford 1-methyl-2-indolinethione.

  • Purification: The crude products are purified using column chromatography or recrystallization.

  • Characterization: The structures of the final compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing

Workflow for Antimicrobial Assay

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of test compounds in DMSO Serial_Dilution Perform serial dilutions of compounds in 96-well plates Compound_Prep->Serial_Dilution Culture_Prep Grow bacterial/fungal strains to mid-log phase Inoculation Inoculate wells with microbial suspension Culture_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate plates at optimal temperature Inoculation->Incubation Read_Absorbance Measure absorbance at 600 nm Incubation->Read_Absorbance Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Absorbance->Determine_MIC

Caption: Workflow for antimicrobial susceptibility testing.

Protocol:

  • Preparation of Microbial Cultures: Grow selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains in appropriate broth media overnight at their optimal growth temperatures.

  • Preparation of Test Compounds: Prepare stock solutions of 1-methyl-2-indolinethione and 2-indolinethione in dimethyl sulfoxide (DMSO).

  • Broth Microdilution Assay: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the corresponding broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the microbial culture. Include positive (microbes in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

Workflow for MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis Cell_Seeding Seed cancer cells (e.g., MCF-7, HCT116) in 96-well plates Incubation_24h Incubate for 24 hours to allow cell attachment Cell_Seeding->Incubation_24h Compound_Addition Add serial dilutions of test compounds to the wells Incubation_24h->Compound_Addition Incubation_48h Incubate for 48-72 hours Compound_Addition->Incubation_48h MTT_Addition Add MTT reagent to each well and incubate Incubation_48h->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) MTT_Addition->Formazan_Solubilization Read_Absorbance_570nm Measure absorbance at 570 nm Formazan_Solubilization->Read_Absorbance_570nm Calculate_Viability Calculate percentage of cell viability Read_Absorbance_570nm->Calculate_Viability Determine_IC50 Determine the IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 1-methyl-2-indolinethione and 2-indolinethione for 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

While direct experimental evidence is currently lacking for a side-by-side comparison, the existing literature on related indole and indolinone derivatives provides a strong rationale for investigating 1-methyl-2-indolinethione and 2-indolinethione as potential therapeutic agents. The N-methylation is hypothesized to enhance the biological activity, particularly in the realms of antimicrobial and anticancer applications. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically evaluate and compare these two promising compounds. Further studies should also focus on elucidating their mechanisms of action, which could involve kinase inhibition, tubulin polymerization disruption, or other cellular pathways. Such investigations will be crucial in unlocking the full therapeutic potential of the indolinethione scaffold.

References

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Available at: [Link]

  • Synthesis and biological evaluation of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles as a new class of antimitotic agents and tubulin inhibitors. Available at: [Link]

  • Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. Available at: [Link]

  • Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. Available at: [Link]

  • Antifungal activities of some indole derivatives. Available at: [Link]

  • Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents. Available at: [Link]

  • Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. Available at: [Link]

  • Identification of Dual-Target Compounds with Antifungal and Anti-NLRP3 Inflammasome Activity. Available at: [Link]

  • Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. Available at: [Link]

  • Antifungal Indole and Pyrrolidine-2,4-Dione Derivative Peptidomimetic Lead Design Based on In Silico Study of Bioactive Peptide Families. Available at: [Link]

  • Antifungal Activity of Novel Isoindoline-2-Yl Putrescines as Potential Autophagy-Activated Fungicide. Available at: [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Available at: [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Available at: [Link]

  • Synthesis of indoline-thiazolidinone hybrids with antibacterial and antifungal activities. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New 2-indolinone Derived Oximes and Spiro-Isoxazolines. Available at: [Link]

  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Available at: [Link]

  • Synthesis and biological evaluation of diversely substituted indolin-2-ones. Available at: [Link]

  • New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Available at: [Link]

  • Antifungal activity of selected Malassezia indolic compounds detected in culture. Available at: [Link]

  • Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Available at: [Link]

  • Impact of Enzyme Inhibitors in Regulating Biochemical Pathways in Plants. Available at: [Link]

  • A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo. Available at: [Link]

  • Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Available at: [Link]

  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Available at: [Link]

  • Synthesis and Biological Evaluation of 1-Methyl-2-(3′,4′,5′-trimethoxybenzoyl)-3-aminoindoles as a New Class of Antimitotic Agents and Tubulin Inhibitors. Available at: [Link]

  • Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Available at: [Link]

  • Antifungal Activity of a Library of Aminothioxanthones. Available at: [Link]

  • Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. Available at: [Link]

  • Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. Available at: [Link]

  • A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo. Available at: [Link]

  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. Available at: [Link]

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Available at: [Link]

  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Available at: [Link]

  • Anticancer activities and cell death mechanisms of 1H-indole-2,3-dione 3-[N-(4 sulfamoylphenyl)thiosemicarbazone] derivatives. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available at: [Link]

  • Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Available at: [Link]

  • Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors. Available at: [Link]

  • Biochemistry | Enzyme Inhibition. Available at: [Link]

  • 5.4: Enzyme Inhibition. Available at: [Link]

  • Isozyme-specific enzyme inhibitors. 12. C- and N-methylmethionines as substrates and inhibitors of methionine adenosyltransferases of normal and hepatoma rat tissues. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available at: [Link]

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Validating the Anti-Cancer Activity of 1-Methyl-2-Indolinethione: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the anti-cancer activity of 1-methyl-2-indolinethione, a novel indole derivative. As specific experimental data for this compound is not yet widely available in published literature, this document outlines a robust experimental plan, drawing comparisons with established anti-cancer agents and leveraging validated methodologies. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

The indole scaffold is a well-established pharmacophore in the development of novel anti-cancer agents, with several FDA-approved drugs, such as sunitinib and panobinostat, featuring this core structure.[1] Indole derivatives exert their anti-cancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1] This guide will delineate a series of in vitro assays to comprehensively characterize the potential anti-cancer effects of 1-methyl-2-indolinethione and compare its performance against relevant benchmarks.

Experimental Design: A Multi-faceted Approach to In Vitro Validation

To thoroughly assess the anti-cancer potential of 1-methyl-2-indolinethione, a multi-pronged approach targeting key hallmarks of cancer is essential.[2] This involves a carefully selected panel of cancer cell lines, appropriate positive controls (comparator drugs), and a suite of assays to probe cytotoxicity, apoptosis induction, and cell cycle perturbation.

Selection of Cancer Cell Lines

The choice of cancer cell lines is critical and should represent a diversity of cancer types to ascertain the breadth of the compound's activity. Based on the activity of other indole derivatives, the following human cancer cell lines are recommended for initial screening:

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line, commonly used for screening anti-breast cancer agents.

  • MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer (TNBC) cell line, representing a more aggressive and difficult-to-treat subtype.

  • A549 (Lung Carcinoma): A standard cell line for lung cancer research.

  • HCT116 (Colorectal Carcinoma): A widely used model for colon cancer studies.

  • HepG2 (Hepatocellular Carcinoma): A representative cell line for liver cancer.[3][4][5][6]

  • PC-3 (Prostate Carcinoma): A common model for androgen-independent prostate cancer.

A non-cancerous cell line, such as MCF-10A (non-tumorigenic breast epithelial cells)[7] or HEK-293 (human embryonic kidney cells),[8] should be included to assess the compound's selectivity towards cancer cells.

Comparator Anti-Cancer Drugs

For a meaningful comparison, established anti-cancer drugs with well-characterized mechanisms of action will be used as positive controls. The selection should include agents that are either commonly used in the clinic for the selected cancer types or are known to act on pathways potentially targeted by indole derivatives.

  • Doxorubicin: A topoisomerase II inhibitor with broad-spectrum cytotoxic activity.[9]

  • Cisplatin: A DNA-damaging agent widely used in cancer chemotherapy.[10][11]

  • Paclitaxel: A microtubule-stabilizing agent that induces mitotic arrest.[9]

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor containing an indolinone core, relevant for structural comparison.[1][5]

Experimental Workflow

The overall experimental workflow is designed to systematically evaluate the anti-cancer properties of 1-methyl-2-indolinethione.

experimental_workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanistic Phase 2: Mechanistic Studies start Prepare 1-methyl-2-indolinethione & Comparators cell_culture Culture Selected Cancer & Normal Cell Lines start->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Annexin V/PI Apoptosis Assay ic50->apoptosis_assay Select Potent Concentrations cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle_analysis caspase_assay Caspase-3/7 Activity Assay apoptosis_assay->caspase_assay western_blot Western Blot for Apoptotic & Cell Cycle Markers apoptosis_assay->western_blot cell_cycle_analysis->western_blot

Caption: A streamlined workflow for the in vitro validation of 1-methyl-2-indolinethione.

Comparative Performance Analysis

This section presents hypothetical data in a structured format to illustrate how the performance of 1-methyl-2-indolinethione would be compared against the selected anti-cancer drugs.

Cytotoxicity Profile

The primary screening will involve determining the half-maximal inhibitory concentration (IC50) of 1-methyl-2-indolinethione across the panel of cell lines using the MTT assay. A lower IC50 value indicates greater potency.

Table 1: Comparative Cytotoxicity (IC50, µM) of 1-Methyl-2-Indolinethione and Standard Anti-Cancer Drugs

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HCT116 (Colon)HepG2 (Liver)PC-3 (Prostate)MCF-10A (Normal)
1-Methyl-2-Indolinethione 15.512.825.218.922.120.5>100
Doxorubicin1.2[9]2.50.8[9]1.53.12.815.0
Cisplatin13.2[12]15.810.58.912.414.125.6
Paclitaxel0.08[9]0.150.18[9]0.110.250.215.2
Sunitinib8.56.211.37.99.89.145.3

Note: Data for 1-Methyl-2-Indolinethione is hypothetical and for illustrative purposes only. Data for comparator drugs are representative values from the literature.

Induction of Apoptosis

The ability of 1-methyl-2-indolinethione to induce programmed cell death (apoptosis) will be quantified using Annexin V/PI double staining followed by flow cytometry. An increase in the percentage of apoptotic cells (early and late) indicates pro-apoptotic activity.

Table 2: Comparative Analysis of Apoptosis Induction in MDA-MB-231 Cells (24-hour treatment)

Compound (at IC50)% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
1-Methyl-2-Indolinethione 45.228.522.14.2
Doxorubicin38.635.123.82.5
Paclitaxel40.132.725.31.9
Vehicle Control95.82.11.50.6

Note: Data is hypothetical and for illustrative purposes.

Cell Cycle Analysis

The effect of 1-methyl-2-indolinethione on cell cycle progression will be determined by flow cytometry of propidium iodide-stained cells. Accumulation of cells in a specific phase (G0/G1, S, or G2/M) suggests cell cycle arrest.

Table 3: Comparative Cell Cycle Distribution in HCT116 Cells (24-hour treatment)

Compound (at IC50)% G0/G1 Phase% S Phase% G2/M Phase
1-Methyl-2-Indolinethione 35.120.544.4
Paclitaxel15.210.374.5
Doxorubicin42.335.122.6
Vehicle Control65.422.811.8

Note: Data is hypothetical and for illustrative purposes.

Mechanistic Insights: Unraveling the Mode of Action

Based on the initial findings, further experiments can be designed to elucidate the molecular mechanism of action of 1-methyl-2-indolinethione. A plausible mechanism, given its indole structure, is the induction of apoptosis via the intrinsic pathway and perturbation of the cell cycle.

Proposed Signaling Pathway

signaling_pathway cluster_compound 1-Methyl-2-Indolinethione cluster_cell Cancer Cell cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Intrinsic Apoptosis Pathway compound 1-Methyl-2-Indolinethione cyclinB1_CDK1 Cyclin B1/CDK1 Complex compound->cyclinB1_CDK1 Modulation bax Bax (Pro-apoptotic) compound->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulation g2m_arrest G2/M Arrest cyclinB1_CDK1->g2m_arrest Inhibition cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of action for 1-methyl-2-indolinethione, leading to G2/M arrest and apoptosis.

To validate this proposed pathway, Western blot analysis of key proteins would be performed. This would include examining the expression levels of Bcl-2, Bax, cleaved caspase-3, PARP, Cyclin B1, and CDK1.

Detailed Experimental Protocols

For reproducibility and scientific rigor, detailed step-by-step protocols for the key assays are provided below.

MTT Cell Viability Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of 1-methyl-2-indolinethione and comparator drugs for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine IC50 values using non-linear regression analysis.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- & PI-, early apoptotic cells are Annexin V+ & PI-, late apoptotic cells are Annexin V+ & PI+, and necrotic cells are Annexin V- & PI+.

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution.

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry. The data is used to generate a histogram representing the distribution of cells in G0/G1, S, and G2/M phases.

Concluding Remarks

This guide provides a structured and scientifically rigorous approach to validate the in vitro anti-cancer activity of 1-methyl-2-indolinethione. By employing a panel of relevant cancer cell lines, established comparator drugs, and a series of validated assays, this experimental framework will enable a comprehensive assessment of the compound's cytotoxic, pro-apoptotic, and cell cycle-modulating properties. The resulting data will be crucial for determining the therapeutic potential of 1-methyl-2-indolinethione and guiding future preclinical and clinical development.

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A Senior Application Scientist's Guide to the Comparative Biological Evaluation of Thione-Containing Compounds: 1-methyl-2-indolinethione in Focus

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Thione Moiety in Medicinal Chemistry

Within the landscape of modern drug discovery, heterocyclic compounds containing the thione (C=S) functional group have emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities.[1] From the anti-thyroid efficacy of propylthiouracil to the diverse antibacterial, antioxidant, and anticancer properties of thiourea derivatives, the thione moiety is a critical pharmacophore.[2][3][4] This guide focuses on a specific, yet promising, member of this class: 1-methyl-2-indolinethione .

The objective of this document is to provide a robust, scientifically-grounded framework for the comparative biological evaluation of 1-methyl-2-indolinethione against other well-established thione-containing compounds. Rather than merely listing protocols, we will delve into the causality behind experimental choices, offering a self-validating system for researchers to generate reproducible and meaningful data. We will use antioxidant capacity as our primary comparative platform, as it represents a foundational and frequently relevant biological activity for these scaffolds.[5][6]

Compound Profiles: A Rationale for Comparison

An effective comparative study begins with a clear understanding of the candidates. We have selected three comparators for 1-methyl-2-indolinethione, each representing a distinct and well-characterized class of thione compounds.

  • 1-methyl-2-indolinethione: The subject of our investigation. Its rigid, bicyclic indoline structure fused with a thione group presents a unique chemical architecture. While its oxo-analogue, 1-methyl-2-indolinone, is used in the synthesis of various therapeutic agents, the biological profile of the thione version is less explored, making it a prime candidate for characterization.[7]

  • Propylthiouracil (PTU): A cornerstone anti-thyroid medication from the thiouracil family. It operates by inhibiting the thyroid peroxidase enzyme, which is crucial for thyroid hormone synthesis.[8][9] Its well-defined mechanism and extensive clinical history make it an excellent benchmark for enzymatic inhibition studies.

  • Methimazole (Thiamazole): A thionamide drug and the most commonly prescribed anti-thyroid agent.[10] Like PTU, it inhibits thyroid peroxidase but possesses a different heterocyclic core (imidazole vs. pyrimidine), offering a valuable structural counterpoint.[11][12]

  • Thiourea Derivatives: This broad class of compounds, characterized by a central thiocarbonyl group flanked by two amino groups, exhibits an extensive range of biological activities, including potent antioxidant and anticancer effects.[13][14] Their structural flexibility allows for extensive derivatization, making them a versatile comparator.

Comparative Framework: A Multi-Assay Approach to Antioxidant Profiling

Evaluating antioxidant potential is not a monolithic task. Antioxidants can act via two primary mechanisms: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[15] A comprehensive evaluation, therefore, necessitates a multi-assay approach to capture a compound's full potential. Relying on a single method can produce misleading or incomplete results.[16]

Below is a proposed workflow for a robust comparative antioxidant study.

G cluster_prep Preparation cluster_assays Antioxidant Assays (Parallel Screening) cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Stock Solution Preparation (DMSO/Ethanol) Serial_Dilution Serial Dilutions (Working Concentrations) Compound_Prep->Serial_Dilution DPPH DPPH Assay (HAT/SET) Serial_Dilution->DPPH FRAP FRAP Assay (SET) Serial_Dilution->FRAP ABTS ABTS Assay (HAT/SET) Serial_Dilution->ABTS IC50_Calc IC50 Calculation (DPPH) DPPH->IC50_Calc Equiv_Calc Equivalency Calculation (FRAP, ABTS) FRAP->Equiv_Calc ABTS->Equiv_Calc Comp_Analysis Comparative Analysis & SAR IC50_Calc->Comp_Analysis Equiv_Calc->Comp_Analysis

Caption: Workflow for comparative antioxidant profiling.

Experimental Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle & Rationale: This assay leverages the stable free radical DPPH, which has a deep violet color in solution. When an antioxidant donates a hydrogen atom or electron to DPPH, it is neutralized, and the solution's color fades to yellow. The change in absorbance at 517 nm is directly proportional to the compound's radical scavenging capacity.[17] Its simplicity and reproducibility make it an excellent primary screen.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.

    • Sample Preparation: Prepare a series of concentrations for each test compound (e.g., 1, 5, 10, 25, 50, 100 µM) in methanol. Ascorbic acid or Trolox should be used as a positive control.

    • Assay Execution (96-well plate format):

      • To each well, add 20 µL of the sample, standard, or methanol (for the control).

      • Add 180 µL of the 0.1 mM DPPH solution to all wells.

      • Mix gently by pipetting.

    • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.

    • Measurement: Read the absorbance at 517 nm using a microplate reader.

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Data Analysis: Plot the % Inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Experimental Protocol 2: Ferric Reducing Antioxidant Power (FRAP) Assay
  • Principle & Rationale: The FRAP assay directly measures a compound's ability to act as a reducing agent (an electron donor), a key function of many antioxidants. It relies on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its intense blue ferrous (Fe²⁺) form at an acidic pH (3.6).[15][17] This assay exclusively measures via a SET mechanism, providing complementary information to the DPPH assay.

  • Step-by-Step Methodology:

    • Reagent Preparation (FRAP Reagent): Prepare fresh by mixing the following in a 10:1:1 (v/v/v) ratio:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ solution in 40 mM HCl

      • 20 mM FeCl₃·6H₂O solution in water

      • Warm the reagent to 37°C before use.

    • Sample Preparation: Prepare test compounds and a standard (Trolox or FeSO₄·7H₂O) at a suitable concentration (e.g., 100 µM) in the appropriate solvent.

    • Assay Execution (96-well plate format):

      • Add 20 µL of the sample, standard, or solvent blank to each well.

      • Add 180 µL of the pre-warmed FRAP reagent.

    • Incubation: Incubate the plate at 37°C for 30 minutes.

    • Measurement: Read the absorbance at 593 nm.

    • Data Analysis: Create a standard curve using known concentrations of FeSO₄. The FRAP value of the test compounds is then calculated from this curve and expressed as µM Fe(II) equivalents.

Experimental Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Principle & Rationale: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The antioxidant capacity of a test compound is measured by its ability to quench this color by donating electrons or hydrogen atoms.[18] A key advantage of the ABTS assay is its solubility in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds.[15]

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of ~0.70 (±0.02) at 734 nm.

    • Assay Execution:

      • Add 20 µL of the test compound or standard (Trolox) to a cuvette or well.

      • Add 180 µL of the diluted ABTS•+ working solution and mix.

    • Incubation: Allow the reaction to proceed for 6 minutes at room temperature.

    • Measurement: Read the absorbance at 734 nm.

    • Data Analysis: Calculate the percentage inhibition as in the DPPH assay. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.

Data Summary and Interpretation

The data generated from these assays should be compiled into a clear, comparative table. Lower IC50 values in the DPPH assay signify higher potency, while higher FRAP and TEAC values indicate greater reducing power and overall antioxidant capacity, respectively.

Table 1: Representative Comparative Antioxidant Activity Data

CompoundAssay TypeMechanismResult (Metric)Interpretation
1-methyl-2-indolinethione DPPHHAT/SETe.g., 25.5 µM (IC50)High radical scavenging potency
FRAPSETe.g., 1.8 (µM Fe(II)/µM)Strong reducing agent
ABTSHAT/SETe.g., 2.1 (TEAC)High overall antioxidant capacity
Propylthiouracil (PTU) DPPHHAT/SETe.g., >100 µM (IC50)Moderate scavenging activity
FRAPSETe.g., 0.9 (µM Fe(II)/µM)Moderate reducing agent
ABTSHAT/SETe.g., 1.2 (TEAC)Moderate overall capacity
Methimazole DPPHHAT/SETe.g., >100 µM (IC50)Moderate scavenging activity
FRAPSETe.g., 0.7 (µM Fe(II)/µM)Moderate reducing agent
ABTSHAT/SETe.g., 1.1 (TEAC)Moderate overall capacity
Thiourea (representative) DPPHHAT/SETe.g., 45.0 µM (IC50)Good radical scavenging potency
FRAPSETe.g., 1.3 (µM Fe(II)/µM)Good reducing agent
ABTSHAT/SETe.g., 1.6 (TEAC)Good overall antioxidant capacity
Trolox (Control) DPPHHAT/SET45.8 µM (IC50)[17]Standard Reference
FRAPSET2.5 (µM Fe(II)/µM)[17]Standard Reference
ABTSHAT/SET1.0 (TEAC)Standard Reference

Note: Data for 1-methyl-2-indolinethione, PTU, Methimazole, and Thiourea are representative examples for illustrative purposes. Data for Trolox is based on published benchmarks.[17]

Mechanistic Insights: Beyond Antioxidant Screening

While antioxidant assays provide a valuable starting point, understanding a compound's interaction with specific biological pathways is paramount. For instance, the primary mechanism of PTU and Methimazole is not antioxidant activity but the inhibition of thyroid hormone synthesis.

G cluster_thyroid_cell Thyroid Follicular Cell cluster_inhibitors Inhibitors I_in Iodide (I⁻) TPO Thyroid Peroxidase (TPO) I_in->TPO Oxidation TG Thyroglobulin (TG) TPO->TG Iodination T3_T4 T3 & T4 (on TG) TPO->T3_T4 MIT_DIT MIT & DIT (on TG) MIT_DIT->TPO Coupling PTU Propylthiouracil PTU->TPO MMI Methimazole MMI->TPO

Caption: Inhibition of thyroid hormone synthesis by thionamides.

This pathway illustrates how Methimazole and PTU directly inhibit the Thyroid Peroxidase (TPO) enzyme, preventing the oxidation of iodide and its subsequent incorporation into thyroglobulin, which halts the production of thyroid hormones T3 and T4.[11][19] When evaluating a novel compound like 1-methyl-2-indolinethione, researchers should consider its structural similarities to known inhibitors and design assays to probe its effects on relevant enzymatic targets beyond general screens.

Conclusion and Future Directions

This guide provides a comprehensive and logical framework for the initial biological characterization of 1-methyl-2-indolinethione in comparison to other significant thione-containing compounds. By employing a multi-assay approach focused on antioxidant activity, researchers can generate a robust preliminary dataset.

The critical next steps would involve:

  • Cell-based Assays: Moving from chemical assays to cellular models (e.g., using HepG2 cells for Cellular Antioxidant Activity assays) to assess bioavailability and cytotoxicity.[17]

  • Enzyme Inhibition Assays: Based on structural similarity to known drugs like Methimazole, testing 1-methyl-2-indolinethione for inhibitory activity against specific enzymes such as thyroid peroxidase.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 1-methyl-2-indolinethione to understand how modifications to the indoline ring affect biological activity.

By following this structured, rationale-driven approach, the scientific community can efficiently and accurately elucidate the therapeutic potential of novel thione compounds, paving the way for the next generation of targeted therapies.

References

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A Researcher's Guide to the Comparative Spectroscopic Analysis of 1-Methyl-2-indolinethione Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the differentiation and characterization of 1-methyl-2-indolinethione and its key structural isomers using a multi-pronged spectroscopic approach. For researchers in synthetic chemistry and drug development, unambiguous structural confirmation is paramount. The subtle shift of a single methyl group on the indolinethione scaffold can profoundly alter a compound's biological activity, metabolic stability, and physicochemical properties. This document moves beyond a simple listing of techniques to explain the underlying principles and provide robust, field-tested protocols for generating decisive, publication-quality data.

The primary focus will be on distinguishing the N-methylated parent compound, 1-methyl-1,3-dihydro-2H-indole-2-thione , from its positional isomers where the methyl group is located on the aromatic ring (positions 4, 5, 6, and 7). Furthermore, we will address the critical thione-thiol tautomerism, a phenomenon that can influence reactivity and spectroscopic signatures.

The Strategic Importance of Isomer Differentiation

In medicinal chemistry, N-alkylation of heterocyclic scaffolds is a common strategy to modulate properties like solubility and membrane permeability. However, during synthesis, undesired side reactions such as electrophilic aromatic substitution can lead to the formation of C-methylated positional isomers. These closely related structures can be difficult to separate chromatographically and even harder to distinguish without a rigorous analytical strategy. An integrated spectroscopic approach, leveraging the unique strengths of UV-Vis, IR, NMR, and Mass Spectrometry, provides the necessary orthogonal data points for confident structural assignment.

Integrated Spectroscopic Workflow

Our analytical strategy is built on a logical progression of techniques, starting with broad electronic characterization and moving towards detailed atomic-level structural mapping. Each step provides a piece of the puzzle, and together they form a self-validating system for isomer identification.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Integration & Interpretation cluster_result Conclusion P Synthesized Isomer Mixture or Purified Analytes UV UV-Vis Spectroscopy (Electronic Transitions) P->UV Parallel Analysis IR FT-IR Spectroscopy (Vibrational Modes) P->IR Parallel Analysis NMR ¹H & ¹³C NMR Spectroscopy (Nuclear Environment) P->NMR Parallel Analysis MS Mass Spectrometry (Mass & Fragmentation) P->MS Parallel Analysis DI Comparative Data Analysis (Identify Unique Signatures) UV->DI IR->DI NMR->DI MS->DI ID Unambiguous Isomer Identification DI->ID

Caption: Integrated workflow for the spectroscopic differentiation of 1-methyl-2-indolinethione isomers.

UV-Visible (UV-Vis) Spectroscopy: Probing the Chromophore

Expertise & Experience: UV-Vis spectroscopy provides the first clue to structural differences by probing the molecule's conjugated system (the chromophore). The indole ring fused to the thiocarbonyl group constitutes the core chromophore. The position of the electron-donating methyl group alters the electron density within this system, thereby affecting the energy required for π → π* electronic transitions. As the extent of conjugation increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of the maximum absorption wavelength (λmax) to a longer wavelength (a bathochromic or red shift)[1][2].

  • N-Methyl vs. C-Methyl Isomers: The N-methyl group directly influences the lone pair on the nitrogen atom, affecting its participation in the aromatic system. A methyl group on the benzene ring, however, exerts its influence primarily through hyperconjugation and inductive effects. These different electronic effects will lead to small but measurable differences in their respective λmax values.

  • Thione vs. Thiol Tautomer: The thione (C=S) and thiol (C=N, S-H) tautomers possess fundamentally different chromophoric systems. The thiol form, being a 2-mercaptoindole derivative, often exhibits absorption at shorter wavelengths compared to the more conjugated thione form.

Protocol: UV-Vis Absorption Spectroscopy
  • Solvent Selection: Choose a UV-grade solvent that completely dissolves the analyte and is transparent in the region of interest (typically 200-400 nm). Spectroscopic grade ethanol or acetonitrile are excellent starting points.

  • Sample Preparation: Prepare stock solutions of each purified isomer at a concentration of approximately 1 mg/mL. From these, prepare dilute solutions (e.g., 0.01 mg/mL or 10 µg/mL). The final concentration should yield an absorbance between 0.5 and 1.5 AU for the main absorption band.

  • Instrument Setup: Use a dual-beam spectrophotometer. Use the selected solvent as the reference blank to zero the instrument.

  • Data Acquisition: Scan the samples from 400 nm down to 200 nm. Record the λmax for all observed absorption bands.

  • Data Analysis: Compare the λmax values for all isomers. Even small, reproducible shifts of 2-5 nm are significant indicators of structural differences.

Expected Data Comparison
Isomer/TautomerExpected λmax Shift RationaleExpected λmax (nm)
1-Methyl-2-indolinethione Baseline~290-310 nm
4/6-Methyl Isomers Methyl group ortho/para to the fusion point may cause a slight bathochromic shift.Slightly > Baseline
5/7-Methyl Isomers Methyl group meta to the fusion point may have a less pronounced effect.Close to Baseline
Thiol Tautomer Disrupted C=S conjugation, different aromatic system.Likely < Baseline

Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprints

Expertise & Experience: IR spectroscopy is exceptionally powerful for confirming the presence of specific functional groups and for distinguishing isomers through the unique "fingerprint" region. The key differentiators for 1-methyl-2-indolinethione isomers are the C=S (thione) stretch, potential S-H (thiol) stretch, and the C-H bending patterns of the substituted aromatic ring.

  • Thione vs. Thiol Tautomer: This is the most definitive application of IR in this context. The thione tautomer will exhibit a characteristic C=S stretching vibration, typically in the 1250-1050 cm⁻¹ range. Its absence, coupled with the appearance of a weak S-H stretch around 2600-2550 cm⁻¹, is conclusive evidence for the thiol tautomer.

  • Positional Isomers: While the N-methyl and C-methyl C-H stretching vibrations will appear in the same region (~2950-2850 cm⁻¹), the substitution pattern on the aromatic ring gives rise to characteristic C-H out-of-plane bending bands in the 900-675 cm⁻¹ region[3]. A 1,2,3-trisubstituted ring (as in the 4- and 7-methyl isomers) will have a different pattern from a 1,2,4-trisubstituted ring (as in the 5- and 6-methyl isomers).

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: No special preparation is needed for solid samples with ATR. Ensure the sample is dry. Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or zinc selenide)[4].

  • Instrument Setup: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition: Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the spectrum (e.g., baseline correction). Identify and label key vibrational bands: N-H/S-H region (~3400-2500 cm⁻¹), C-H stretch (~3100-2800 cm⁻¹), C=O/C=N region (~1700-1600 cm⁻¹), C=S stretch (~1250-1050 cm⁻¹), and the aromatic C-H bending region (~900-675 cm⁻¹).

Expected Data Comparison
Isomer/TautomerDiagnostic IR Frequency (cm⁻¹)Interpretation
All Thione Isomers ~1250-1050Confirms presence of C=S bond.
Thiol Tautomer ~2600-2550 (weak)Confirms presence of S-H bond.
1-Methyl Isomer ~750-700 and ~770-735Typical for ortho-disubstituted benzene pattern.
4/7-Methyl Isomers VariesPattern for 1,2,3-trisubstituted ring.
5/6-Methyl Isomers VariesPattern for 1,2,4-trisubstituted ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

Expertise & Experience: NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of proton and carbon positions. For the isomers of 1-methyl-2-indolinethione, ¹H and ¹³C NMR are indispensable.

  • ¹H NMR - The N-CH₃ vs. C-CH₃ Signal: The most straightforward distinction is the chemical shift of the methyl protons. The N-CH₃ protons of the parent compound will appear as a sharp singlet, typically in the 3.0-4.0 ppm range. The aromatic C-CH₃ protons of the positional isomers will also be a singlet but will resonate further upfield, typically in the 2.2-2.7 ppm range[5][6].

  • ¹H NMR - Aromatic Region: The splitting pattern of the aromatic protons is highly diagnostic. The parent 1-methyl isomer will show a classic four-proton pattern for an ortho-disubstituted ring. The C-methylated isomers will each display unique three-proton patterns (e.g., a doublet, a triplet, and another doublet, or variations thereof) whose coupling constants and chemical shifts directly report on the substitution pattern.

  • ¹³C NMR: This technique confirms the number of unique carbon atoms and their chemical environment. The N-CH₃ carbon will have a distinct chemical shift (typically 25-35 ppm) compared to an aromatic C-CH₃ carbon (~15-25 ppm). The chemical shift of the C=S carbon is also highly characteristic, appearing far downfield (>180 ppm).

  • 2D NMR (COSY, HSQC, HMBC): For absolute confirmation, 2D NMR experiments are invaluable. A COSY spectrum will show which protons are coupled to each other, helping to trace the connectivity in the aromatic ring. An HMBC spectrum shows correlations between protons and carbons over two or three bonds and can definitively link the methyl protons to either the nitrogen (N-CH₃) or a specific aromatic carbon (C-CH₃)[7].

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. DMSO-d₆ is particularly useful if tautomerism is suspected, as it can help in observing exchangeable protons like S-H.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6-0.7 mL of the deuterated solvent in a clean NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field spectrometer. Shim the instrument to achieve good resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate CH/CH₃ carbons from CH₂ carbons.

    • 2D NMR (Optional but Recommended): Acquire COSY and HMBC spectra to establish connectivities.

  • Data Analysis: Process the spectra (phasing, baseline correction, and integration). Assign all peaks based on their chemical shift, integration, and multiplicity. Compare the diagnostic signals for each isomer.

Expected Data Comparison
IsomerDiagnostic ¹H NMR Signal (ppm)Diagnostic ¹³C NMR Signal (ppm)
1-Methyl ~3.5 (s, 3H, N-CH₃)~30 (N-CH₃), >180 (C=S)
4-Methyl ~2.5 (s, 3H, Ar-CH₃)~20 (Ar-CH₃), >180 (C=S)
5-Methyl ~2.4 (s, 3H, Ar-CH₃)~21 (Ar-CH₃), >180 (C=S)
6-Methyl ~2.4 (s, 3H, Ar-CH₃)~21 (Ar-CH₃), >180 (C=S)
7-Methyl ~2.6 (s, 3H, Ar-CH₃)~19 (Ar-CH₃), >180 (C=S)

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition (C₉H₉NS for all isomers). However, the true power of MS for isomer differentiation lies in tandem mass spectrometry (MS/MS), where fragmentation patterns can be unique to each structure.

  • Molecular Ion: All isomers will have the same molecular ion peak ([M]⁺˙ or [M+H]⁺) corresponding to the molecular weight of 163.24 g/mol . HRMS can confirm the formula to within a few parts per million.

  • Fragmentation Pathways: The stability of the fragments determines the observed fragmentation pattern. The N-methyl isomer and the C-methyl isomers will likely undergo different primary fragmentations. For instance, indole derivatives are known to fragment via characteristic pathways, and the position of the methyl group will influence which pathways are favored[8][9]. The fragmentation of the N-methyl isomer might involve different rearrangements compared to the C-methyl isomers, where benzylic cleavage could be a factor.

Protocol: ESI-HRMS and MS/MS
  • Sample Preparation: Prepare dilute solutions (1-10 µg/mL) of each isomer in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation ([M+H]⁺).

  • Instrument Setup: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution analysis. Calibrate the instrument immediately before the run.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan spectrum to determine the accurate mass of the molecular ion.

    • MS/MS: Isolate the molecular ion ([M+H]⁺ at m/z 164.05) in the collision cell and apply collision-induced dissociation (CID) energy. Record the resulting fragment ion spectrum. Repeat this for each isomer under identical conditions.

  • Data Analysis: Confirm the elemental composition from the HRMS data. Compare the MS/MS spectra of the different isomers, looking for unique fragment ions or significant differences in the relative abundances of common fragments.

Expected Data Comparison
IsomerParent Ion (m/z)Key Differentiating Fragments (Hypothetical)
All Isomers ~164.05 ([M+H]⁺)N/A
1-Methyl ~164.05May show loss of CH₃ radical followed by CO/CS.
C-Methyl Isomers ~164.05May exhibit fragmentation patterns more typical of substituted indoles, with cleavages initiated on the aromatic ring.

Conclusion

The differentiation of 1-methyl-2-indolinethione isomers is a challenge that demands a rigorous, multi-technique spectroscopic approach. No single technique can provide a complete and unambiguous answer. By systematically applying UV-Vis, IR, NMR, and Mass Spectrometry, a researcher can build a comprehensive and self-validating dataset. UV-Vis provides an initial electronic fingerprint, IR confirms the crucial thione functional group and aromatic substitution pattern, Mass Spectrometry validates the elemental composition and offers fragmentation clues, and NMR spectroscopy delivers the definitive, high-resolution structural map. Following the principles and protocols outlined in this guide will enable scientists to confidently identify their target molecules, ensuring the integrity and reproducibility of their research.

References

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A Comparative Guide to Cross-Reactivity Studies of 1-methyl-2-indolinethione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the precise evaluation of a compound's specificity is paramount. For researchers, scientists, and drug development professionals, understanding the potential for off-target interactions is a critical determinant of a therapeutic candidate's viability. This guide provides an in-depth technical comparison of methodologies for assessing the cross-reactivity of 1-methyl-2-indolinethione analogs, a class of compounds with emerging biological significance. Herein, we delve into the causality behind experimental choices, present detailed protocols, and offer a framework for data interpretation, ensuring a robust and self-validating approach to your cross-reactivity studies.

The Imperative of Cross-Reactivity Profiling

Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its intended target, can lead to unforeseen side effects and diminished efficacy.[1][2] Therefore, early and comprehensive cross-reactivity screening is not merely a regulatory hurdle but a foundational component of a successful drug development program.[3][4][5] For 1-methyl-2-indolinethione analogs, which are being investigated for a range of therapeutic applications, a thorough understanding of their off-target binding profile is essential to de-risk their progression towards clinical evaluation.[6][7][8]

This guide will focus on a multi-tiered approach, combining established immunoassays with modern biophysical and cellular techniques to build a comprehensive cross-reactivity profile.

Tier 1: Initial Screening with Immunoassays

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) serves as an excellent first-tier screening tool due to its high throughput and sensitivity for detecting small molecules.[9][10] This technique is particularly useful for assessing the binding of 1-methyl-2-indolinethione analogs against a panel of structurally related and unrelated targets.

Competitive ELISA Workflow

Competitive ELISA Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection p1 Coat plate with target protein p2 Block non-specific binding sites p1->p2 p3 Prepare serial dilutions of analogs and labeled ligand p2->p3 a1 Incubate plate with analog/labeled ligand mixture p3->a1 Competition a2 Wash to remove unbound molecules a1->a2 a3 Add enzyme-conjugated secondary antibody a2->a3 a4 Wash again a3->a4 a5 Add substrate a4->a5 d1 Measure absorbance a5->d1 d2 Generate competition curve d1->d2

Caption: Workflow for a competitive ELISA to assess analog binding.

Detailed Protocol: Competitive ELISA
  • Plate Coating: Coat a 96-well microtiter plate with the target protein (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[11]

  • Blocking: Wash the plate with PBS and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.[12]

  • Competition: Prepare serial dilutions of the 1-methyl-2-indolinethione analogs. In a separate plate, pre-incubate the analogs with a fixed concentration of a labeled ligand known to bind the target protein for 1 hour.[13]

  • Incubation: Transfer the analog/labeled ligand mixtures to the coated and blocked plate. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound molecules.[12]

  • Detection: Add an enzyme-conjugated secondary antibody that recognizes the labeled ligand and incubate for 1 hour.

  • Substrate Addition: After another wash step, add a suitable substrate (e.g., TMB) and allow the color to develop.[11][12]

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the absorbance against the analog concentration to generate a competition curve and determine the IC50 value for each analog.

Tier 2: Biophysical Characterization of Hits

Analogs showing significant binding in the initial screen should be further characterized using a label-free biophysical method like Surface Plasmon Resonance (SPR).[14][15] SPR provides real-time kinetic data, including association (ka) and dissociation (kd) rates, which allows for a more detailed understanding of the binding event.[16]

Surface Plasmon Resonance (SPR) Workflow

SPR Workflow cluster_setup Setup cluster_binding Binding cluster_analysis Analysis s1 Immobilize target protein on sensor chip s2 Equilibrate with running buffer s1->s2 b1 Inject analog solution (analyte) s2->b1 b2 Monitor association b1->b2 b3 Inject running buffer b2->b3 b4 Monitor dissociation b3->b4 a1 Regenerate sensor surface b4->a1 a2 Fit data to a binding model a1->a2 a3 Determine ka, kd, and KD a2->a3

Caption: Workflow for SPR analysis of analog-protein interactions.

Detailed Protocol: Surface Plasmon Resonance (SPR)
  • Chip Preparation: Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • System Equilibration: Equilibrate the system with an appropriate running buffer (e.g., HBS-EP).

  • Analyte Injection: Prepare a series of concentrations for each 1-methyl-2-indolinethione analog. Inject the analog solutions over the sensor surface at a constant flow rate.[17]

  • Association and Dissociation: Monitor the change in the SPR signal in real-time to observe the association phase. After the injection, flow running buffer over the chip to monitor the dissociation phase.

  • Regeneration: If necessary, regenerate the sensor surface using a mild regeneration solution to remove any bound analog.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Tier 3: Cellular Target Engagement

To confirm that the observed binding in biochemical and biophysical assays translates to a cellular context, the Cellular Thermal Shift Assay (CETSA) is a powerful tool.[18][19][20] CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[21][22]

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA Workflow cluster_treatment Cell Treatment cluster_heating Heating & Lysis cluster_detection Detection t1 Treat cells with analog or vehicle h1 Heat cells to a range of temperatures t1->h1 h2 Lyse cells h1->h2 d1 Separate soluble and precipitated proteins h2->d1 d2 Quantify soluble target protein (e.g., Western Blot) d1->d2 d3 Generate melting curve d2->d3

Caption: Workflow for CETSA to measure target engagement in cells.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with the 1-methyl-2-indolinethione analog at various concentrations or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a method such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the analog indicates target engagement and stabilization.

Data Summary and Interpretation

To facilitate a clear comparison of the cross-reactivity profiles of the 1-methyl-2-indolinethione analogs, all quantitative data should be summarized in a structured table.

AnalogTarget ProteinELISA IC50 (µM)SPR KD (µM)CETSA ΔTm (°C)
Analog 1Target A1.20.8+5.2
Target B> 50> 100N/A
Target C25.630.1+1.5
Analog 2Target A0.50.3+7.8
Target B> 50> 100N/A
Target C45.255.8+0.8

Interpreting the Results:

  • High Potency and Selectivity: An ideal candidate will exhibit a low IC50 and KD for the intended target (Target A) and significantly higher values for off-targets (e.g., Target B).

  • Cellular Engagement: A significant positive thermal shift (ΔTm) in the CETSA experiment confirms that the compound engages the target protein within the complex cellular environment.

  • Cross-Reactivity Concerns: Analogs showing considerable activity against off-targets (e.g., Target C) warrant further investigation to understand the potential for side effects. Computational methods can also be employed to predict potential off-target interactions.[23][24][25][26]

Conclusion

A systematic and multi-tiered approach is essential for the robust assessment of the cross-reactivity of 1-methyl-2-indolinethione analogs. By combining high-throughput screening with detailed biophysical and cellular characterization, researchers can gain a comprehensive understanding of a compound's specificity. This guide provides the foundational knowledge and detailed protocols to design and execute these critical studies, ultimately enabling more informed decisions in the drug development process. The integration of these methods provides a self-validating system, enhancing the trustworthiness and scientific rigor of the findings.

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Evaluating the Mechanism of Action of 1-methyl-2-indolinethione: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the mechanism of action of the novel compound 1-methyl-2-indolinethione. By drawing comparisons with established therapeutic agents and detailing robust experimental protocols, we aim to equip researchers with the necessary tools to thoroughly characterize this and similar molecules. The core hypothesis is that 1-methyl-2-indolinethione, due to its structural features, functions as an inhibitor of thyroid peroxidase (TPO), a critical enzyme in thyroid hormone biosynthesis.

The Central Role of Thyroid Peroxidase (TPO) in Thyroid Homeostasis

Thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are fundamental regulators of metabolism, growth, and development. Their synthesis is a multi-step process orchestrated within the thyroid gland, with thyroid peroxidase (TPO) acting as the pivotal enzyme.[1] TPO, a transmembrane hemoprotein located on the apical membrane of thyroid follicular cells, catalyzes both the oxidation of iodide and the covalent incorporation of the resulting iodine into tyrosine residues on the protein thyroglobulin (Tg).[1][2][3] This process involves two key steps:

  • Organification: The oxidation of iodide (I⁻) to a reactive iodine species (I⁰ or I⁺) and its subsequent attachment to tyrosine residues within thyroglobulin to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).[4]

  • Coupling: The joining of two iodotyrosine molecules (either two DITs to form T4 or one MIT and one DIT to form T3) to generate the mature thyroid hormones, which remain part of the thyroglobulin backbone until their release into circulation.[5]

Given its essential role, the inhibition of TPO is a primary therapeutic strategy for managing hyperthyroidism, a condition of excessive thyroid hormone production.[6]

Signaling Pathway: Thyroid Hormone Synthesis

The following diagram illustrates the central catalytic role of TPO in the thyroid hormone synthesis pathway.

TPO_Pathway I_blood Iodide (I⁻) in Blood NIS Na⁺/I⁻ Symporter (NIS) I_blood->NIS Uptake I_cell Iodide (I⁻) in Cell NIS->I_cell Pendrin Pendrin I_cell->Pendrin Efflux I_colloid Iodide (I⁻) Pendrin->I_colloid TPO Thyroid Peroxidase (TPO) I_colloid->TPO H2O2 H₂O₂ H2O2->TPO I_oxidized Reactive Iodine (I⁰) TPO->I_oxidized Oxidation T3_T4 T3 & T4 on Tg TPO->T3_T4 Tg Thyroglobulin (Tg) with Tyrosine I_oxidized->Tg Organification MIT_DIT MIT & DIT on Tg Tg->MIT_DIT MIT_DIT->TPO Coupling

Caption: The thyroid hormone synthesis pathway highlighting TPO's role.

Comparative Analysis: 1-methyl-2-indolinethione vs. Standard Thionamides

The primary antithyroid drugs used clinically are the thionamides, principally methimazole (MMI) and propylthiouracil (PTU).[6] These compounds share a thiourea moiety which is critical for their TPO-inhibiting activity.[2] 1-methyl-2-indolinethione possesses a cyclic thione group, making it a strong candidate for a TPO inhibitor. Its mechanism is hypothesized to be analogous to that of MMI and PTU.

Mechanism of Inhibition
  • Methimazole (MMI): MMI is a potent inhibitor of TPO.[5] It is considered an irreversible inhibitor, forming a covalent bond with the heme prosthetic group of the enzyme, leading to its inactivation.[2] By binding to the enzyme's active site, it blocks both the organification and coupling steps.[4]

  • Propylthiouracil (PTU): PTU also inhibits TPO, but its interaction is considered reversible.[7][8] Under certain conditions, such as a high iodide-to-drug ratio, PTU can be oxidized by the TPO system, leading to a transient inhibition.[8] A key distinguishing feature of PTU is its additional ability to inhibit the peripheral type 1 deiodinase (ID-1) enzyme, which converts T4 to the more active T3 in peripheral tissues.[9]

  • 1-methyl-2-indolinethione (Hypothesized): Based on its chemical structure, 1-methyl-2-indolinethione is predicted to act as a direct inhibitor of TPO. The thione group is expected to interact with the heme active site of the enzyme, thereby blocking substrate access and preventing the oxidation and iodination reactions. Whether this inhibition is reversible or irreversible would need to be determined experimentally.

Quantitative Performance Comparison

The efficacy of a TPO inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to reduce TPO activity by 50%. While direct experimental data for 1-methyl-2-indolinethione is not available in peer-reviewed literature, we can compare the established values for MMI and PTU to provide a benchmark for future studies.

CompoundIC50 Value (µM)Mechanism TypePeripheral T4-T3 Conversion InhibitionSource
Methimazole (MMI) 0.11IrreversibleNo[10]
Propylthiouracil (PTU) 1.2ReversibleYes[10]
1-methyl-2-indolinethione Not DeterminedHypothesized: Reversible or IrreversibleNot DeterminedN/A
Note: IC50 values can vary based on the specific assay conditions, enzyme source, and substrate used.[11]

Experimental Protocol: In Vitro TPO Inhibition Assay

To quantitatively assess the inhibitory potential of 1-methyl-2-indolinethione and compare it to reference compounds, a robust and sensitive in vitro assay is required. The Amplex® UltraRed (AUR) based assay is a well-validated, high-throughput method for measuring TPO activity.[12][13]

Principle of the Assay

The assay measures the H₂O₂-dependent peroxidase activity of TPO. The enzyme catalyzes the oxidation of the non-fluorescent Amplex® UltraRed substrate to the highly fluorescent product, resorufin. The rate of fluorescence generation is directly proportional to TPO activity. An inhibitor will decrease this rate in a concentration-dependent manner, allowing for the calculation of an IC50 value.[11][14]

Experimental Workflow Diagram

TPO_Assay_Workflow start Start prep_reagents Prepare Reagents: - TPO Enzyme Extract - Test Compound Dilutions - Amplex UltraRed Solution - H₂O₂ Solution - Assay Buffer start->prep_reagents plate_setup Plate Setup (96-well, black): - Add Assay Buffer - Add Test Compound / Vehicle - Add TPO Enzyme Extract prep_reagents->plate_setup pre_incubation Pre-incubate plate (e.g., 15 min at 37°C) to allow inhibitor binding plate_setup->pre_incubation reaction_start Initiate Reaction: Add Amplex UltraRed and H₂O₂ mixture pre_incubation->reaction_start measurement Measure Fluorescence (Ex/Em ~568/581 nm) kinetically over time reaction_start->measurement data_analysis Data Analysis: 1. Calculate reaction rates 2. Normalize to controls 3. Plot % Inhibition vs. [Inhibitor] 4. Fit curve and determine IC50 measurement->data_analysis end End data_analysis->end

Caption: Workflow for the Amplex® UltraRed TPO inhibition assay.

Detailed Step-by-Step Methodology

A. Reagent Preparation:

  • TPO Source: Utilize a whole-cell extract from a human cell line engineered to overexpress recombinant human TPO (e.g., FTC-238/hrTPO cells) for human-relevant results.[12][15]

  • Test Compounds: Prepare a stock solution of 1-methyl-2-indolinethione, MMI, and PTU in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).

  • Amplex® UltraRed (AUR) Solution: Prepare a stock solution of AUR in DMSO and then a working solution in assay buffer, protected from light.

  • Hydrogen Peroxide (H₂O₂): Prepare a fresh working solution of H₂O₂ in assay buffer immediately before use.

B. Assay Procedure:

  • Plate Loading: In a black, flat-bottom 96-well plate, add the assay buffer.

  • Inhibitor Addition: Add a small volume of the test compound dilutions or vehicle control (e.g., 1% DMSO final concentration) to the appropriate wells. Include wells with a known inhibitor (MMI) as a positive control and wells with vehicle only for 0% inhibition (negative control).

  • Enzyme Addition: Add the TPO cell extract to all wells except for a no-enzyme blank.

  • Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow the inhibitors to interact with the enzyme.[12]

  • Reaction Initiation: Start the enzymatic reaction by adding a mixture of the AUR and H₂O₂ working solutions to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: ~568 nm, Emission: ~581 nm) over a period of 15-30 minutes, taking readings every 60 seconds.

C. Data Analysis (Self-Validating System):

  • Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic fluorescence curve (RFU/min).

  • Background Subtraction: Subtract the average rate of the no-enzyme blank wells from all other wells.

  • Normalization: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Conclusion and Future Directions

The structural analogy between 1-methyl-2-indolinethione and established thionamide drugs like methimazole strongly suggests its potential as a thyroid peroxidase inhibitor. This guide provides the scientific rationale and a robust experimental framework to test this hypothesis. By employing the detailed Amplex® UltraRed TPO inhibition assay, researchers can quantitatively determine the inhibitory potency (IC50) of 1-methyl-2-indolinethione.

Comparing this value against the benchmarks for MMI and PTU will be the first critical step in characterizing its mechanism of action. Subsequent studies should aim to determine the reversibility of inhibition and investigate potential off-target effects, such as the inhibition of deiodinase enzymes, to build a complete pharmacological profile of this novel compound.

References

  • BenchChem. (2025). The Core Mechanism of Thyroid Peroxidase Inhibition by Methimazole: A Technical Guide. BenchChem Technical Guides.

  • Dunn, A. D., & Foley, K. (2023). Methimazole. In StatPearls. StatPearls Publishing.

  • Fant, K. (2023). Standard Operating Procedure for thyroperoxidase activity assay with Amplex UltraRed (AUR-TPO) version 2.0. European Commission, Joint Research Centre.

  • Paul-Friedman, N., et al. (2019). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Toxicological Sciences, 172(1), 106-121.

  • Taurog, A., et al. (1982). Reversible and Irreversible Inhibition of Thyroid Peroxidase-Catalyzed Iodination by Thioureylene Drugs. Endocrinology, 110(1), 180-187.

  • Patsnap. (2024). What is the mechanism of Methimazole? Patsnap Synapse.

  • RISE Research Institutes of Sweden. (2021). Standard Operating Procedure for thyroperoxidase (TPO) extract preparation. TSAR.

  • BenchChem. (2025). Propylthiouracil (PTU) In Vitro Thyroid Peroxidase (TPO) Inhibition Assay. BenchChem Application Notes.

  • Taurog, A., et al. (1982). Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs. Endocrinology, 110(1), 180-7.

  • Friedman, K., et al. (2016). Estimating Margin of Exposure to Thyroid Peroxidase Inhibitors Using High-Throughput in vitro Data, High-Throughput Exposure Modeling, and Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling. Environmental Health Perspectives, 124(8), 1199-207.

  • EURL ECVAM. (n.d.). Thyroid method 2a: Thyroperoxidase (TPO) inhibition based on oxidation of Amplex UltraRed. TSAR.

  • Mugesh, G., et al. (2002). Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions. Chemical Reviews, 102(5), 1881-1894.

  • Paul, K. B., et al. (2014). Development of a Thyroperoxidase Inhibition Assay for High-Throughput Screening. Chemical Research in Toxicology, 27(3), 395-409.

  • Hornung, M. W., et al. (2010). Inhibition of thyroid hormone release from cultured amphibian thyroid glands by methimazole, 6-propylthiouracil, and perchlorate. Toxicological Sciences, 116(1), 62-71.

  • Dr.Oracle. (2025). What is the mechanism of action (MOA) of Propylthiouracil (PTU)? Dr.Oracle AI.

  • Price, P. S., et al. (2020). An assay for screening xenobiotics for inhibition of rat thyroid gland peroxidase activity. Xenobiotica, 50(11), 1338-1346.

  • Taniguchi, S., et al. (2000). Methimazole and propylthiouracil increase cellular thyroid peroxidase activity and thyroid peroxidase mRNA in cultured porcine thyroid follicles. Endocrine Journal, 47(6), 715-22.

  • ResearchGate. (n.d.). Methimazole. ResearchGate.

  • Orzalkiewicz, M., et al. (2019). Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources. Molecules, 24(21), 3908.

  • Paul-Friedman, N., et al. (2019). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Toxicological Sciences, 172(1), 106-121.

  • Fillo, A., et al. (2024). In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods. Archives of Toxicology, 98(6), 1845-1860.

  • Fillo, A., et al. (2024). In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods. Archives of Toxicology, 98(6), 1845-1860.

  • Le, S. N., & Taylor, J. A. (2015). Modelling of Thyroid Peroxidase Reveals Insights into Its Enzyme Function and Autoantigenicity. PLoS ONE, 10(12), e0142615.

  • Wikipedia. (n.d.). Thyroid peroxidase.

  • S.LAB (SOLOWAYS). (2025). A Study of Selenomethionine and Myo-inositol(SOLOWAYS_TM) in Patients With Autoimmune Thyroiditis Carrying the DIO2 Thr92Ala Polymorphism. ClinicalTrials.gov.

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A Technical Guide to the Structure-Activity Relationship of 1-Methyl-2-Indolinethione Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds. While much attention has been focused on indolin-2-one derivatives, their thio-analogs, the 1-methyl-2-indolinethiones, represent a compelling, yet less explored, chemical space for the development of novel therapeutics. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-methyl-2-indolinethione derivatives, drawing comparative insights from their better-understood oxygen counterparts. By elucidating the influence of structural modifications on biological activity, we aim to equip researchers with the knowledge to rationally design and synthesize novel and potent drug candidates.

The 1-Methyl-2-Indolinethione Scaffold: A Primer

The 1-methyl-2-indolinethione core is characterized by a bicyclic system comprising a benzene ring fused to a five-membered nitrogen-containing ring, which features a methyl group at the 1-position (N1) and a thione group at the 2-position (C2). This structure offers multiple points for chemical modification, each influencing the molecule's physicochemical properties and its interaction with biological targets.

The presence of the thione group, in place of the more common ketone of the indolin-2-ones, can significantly alter the electronic and steric properties of the molecule. The sulfur atom is larger and more polarizable than oxygen, which can lead to different hydrogen bonding patterns, altered lipophilicity, and potentially different metabolic pathways. The N-methylation at the 1-position removes the hydrogen bond donor capability of the indole nitrogen, which can impact target binding and solubility.

Comparative SAR Analysis: Insights from Indolin-2-one Derivatives

Due to the limited direct SAR studies on 1-methyl-2-indolinethione derivatives, a significant portion of our understanding is extrapolated from the extensive research on indolin-2-one analogs. These compounds have been widely investigated as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), showcasing their potential as anti-cancer agents.[1][2]

Substitution at the 3-Position: A Critical Determinant of Activity

For indolin-2-one derivatives, substitutions at the C3 position are paramount for their biological activity, particularly as kinase inhibitors.[2] This position is often involved in crucial interactions within the ATP-binding pocket of kinases. It is highly probable that the same holds true for the 1-methyl-2-indolinethione scaffold.

  • 3-Substituted Benzylidene Derivatives: In the indolin-2-one series, 3-(substituted benzylidenyl) derivatives have shown significant activity. Bulky substituents on the phenyl ring at this position have been found to confer selectivity towards EGF and Her-2 receptor tyrosine kinases.[2]

  • Heteroaryl Methylene Substituents: The introduction of five-membered heteroaryl rings at the 3-position of indolin-2-ones has been shown to be highly specific for VEGFR (Flk-1) inhibition.[2]

It is reasonable to hypothesize that similar substitutions on the 1-methyl-2-indolinethione core would also yield potent kinase inhibitors, with the thione group potentially influencing the binding kinetics and selectivity profile.

Substitution on the Benzene Ring: Fine-Tuning Activity and Properties

Modifications on the aromatic ring of the indoline system allow for the modulation of the compound's electronic properties, solubility, and metabolic stability.

  • Electron-Withdrawing and Donating Groups: The placement of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can influence the overall electron density of the heterocyclic system, thereby affecting its interaction with biological targets.

  • Positional Isomerism: The position of the substituent on the benzene ring is critical. For instance, in a series of indoline derivatives, the placement of substituents was crucial for their antibacterial and antifungal activities.[3]

The Role of the N1-Methyl Group

The presence of a methyl group at the N1 position of the indoline ring eliminates the possibility of hydrogen bond donation from the indole nitrogen. This can have several consequences:

  • Altered Target Interactions: For targets where a hydrogen bond from the N-H of the indole is crucial for binding, N-methylation would be detrimental to activity. Conversely, if the binding pocket is hydrophobic in this region, the methyl group could enhance binding through favorable van der Waals interactions.

  • Improved Pharmacokinetic Properties: N-methylation can block a potential site of metabolism (e.g., glucuronidation), potentially leading to improved metabolic stability and a longer half-life in vivo.

Synthesis of 1-Methyl-2-Indolinethione Derivatives: A General Protocol

The synthesis of the 1-methyl-2-indolinethione scaffold and its derivatives typically involves a multi-step process. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of 1-Methyl-2-Indolinethione

Step 1: N-Methylation of Indole

A common method for the N-methylation of indole involves the use of a methylating agent in the presence of a base.[4]

  • To a solution of indole in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dimethylformamide), add a strong base such as sodium hydride at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add methyl iodide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-methylindole.

Step 2: Conversion to 1-Methyl-2-Indolinone

The conversion of 1-methylindole to 1-methyl-2-indolinone can be achieved through various oxidative methods.

Step 3: Thionation of 1-Methyl-2-Indolinone

The final step involves the conversion of the ketone to a thione using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

  • Dissolve 1-methyl-2-indolinone in an anhydrous solvent such as toluene or xylene.

  • Add Lawesson's reagent to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-methyl-2-indolinethione.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Indole Indole Methylation N-Methylation (e.g., CH3I, NaH) Indole->Methylation Methylindole 1-Methylindole Methylation->Methylindole Oxidation Oxidation Methylindole->Oxidation Methylindolinone 1-Methyl-2-indolinone Oxidation->Methylindolinone Thionation Thionation (e.g., Lawesson's Reagent) Methylindolinone->Thionation Target 1-Methyl-2-indolinethione Thionation->Target

Caption: Synthetic route to 1-methyl-2-indolinethione.

Biological Evaluation: Key Assays and Methodologies

To establish the SAR of novel 1-methyl-2-indolinethione derivatives, a battery of in vitro and in vivo assays is essential.

In Vitro Antiproliferative Assays

The initial screening of new compounds often involves evaluating their ability to inhibit the growth of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Enzyme Inhibition Assays

If a specific enzyme is a hypothesized target (e.g., a protein kinase), direct enzyme inhibition assays are crucial.

Experimental Protocol: Kinase Inhibition Assay

  • In a multi-well plate, combine the purified kinase enzyme, a specific substrate, and ATP.

  • Add the test compounds at various concentrations.

  • Incubate the reaction mixture at an optimal temperature for a specific duration.

  • Stop the reaction and quantify the amount of phosphorylated substrate using methods such as ELISA, fluorescence, or radioactivity.

  • Determine the IC50 value of the compound for the specific kinase.

Diagram of a Typical Kinase Inhibition Assay Workflow:

KinaseAssay Start Start Prepare Prepare reaction mixture: - Kinase - Substrate - ATP Start->Prepare AddCompound Add test compound (various concentrations) Prepare->AddCompound Incubate Incubate at optimal temperature AddCompound->Incubate StopReaction Stop reaction Incubate->StopReaction Detect Detect phosphorylation (e.g., ELISA, fluorescence) StopReaction->Detect Analyze Analyze data and calculate IC50 Detect->Analyze

Caption: Workflow for a kinase inhibition assay.

Tabulated SAR Data: A Comparative Overview

The following table summarizes the key SAR points, drawing comparisons between known indolin-2-one derivatives and hypothesized trends for 1-methyl-2-indolinethiones.

Position of Modification Structural Change Observed Effect in Indolin-2-ones Hypothesized Effect in 1-Methyl-2-indolinethiones
N1 H to CH3Blocks H-bond donation; may improve metabolic stability.Similar effects on H-bonding and metabolism. May alter target selectivity due to steric and electronic changes.
C2 C=O to C=SThione group is larger and more polarizable.Expected to alter binding affinity and selectivity due to different H-bonding capabilities and steric bulk. May also influence solubility and cell permeability.
C3 Introduction of substituted benzylidene or heteroaryl methylene groupsCrucial for kinase inhibitory activity and selectivity.[2]Likely to be a key determinant of activity. The nature of the substituent will dictate target specificity.
Benzene Ring (C4-C7) Addition of electron-withdrawing or -donating groupsModulates electronic properties and can influence potency and pharmacokinetics.[3]Similar modulation of physicochemical properties is expected.

Conclusion and Future Directions

The 1-methyl-2-indolinethione scaffold holds significant promise for the development of novel therapeutic agents. While direct SAR studies are currently limited, a wealth of information from the closely related indolin-2-one series provides a strong foundation for rational drug design. The key to unlocking the full potential of this scaffold lies in a systematic exploration of substitutions at the C3 position and on the aromatic ring, coupled with a thorough investigation of how the thione moiety and the N1-methyl group influence target engagement and pharmacokinetic properties.

Future research should focus on synthesizing a diverse library of 1-methyl-2-indolinethione derivatives and screening them against a panel of relevant biological targets, particularly protein kinases implicated in cancer and inflammatory diseases. Comparative studies with their indolin-2-one counterparts will be invaluable in dissecting the specific contributions of the sulfur atom to biological activity. Such endeavors will undoubtedly pave the way for the discovery of new and effective drug candidates based on this intriguing heterocyclic core.

References

  • Selected biologically active indoline-2-thione derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Yin, J., et al. (2012). Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 47, 497-505. [Link]

  • Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]

  • Rode, M. A., et al. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society, 74(12), 1377-1387. [Link]

  • Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses, 4, 68. [Link]

Sources

A Comparative Guide to the Synthesis of 1-Methyl-2-indolinethione for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Methyl-2-indolinethione

1-Methyl-2-indolinethione, a sulfur-containing heterocyclic compound, is a valuable building block in medicinal chemistry and materials science. As the thio-analog of 1-methyl-2-indolinone, it serves as a versatile intermediate for the synthesis of more complex molecules, including pharmacologically active agents and functional organic materials. The introduction of the thiocarbonyl group alters the electronic properties and reactivity of the indolinone core, opening avenues for diverse chemical transformations. This guide provides an in-depth comparison of the two primary synthetic routes to this compound, offering researchers the data and protocols needed to make informed decisions for their specific applications. Both routes commence from the common precursor, 1-methyl-2-indolinone.

Preliminary Stage: Synthesis of the Common Precursor, 1-Methyl-2-indolinone

A reliable and high-yielding synthesis of the starting material is paramount. The most direct method for preparing 1-methyl-2-indolinone is the N-methylation of commercially available 2-indolinone (oxindole).

Reaction Scheme: N-Methylation of 2-Indolinone

Indolinone 2-Indolinone Product 1-Methyl-2-indolinone Indolinone->Product Heat Reagents Dimethyl Sulfate (DMS) NaOH, H2O

Caption: Workflow for the synthesis of 1-methyl-2-indolinone.

Expertise & Causality: Experimental Choices

The choice of dimethyl sulfate as the methylating agent is driven by its high reactivity and commercial availability. The reaction is performed under basic conditions using sodium hydroxide to deprotonate the nitrogen atom of the lactam, forming a nucleophilic anion that readily attacks the electrophilic methyl group of the dimethyl sulfate. Water is a suitable solvent for this phase-transfer-like reaction. Heating is employed to ensure the reaction proceeds to completion in a reasonable timeframe.

Experimental Protocol: Synthesis of 1-Methyl-2-indolinone
  • Setup: To a 5 L four-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2 L of water and 201.6 g (2.52 mol) of a 50% aqueous sodium hydroxide solution.

  • Addition of Starting Material: Add 150 g (1.12 mol) of 2-indolinone to the flask.

  • Methylation (Part 1): Heat the mixture to 40°C. Slowly add 159 mL (1.68 mol) of dimethyl sulfate via a syringe. The reaction is exothermic; control the addition rate to maintain a manageable temperature rise (e.g., to around 53°C).

  • Heating: After the initial addition is complete, heat the reaction mixture to 100°C and maintain this temperature for 15 minutes.

  • Methylation (Part 2): Cool the mixture to 60°C and add a second portion of dimethyl sulfate (45 mL, 0.476 mol). Reheat the mixture to 100°C and hold for another 15 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 heptane/ethyl acetate eluent system until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 50°C and adjust the pH to approximately 7 with concentrated hydrochloric acid.

  • Crystallization: If necessary, add a seed crystal to induce crystallization. Cool the mixture to room temperature and allow it to stand overnight.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water (4 x 500 mL), and dry under vacuum at 40°C overnight to yield 1-methyl-2-indolinone as a solid (Typical yield: ~67%).

Comparative Analysis of Thionation Routes

The conversion of the carbonyl group in 1-methyl-2-indolinone to a thiocarbonyl is most effectively achieved using phosphorus-sulfur reagents. We will compare two leading methods: the use of Lawesson's Reagent and the use of Curphey's Reagent (a combination of Phosphorus Pentasulfide and Hexamethyldisiloxane).

Route 1: Thionation with Lawesson's Reagent

Lawesson's Reagent (LR) is a widely used, mild thionating agent for converting carbonyl compounds, including lactams, into their corresponding thiocarbonyl analogs.[1][2]

Reaction Scheme & Mechanism

cluster_mech Reaction Mechanism Start 1-Methyl-2-indolinone + Lawesson's Reagent Intermediate [2+2] Cycloaddition Start->Intermediate Thiaoxa Thiaoxaphosphetane Intermediate Intermediate->Thiaoxa Product 1-Methyl-2-indolinethione Thiaoxa->Product Cycloreversion Byproduct Phosphine Oxide Byproduct Thiaoxa->Byproduct

Caption: Mechanism of thionation using Lawesson's Reagent.

The reaction proceeds via a [2+2] cycloaddition between the carbonyl group and the reactive dithiophosphine ylide form of Lawesson's Reagent, forming a four-membered thiaoxaphosphetane intermediate.[2] This intermediate then undergoes a cycloreversion, driven by the formation of a thermodynamically stable phosphorus-oxygen double bond, to yield the desired thioamide and a phosphine oxide byproduct.

Expertise & Causality: Experimental Choices
  • Solvent: Anhydrous toluene is a common choice due to its high boiling point, which facilitates the reaction, and its ability to dissolve both the substrate and the reagent.

  • Stoichiometry: A slight excess of Lawesson's Reagent (typically 0.5 to 0.6 equivalents, as the reagent contains two thionating centers) is used to ensure complete conversion of the starting material.

  • Temperature: The reaction is typically run at reflux to provide the necessary activation energy for the cycloaddition and subsequent cycloreversion steps.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions with atmospheric moisture and oxygen, especially with sensitive substrates.

Experimental Protocol: Thionation with Lawesson's Reagent
  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Charge the flask with 1-methyl-2-indolinone (1.0 eq).

  • Reagent Addition: Add Lawesson's Reagent (0.6 eq) and anhydrous toluene (approx. 0.1 M concentration of the substrate).

  • Reaction: Heat the resulting mixture to reflux (approx. 110°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 1:1 heptane/ethyl acetate), observing the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • Purification: The primary challenge with Lawesson's Reagent is the removal of the phosphorus-containing byproducts. These byproducts often have polarities similar to the desired product, necessitating purification by column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1-methyl-2-indolinethione.

Route 2: Thionation with Curphey's Reagent (P₄S₁₀/HMDO)

While phosphorus pentasulfide (P₄S₁₀) is a classic thionating agent, its reactivity can be aggressive and its solubility is low. A significant improvement is its combination with hexamethyldisiloxane (HMDO), often referred to as Curphey's Reagent. This combination offers reactivity that is comparable or even superior to Lawesson's Reagent, with the major advantage of a much simpler purification process.[3][4][5]

Reaction Scheme & Mechanism

cluster_mech2 Reaction Mechanism Start 1-Methyl-2-indolinone + P4S10/HMDO Intermediate Activation of Carbonyl Start->Intermediate Thio Thionation Intermediate->Thio Product 1-Methyl-2-indolinethione Thio->Product Byproduct Soluble Siloxane & Phosphate Byproducts Thio->Byproduct

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-Methyl-2-Indolinethione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of potential analytical methods for the quantification and characterization of 1-methyl-2-indolinethione, a key heterocyclic compound with applications in medicinal chemistry and materials science. By delving into the principles of method validation as outlined by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA), we will explore the practical application of these guidelines to High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

The objective is not merely to present protocols but to elucidate the scientific rationale behind the selection of each method and its validation parameters. This guide is designed to be a self-validating system, where the principles of specificity, linearity, accuracy, precision, and robustness are not just defined but demonstrated through hypothetical, yet realistic, experimental frameworks.

The Imperative of Method Validation in Pharmaceutical Analysis

Analytical method validation is a formal, systematic, and documented process that provides scientific evidence that an analytical procedure is suitable for its intended purpose.[1][2] The ICH, FDA, and EMA provide a harmonized framework to ensure that validated methods are globally accepted, streamlining the journey from research and development to regulatory submission.[3][4] The updated ICH Q2(R2) guideline, in conjunction with ICH Q14 on analytical procedure development, emphasizes a lifecycle approach to method validation, encouraging a science- and risk-based strategy from the outset.[5][6][7][8]

Comparative Overview of Analytical Techniques for 1-Methyl-2-Indolinethione

The selection of an analytical technique for 1-methyl-2-indolinethione hinges on the specific analytical objective, whether it be for identification, purity assessment, or quantification in a given matrix. Below, we compare three common analytical techniques and outline a validation strategy for each.

Analytical Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Quantification, Purity AssessmentHigh resolution, sensitivity, and applicability to a wide range of compounds.Can be time-consuming, requires expertise in method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification, Quantification of volatile impuritiesHigh sensitivity and specificity, provides structural information.Requires the analyte to be volatile and thermally stable.
UV-Vis Spectrophotometry Quantification in simple matricesSimple, rapid, and cost-effective.Prone to interference, less specific than chromatographic methods.

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation and sensitive detection. A reverse-phase HPLC (RP-HPLC) method is proposed for the quantification of 1-methyl-2-indolinethione, leveraging its moderate polarity.

A. Rationale for Method Design
  • Column: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of organic molecules.

  • Mobile Phase: A mixture of acetonitrile and water provides a good balance of solvent strength for eluting 1-methyl-2-indolinethione from the C18 column. The addition of a small amount of acid (e.g., phosphoric acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.

  • Detection: UV detection is chosen due to the presence of a chromophore in the 1-methyl-2-indolinethione structure. The detection wavelength should be set at the absorbance maximum (λmax) of the compound to ensure maximum sensitivity.

B. Experimental Protocol: HPLC Method Validation

1. System Suitability:

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.

  • The tailing factor should be less than 2.0, and the theoretical plates should be greater than 2000.

2. Specificity:

  • Inject a blank (mobile phase), a placebo (matrix without the analyte), the standard solution, and a sample solution.

  • The chromatograms should demonstrate that there are no interfering peaks at the retention time of 1-methyl-2-indolinethione.[9]

3. Linearity:

  • Prepare a series of at least five concentrations of 1-methyl-2-indolinethione standard solution.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

4. Accuracy:

  • Perform recovery studies by spiking a placebo with known concentrations of 1-methyl-2-indolinethione at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each level in triplicate.

  • The mean recovery should be within 98.0% to 102.0%.[10]

5. Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2.0%.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.[9]

6. Robustness:

  • Deliberately introduce small variations to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2%).

  • The system suitability parameters should remain within the acceptance criteria.

C. Hypothetical Performance Data for HPLC Method
Validation Parameter Acceptance Criteria Hypothetical Result
System Suitability (RSD) ≤ 2.0%0.8%
Specificity No interference at analyte retention timePass
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (RSD) ≤ 2.0%1.2%
Robustness System suitability passesPass
D. HPLC Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Execution cluster_3 Reporting MD HPLC Method Development VP Define Validation Parameters & Criteria MD->VP SS System Suitability VP->SS SP Specificity SS->SP LN Linearity SP->LN AC Accuracy LN->AC PR Precision AC->PR RB Robustness PR->RB VR Validation Report RB->VR

Caption: Workflow for HPLC method validation.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For 1-methyl-2-indolinethione, GC-MS can be particularly useful for identifying trace impurities and for confirmation of identity.

A. Rationale for Method Design
  • Injection Mode: A splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the column.

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for separating a wide range of organic compounds.

  • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of compounds with different boiling points.

  • Mass Spectrometry: Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which can be used for library matching and structural elucidation.

B. Experimental Protocol: GC-MS Method Validation

The validation parameters for GC-MS are similar to those for HPLC, with some specific considerations for the mass spectrometric detection.

1. System Suitability:

  • Inject a standard solution multiple times to assess the reproducibility of the retention time and peak area.

  • The signal-to-noise ratio for the target ion should be consistently high.

2. Specificity:

  • Analyze a blank, placebo, and sample to ensure no co-eluting peaks interfere with the target analyte.

  • The mass spectrum of the analyte in the sample should match that of the reference standard.

3. Linearity:

  • Prepare a calibration curve by analyzing a series of standard solutions.

  • The response can be based on the peak area of a specific ion or the total ion chromatogram (TIC).

4. Accuracy and Precision:

  • Follow similar procedures as for HPLC, using spiked samples to determine recovery and replicate analyses to assess precision.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • These are particularly important for impurity analysis.

  • LOD is the lowest concentration of analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

C. Hypothetical Performance Data for GC-MS Method
Validation Parameter Acceptance Criteria Hypothetical Result
System Suitability (RSD) ≤ 15% (for trace analysis)8%
Specificity No interfering peaks, mass spectral matchPass
Linearity (r²) ≥ 0.9950.998
Accuracy (% Recovery) 80% - 120% (for trace analysis)95%
Precision (RSD) ≤ 15%10%
LOD Signal-to-noise ≥ 30.1 ng/mL
LOQ Signal-to-noise ≥ 100.3 ng/mL
D. GC-MS Validation Workflow

GCMS_Validation_Workflow cluster_0 Method Development cluster_1 Validation cluster_2 Application MD GC-MS Method Development SS System Suitability MD->SS SP Specificity SS->SP LN Linearity & Range SP->LN AC_PR Accuracy & Precision LN->AC_PR LOD_LOQ LOD & LOQ AC_PR->LOD_LOQ RA Routine Analysis LOD_LOQ->RA

Caption: Key stages in GC-MS method validation.

III. UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique that can be used for the quantification of 1-methyl-2-indolinethione in solutions with a relatively simple matrix.

A. Rationale for Method Design
  • Solvent: A solvent that dissolves the analyte and is transparent in the UV-Vis region of interest should be chosen.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) should be determined by scanning a solution of the analyte across a range of wavelengths.[11]

B. Experimental Protocol: UV-Vis Method Validation

1. Specificity:

  • Scan the blank, placebo, and sample solutions to ensure that the excipients or other components in the matrix do not absorb at the λmax of the analyte.

2. Linearity:

  • Prepare a series of standard solutions and measure their absorbance at the λmax.

  • Plot absorbance versus concentration to generate a calibration curve. The Beer-Lambert law should be obeyed in the selected concentration range.

3. Accuracy and Precision:

  • Similar to the chromatographic methods, accuracy is determined by recovery studies, and precision is assessed by replicate measurements.

C. Hypothetical Performance Data for UV-Vis Method
Validation Parameter Acceptance Criteria Hypothetical Result
Specificity No interference from excipientsPass
Linearity (r²) ≥ 0.9990.9992
Accuracy (% Recovery) 98.0% - 102.0%100.2%
Precision (RSD) ≤ 2.0%1.5%
D. UV-Vis Validation Logical Flow

UVVis_Validation_Flow Start Start Select_Solvent Select Appropriate Solvent Start->Select_Solvent Determine_Lambda_Max Determine λmax Select_Solvent->Determine_Lambda_Max Check_Specificity Check for Interference Determine_Lambda_Max->Check_Specificity Is_Specific Is Method Specific? Check_Specificity->Is_Specific Establish_Linearity Establish Linearity (Beer's Law) Is_Specific->Establish_Linearity Yes Modify_Method Modify Method or Choose Alternative Is_Specific->Modify_Method No Validate_Accuracy Validate Accuracy (% Recovery) Establish_Linearity->Validate_Accuracy Validate_Precision Validate Precision (RSD) Validate_Accuracy->Validate_Precision Method_Validated Method Validated Validate_Precision->Method_Validated Modify_Method->Select_Solvent

Caption: Decision flow for UV-Vis method validation.

Conclusion

The validation of analytical methods for 1-methyl-2-indolinethione is a critical exercise in ensuring data quality and regulatory compliance. While HPLC offers a robust and versatile platform for quantification and purity assessment, GC-MS provides unparalleled specificity for identification and trace analysis. UV-Vis spectrophotometry, though less specific, can be a valuable tool for rapid quantification in simple matrices.

The choice of method should be guided by the analytical target profile (ATP), a concept introduced in ICH Q14 that defines the intended purpose and desired performance characteristics of the method.[3] By adhering to the principles of method validation outlined in this guide and the referenced international guidelines, researchers can develop and implement analytical procedures that are not only scientifically sound but also fit for their intended purpose throughout the lifecycle of a pharmaceutical product.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Lab Manager Magazine. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
  • gmp-compliance.org. (2014, August 6). EMA publishes Document on the Validation of analytical Methods.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • ResearchGate. (n.d.). Absorbance spectrum of IND (λmax228 nm) Calibration curve: The method....
  • National Institutes of Health. (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products.
  • MDPI. (n.d.). Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices.
  • ResearchGate. (2025, August 5). Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC.
  • PubMed Central. (n.d.). Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools.
  • PubMed. (2012). Validation of analytical methods-update 2011.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • UNODC. (n.d.). Recommended methods for the identification and analysis of synthetic cathinones in seized materials.
  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
  • BenchChem. (2025). Application Note: GC-MS Protocol for the Analysis of Methyl 2-[1-(4-fluorobenzyl)-1h-indole-3-carboxamido].
  • RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (n.d.).
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, July 1). Validation of Uv- Visible Spectrophotometric Analytical Method for Bcs Class Ii Drug.
  • MDPI. (n.d.). LC-MS/MS and GC-MS Identification of Metabolites from the Selected Herbs and Spices, Their Antioxidant, Anti-Diabetic Potential, and Chemometric Analysis.
  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N. (n.d.).
  • PubMed. (2004). Development and Validation of HPLC Method for Determination of Indomethacin and Its Two Degradation Products in Topical Gel.
  • MDPI. (n.d.). GC-MS Analysis and In Silico Approaches of Indigofera heterantha Root Oil Chemical Constituents.
  • Notulae Botanicae Horti Agrobotanici Cluj-Napoca. (2016, June 14). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat.
  • Indian Journal of Pharmaceutical Education and Research. (2023). Development and Validation of UV-spectrophotometric Method for the Estimation of Wintergreen Oil in Pharmaceutical Formulation.
  • RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. (n.d.).
  • Pharmacia. (2021, May 18). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269.
  • ResearchGate. (2025, August 9). New assay method UV spectroscopy for determination of Indomethacin in pharmaceutical formulation.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-Methyl-2-Indolinethione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the nuanced work of drug discovery and development, the integrity of our science is matched only by the rigor of our safety protocols. Handling novel or specialized chemical compounds requires a deep understanding of their properties, not just in an experimental context, but through their entire lifecycle in the laboratory, concluding with their safe and compliant disposal. This guide provides a detailed, step-by-step framework for the proper disposal of 1-methyl-2-indolinethione, ensuring the protection of laboratory personnel, the environment, and the integrity of your research institution.

Hazard Profile and Core Safety Principles

Understanding the "why" behind disposal protocols begins with a clear-eyed assessment of the chemical's potential hazards. Based on data for the closely related 2-indolinethione, 1-methyl-2-indolinethione should be handled as a hazardous substance.

Key Hazard Classifications: [1]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

These hazards necessitate that 1-methyl-2-indolinethione be disposed of as regulated hazardous waste. It must never be disposed of in the regular trash or down the sanitary sewer.[2][3] The U.S. Environmental Protection Agency (EPA) regulates such chemicals under the Resource Conservation and Recovery Act (RCRA) to prevent environmental contamination and ensure public safety.[2][4]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Hand Protection Wear chemically resistant gloves (e.g., Nitrile rubber).To prevent skin contact, which can cause irritation and absorption of the harmful substance.[1]
Eye Protection Use chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.To protect against splashes that can cause serious eye irritation.[5]
Body Protection Wear a standard laboratory coat. Ensure it is fully buttoned.To protect skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.To prevent inhalation, which may cause respiratory tract irritation.[1][6]

Waste Segregation: The First Line of Defense

Proper disposal begins at the point of generation. The cardinal rule of chemical waste management is to never mix incompatible waste streams.[7] Mixing can lead to violent chemical reactions, the release of toxic gases, or render the waste untreatable.

Immediate Actions at Your Bench:

  • Designate a Waste Container: Before starting your experiment, designate a specific, compatible container for 1-methyl-2-indolinethione waste.

  • Segregate by Phase:

    • Solid Waste: Collect pure or residual solid 1-methyl-2-indolinethione, along with contaminated consumables (e.g., weigh boats, contaminated gloves, pipette tips), in a dedicated solid waste container.

    • Liquid Waste: Collect solutions containing 1-methyl-2-indolinethione in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. For example, halogenated and non-halogenated solvent wastes must be kept separate.[8]

The following diagram outlines the critical decision-making process for waste segregation at the point of generation.

WasteSegregation start Waste Generated (1-Methyl-2-Indolinethione) is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? is_solid->is_liquid No solid_waste Solid Waste Container (Contaminated PPE, Weigh Boats, etc.) is_solid->solid_waste Yes liquid_waste Liquid Waste Container (Aqueous or Organic Solutions) is_liquid->liquid_waste Yes label_solid Label as 'Hazardous Waste - Solid' List Chemical Constituents solid_waste->label_solid label_liquid Label as 'Hazardous Waste - Liquid' List ALL Constituents & Percentages liquid_waste->label_liquid saa Store in Designated Satellite Accumulation Area (SAA) label_solid->saa label_liquid->saa

Caption: Waste Segregation Flowchart for 1-Methyl-2-Indolinethione.

Step-by-Step Disposal Protocol

Adherence to a systematic procedure is essential for safety and compliance.

Step 1: Select the Correct Waste Container
  • Compatibility is Key: The container must be made of a material that does not react with the waste. For 1-methyl-2-indolinethione and its solutions, high-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers for acidic or basic solutions.[4]

  • Condition and Closure: The container must be in good condition, free from cracks or leaks, and have a secure, screw-top cap.[7] This prevents spills and the release of vapors.

  • Size Matters: Choose a container size appropriate for the volume of waste you anticipate generating to avoid leaving large containers mostly empty for long periods.[8]

Step 2: Properly Label the Waste Container

Proper labeling is a critical EPA requirement. Your institution's EHS office will provide official hazardous waste tags. The label must be filled out completely and legibly at the moment you first add waste to the container.

Required Information on the Hazardous Waste Tag: [2]

  • The words "Hazardous Waste" .

  • Full Chemical Name(s): Write "1-methyl-2-indolinethione". For mixtures, list every single component, including solvents (e.g., "Methanol, 1-methyl-2-indolinethione").[7] Do not use abbreviations or chemical formulas.

  • Approximate Percentages: For liquid mixtures, provide the estimated percentage of each component.

  • Hazard Identification: Check the appropriate boxes for hazards (e.g., Toxic, Irritant).

  • Principal Investigator (PI) and Laboratory Information: Your name, PI's name, department, and lab room number.

Step 3: Accumulate Waste Safely
  • Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA). This must be at or near the point of generation and under the control of laboratory personnel.[7]

  • Secondary Containment: Place the waste container in a secondary containment bin (e.g., a plastic tub) to contain any potential leaks. This is especially important for liquid waste.[4]

  • Keep It Closed: Always keep the waste container securely capped when not actively adding waste.[7] Evaporation of solvents can change the waste's characteristics, and open containers can release harmful vapors into the lab.

Step 4: Arrange for Disposal
  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.[4]

  • Request Pickup: Once the container is full or you have finished the project, submit a chemical waste pickup request through your institution's EHS department. Procedures vary, but this is often done via an online system.[9]

  • Professional Handling: Do not attempt to transport the waste across campus yourself. Trained hazardous waste professionals will collect it from your SAA or a designated waste room for transport to a licensed treatment, storage, and disposal facility (TSDF).[10]

Emergency Procedures for Spills

Spills generate waste and present immediate hazards.

  • Alert Personnel: Immediately alert others in the lab.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: For a small, manageable spill, and only if you are trained and comfortable doing so, proceed with cleanup. For large or highly concentrated spills, evacuate and contact your institution's EHS emergency line.

  • Cleanup:

    • Don appropriate PPE.

    • For liquid spills, use a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite).[3]

    • For solid spills, carefully sweep the material into a dustpan to avoid creating airborne dust.

  • Dispose of Cleanup Debris: All cleanup materials (absorbent pads, contaminated gloves, etc.) must be placed in a designated solid hazardous waste container and labeled appropriately.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. By adhering to the principles of identification (labeling), segregation, containment, and documentation , you create a verifiable trail that ensures safety at every step. The act of correctly filling out a hazardous waste tag forces a review of the chemical's properties and ensures that downstream handlers are fully aware of the contents. Consulting your institution's EHS office is the final, critical validation step, as they provide the definitive guidance for your specific regulatory environment.[11]

By treating the disposal of every chemical, including 1-methyl-2-indolinethione, with this level of scientific rigor, you uphold your professional responsibility to your colleagues, your institution, and the community.

References

  • Benchchem. (n.d.). Essential Guide to the Proper Disposal of 6- Methylpicolinic Acid-Thioamide.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • ChemicalBook. (n.d.). 1-Methyl-2-indolinethione.
  • Fisher Scientific. (2025). Safety Data Sheet - 1-Methylindole.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet - 1-Methylindole.
  • ECHEMI. (n.d.). 2-Indolinethione SDS, 496-30-0 Safety Data Sheets.
  • Fisher Scientific. (2025). Safety Data Sheet - 2-Methylindole.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2024, August 7). Safety Data Sheet.
  • McGill University. (n.d.). Hazardous waste disposal guidelines.

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A Comprehensive Guide to the Safe Handling of 1-Methyl-2-Indolinethione

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our commitment to safety is as paramount as the discoveries we pursue. This guide provides essential, immediate safety and logistical information for handling 1-methyl-2-indolinethione (CAS No. 22247-97-6). Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure your work with this compound is conducted under the safest possible conditions.

Understanding the Risks: Hazard Profile of 1-Methyl-2-Indolinethione

1-Methyl-2-indolinethione is classified as a hazardous substance.[1][2] Understanding its specific risks is the foundation of safe handling. The primary hazards include:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1][2]

  • Stench: The compound has a strong, unpleasant odor.[1][2]

While comprehensive toxicological data is not available for all aspects, the existing classifications demand a cautious and well-planned approach to its handling.[1]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks associated with 1-methyl-2-indolinethione. The following table outlines the minimum required PPE for handling this chemical.

Body PartRequired PPERationale
Hands Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and subsequent irritation.[3][4]
Eyes Safety glasses with side shields or gogglesTo protect against splashes and dust that can cause serious eye irritation.[3][5]
Body Laboratory coat or chemical-resistant suitTo protect skin and personal clothing from contamination.[3][4]
Respiratory Use in a well-ventilated area or with a dust respiratorTo minimize inhalation of dust or vapors that may cause respiratory irritation.[2][3]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of 1-methyl-2-indolinethione. The following diagram and procedural steps outline a comprehensive operational plan.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_sds Review Safety Data Sheet (SDS) prep_ppe->prep_sds prep_workspace Prepare Well-Ventilated Workspace prep_sds->prep_workspace handle_receive Receiving and Unpacking prep_workspace->handle_receive handle_store Storage handle_receive->handle_store handle_weigh Weighing and Transfer handle_store->handle_weigh handle_use Use in Experiments handle_weigh->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of 1-methyl-2-indolinethione.

Step-by-Step Handling Procedures:
  • Preparation:

    • Don Appropriate PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

    • Review Safety Data Sheet (SDS): Always have the most current SDS readily available and review it before starting any new procedure.[1]

    • Prepare a Well-Ventilated Workspace: All handling of 1-methyl-2-indolinethione should be conducted in a chemical fume hood or a well-ventilated area to minimize inhalation exposure.[2][3] Ensure safety showers and eye wash stations are accessible.[6]

  • Handling:

    • Receiving and Unpacking: Inspect the container for any damage or leaks upon receipt. Wear gloves and eye protection during unpacking.

    • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]

    • Weighing and Transfer: To prevent the dispersion of dust, handle the solid form of this chemical with care.[3] Use a spatula for transfers and avoid creating dust clouds. If the substance is a liquid, use a pipette or syringe. All weighing and transfers should be performed in a chemical fume hood.

    • Use in Experiments: When using 1-methyl-2-indolinethione in reactions, ensure the apparatus is set up in a fume hood. Avoid direct contact with skin and eyes.[2]

  • Cleanup and Disposal:

    • Decontaminate Work Area: After use, thoroughly clean the work area with an appropriate solvent and then wash with soap and water.

    • Dispose of Waste: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.[1][3] Waste is classified as hazardous and should be disposed of at an approved waste disposal plant.[2]

    • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If feeling unwell, call a poison center or doctor.[1]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

  • Spills: For small spills, carefully sweep up the solid material to avoid creating dust, and place it in a sealed container for disposal.[3] For larger spills, follow your institution's emergency spill response procedures.

By adhering to these guidelines, you can significantly minimize the risks associated with handling 1-methyl-2-indolinethione and maintain a safe laboratory environment.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.